3-Phenoxythiophene
Description
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Properties
IUPAC Name |
3-phenoxythiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSHUWUDKNEGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427050 | |
| Record name | 3-phenoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63285-84-7 | |
| Record name | 3-phenoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Phenoxythiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Phenoxythiophene, including its chemical and physical properties, synthesis, and the biological activities of its derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Core Compound: this compound
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈OS | [1] |
| Molecular Weight | 176.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | -19 °C | |
| Boiling Point | 133-134 °C @ 15 Torr | [1] |
| Density | 1.178 g/cm³ (Predicted) | [1] |
| Refractive Index | n20/D 1.555 | |
| Flash Point | >230 °F (>110 °C) | |
| Storage Conditions | 2-8°C, protect from light, stored under nitrogen | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide with an alcohol or phenol. In this case, 3-bromothiophene is reacted with phenol in the presence of a copper catalyst and a base. A representative experimental protocol is detailed below.
Materials:
-
3-Bromothiophene
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromothiophene (1 equivalent), phenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with toluene or another suitable organic solvent.
-
Wash the combined organic layers with 1 M HCl solution to remove excess phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow for the Ullmann condensation synthesis of this compound.
Biological Activity of Phenoxythiophene Derivatives
While information on the biological activity of the parent this compound is limited, its derivatives have shown significant promise in the field of neuroprotection. Notably, the compound 4-chloro-N-(naphthalen-1-ylmethyl)-5-[3-(piperazin-1-yl)phenoxy]thiophene-2-sulfonamide (B355252) has been investigated for its protective effects against glutamate-induced excitotoxicity in neuronal cells.[3][4][5]
Neuroprotection Against Glutamate-Induced Excitotoxicity
Glutamate is a major excitatory neurotransmitter in the central nervous system, but in excess, it can lead to neuronal cell death through a process known as excitotoxicity. This is implicated in various neurodegenerative disorders. The phenoxythiophene derivative B355252 has been shown to protect neuronal cells, such as the HT22 hippocampal cell line, from glutamate-induced cell death.[4][5]
Signaling Pathway of Neuroprotection by B355252
The neuroprotective effects of B355252 are mediated through the modulation of several key signaling pathways, primarily centered around mitochondrial function and cellular stress responses.
Signaling Pathway of B355252 in Neuroprotection
Caption: Signaling pathway of B355252 in protecting against glutamate-induced neurotoxicity.
Experimental Protocols for Biological Assays
The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of phenoxythiophene derivatives.
Cell Culture and Glutamate Treatment
Cell Line: HT22 immortalized mouse hippocampal neuronal cells.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Glutamate Treatment:
-
Seed HT22 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with the test compound (e.g., B355252) at various concentrations for a specified period (e.g., 1-2 hours).
-
Introduce glutamate to the culture medium at a final concentration known to induce cytotoxicity (e.g., 5-10 mM).
-
Incubate the cells for a further 12-24 hours before analysis.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.
Procedure:
-
After the glutamate treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Key Proteins
Objective: To determine the expression levels of proteins involved in the signaling pathway of neuroprotection, such as Drp1, p-Drp1 (phosphorylated Drp1), and AIF.
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Drp1, anti-p-Drp1, anti-AIF) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
-
Experimental Workflow for Western Blot Analysis
Caption: A standard workflow for Western blot analysis of key signaling proteins.
References
- 1. This compound CAS#: 63285-84-7 [amp.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]
3-Phenoxythiophene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure, weight, and physicochemical properties of 3-Phenoxythiophene. It includes a summary of its key quantitative data, a plausible experimental protocol for its synthesis based on established chemical reactions, and a general workflow for its characterization.
Core Data Summary
This compound is a heterocyclic aromatic compound incorporating both a thiophene and a phenoxy group. Its properties are summarized below for easy reference and comparison.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₀H₈OS | [1] |
| Molecular Weight | 176.23 g/mol | [1][2] |
| CAS Number | 63285-84-7 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 133-134 °C at 15 Torr114-115 °C at 1 mm Hg | [1][2] |
| Density | 1.178 ± 0.06 g/cm³ (Predicted)1.019 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.555 (lit.) | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Storage Temperature | 2-8°C, protect from light, stored under nitrogen | [1] |
Molecular Structure
The structure of this compound consists of a phenyl group linked via an ether bond to the third position of a thiophene ring.
Experimental Protocols
Synthesis of this compound via Ullmann Condensation (Proposed)
This protocol is a generalized procedure based on the principles of the Ullmann condensation.
Materials:
-
3-Bromothiophene (or 3-Iodothiophene)
-
Phenol
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Copper(I) iodide (CuI) or other copper catalyst
-
High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
Procedure:
-
To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add phenol, potassium carbonate, and the chosen solvent.
-
Stir the mixture and add 3-bromothiophene and the copper(I) iodide catalyst.
-
Heat the reaction mixture to a high temperature (typically >150 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Characterization Workflow
The identity and purity of the synthesized this compound would be confirmed through a standard characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and connectivity of aromatic protons on both the thiophene and phenyl rings.
-
¹³C NMR: To identify the number of unique carbon environments, confirming the molecular structure.
Mass Spectrometry (MS):
-
To determine the molecular weight of the compound and to support the molecular formula assignment. The exact mass can be determined using high-resolution mass spectrometry.
Infrared (IR) Spectroscopy:
-
To identify characteristic functional groups, particularly the C-O-C ether linkage and the aromatic C-H and C=C bonds of the thiophene and phenyl rings.
References
Spectroscopic Analysis of 3-Phenoxythiophene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Phenoxythiophene. Due to the limited availability of specific experimental data for this compound in public databases, this document focuses on the anticipated spectroscopic behavior based on the analysis of structurally related compounds, namely 3-substituted thiophenes and aromatic ethers. General experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are also detailed.
Predicted Spectroscopic Data
The following tables summarize the expected regions for the key spectroscopic signals of this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on both the thiophene and phenyl rings. The electron-withdrawing nature of the phenoxy group will influence the chemical shifts of the thiophene protons.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Thiophene H2 | 7.2 - 7.5 | Doublet of doublets |
| Thiophene H4 | 6.8 - 7.1 | Doublet of doublets |
| Thiophene H5 | 7.1 - 7.4 | Doublet of doublets |
| Phenyl H (ortho) | 7.0 - 7.3 | Multiplet |
| Phenyl H (meta) | 7.2 - 7.5 | Multiplet |
| Phenyl H (para) | 6.9 - 7.2 | Multiplet |
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of both the thiophene and phenyl rings. The carbon attached to the oxygen (C3 of thiophene and C1 of the phenyl group) will be significantly deshielded.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Thiophene C2 | 120 - 125 |
| Thiophene C3 | 155 - 165 |
| Thiophene C4 | 105 - 115 |
| Thiophene C5 | 125 - 130 |
| Phenyl C1' | 150 - 160 |
| Phenyl C2'/C6' | 115 - 125 |
| Phenyl C3'/C5' | 125 - 135 |
| Phenyl C4' | 120 - 130 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by vibrations of the thiophene ring, the phenyl ring, and the C-O-C ether linkage.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong |
| Asymmetric C-O-C Stretch | 1270 - 1230 | Strong |
| Symmetric C-O-C Stretch | 1050 - 1010 | Medium |
| C-S Stretch (Thiophene) | 850 - 700 | Medium |
| Out-of-plane C-H Bending | 900 - 675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or cyclohexane) is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic systems.
| Transition | Expected λmax (nm) |
| π → π* (Thiophene) | 230 - 250 |
| π → π* (Phenyl) | 260 - 280 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy
A general protocol for acquiring NMR spectra of a thiophene derivative like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 0-220 ppm.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
IR Spectroscopy
The following is a standard procedure for obtaining an FT-IR spectrum:
-
Sample Preparation:
-
Liquid Sample: A thin film of the neat liquid can be prepared between two KBr or NaCl plates.
-
Solid Sample (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty sample holder (or the pure solvent/KBr).
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
UV-Vis Spectroscopy
A general protocol for UV-Vis spectroscopy is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane, or acetonitrile). The concentration should be chosen to give a maximum absorbance in the range of 0.1 to 1.0.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill two matched quartz cuvettes with the pure solvent to be used as the reference and for the blank measurement.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the prepared solution of the analyte.
-
Scan the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Workflow Visualization
The logical flow of spectroscopic analysis, from sample preparation to data interpretation, is a critical aspect of structural elucidation.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Phenoxythiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-phenoxythiophene. It details the expected chemical shifts, multiplicities, and coupling constants for the protons of this molecule. A generalized experimental protocol for acquiring such a spectrum is also presented, alongside a visualization of the proton signaling pathways.
Data Presentation
The ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The coupling constants (J), which represent the interaction between neighboring protons, are given in Hertz (Hz). The multiplicity describes the splitting pattern of each signal (s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet).
Note: The following data is predicted based on typical values for similar chemical environments and should be confirmed with experimental data.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene Ring | |||
| H2 | ~7.30 | dd | J(H2-H4) ≈ 1.5, J(H2-H5) ≈ 3.0 |
| H4 | ~6.90 | dd | J(H4-H5) ≈ 5.0, J(H4-H2) ≈ 1.5 |
| H5 | ~7.25 | dd | J(H5-H4) ≈ 5.0, J(H5-H2) ≈ 3.0 |
| Phenoxy Ring | |||
| H2'/H6' (ortho) | ~7.10 | d | J(ortho-meta) ≈ 8.0 |
| H3'/H5' (meta) | ~7.40 | t | J(meta-ortho) ≈ 8.0, J(meta-para) ≈ 8.0 |
| H4' (para) | ~7.20 | t | J(para-meta) ≈ 8.0 |
Experimental Protocols
The acquisition of a high-resolution ¹H NMR spectrum for a small organic molecule like this compound typically involves the following steps:
-
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1] A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to provide a reference point for the chemical shift scale (δ = 0.00 ppm).
-
Instrument Setup: The NMR spectrometer is set up for ¹H nucleus observation. This involves tuning and matching the probe to the correct frequency. The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability during the experiment. Shimming is then performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved signals.
-
Data Acquisition: A standard one-dimensional ¹H NMR experiment is performed. Key acquisition parameters include:
-
Pulse Angle: A 90° pulse is often used for quantitative measurements in a single scan.
-
Acquisition Time: The duration for which the signal (Free Induction Decay or FID) is recorded, typically 2-4 seconds.
-
Relaxation Delay: A delay between pulses to allow the protons to return to their equilibrium state, ensuring accurate signal integration. This is particularly important for quantitative analysis.
-
Number of Scans: For a sufficiently concentrated sample, a single scan may be adequate. For more dilute samples, multiple scans are acquired and averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired FID is processed to obtain the final spectrum. This involves:
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.
-
Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm).
-
Mandatory Visualization
The following diagram illustrates the logical relationships and coupling interactions between the different protons in the this compound molecule.
Caption: Coupling relationships between protons in this compound.
References
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Substituted Thiophenes: An Analysis in the Context of 3-Phenoxythiophene
Audience: Researchers, scientists, and drug development professionals.
Comparative ¹³C NMR Data of 3-Substituted Thiophenes
The electronic nature of the substituent at the C3 position of the thiophene ring significantly influences the ¹³C NMR chemical shifts of the ring carbons. To understand the potential chemical shifts for 3-phenoxythiophene, it is instructive to compare the data for thiophenes with electron-donating (methoxy) and aromatic (phenyl) substituents at the same position. The data presented was collected in deuterated chloroform (CDCl₃).[1]
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Substituent Carbons (ppm) |
| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | 57.9 (OCH₃) |
| 3-Phenylthiophene | 125.9 | 141.9 | 128.8 | 121.1 | 135.2 (ipso), 128.8 (ortho), 127.2 (meta), 125.9 (para) |
Data for 3-Phenylthiophene from SpectraBase.
Discussion and Predicted Shifts for this compound
The phenoxy group, similar to the methoxy group, has an oxygen atom directly attached to the C3 of the thiophene ring. This oxygen atom is expected to exert a strong electron-donating effect through resonance, which will significantly shield the ortho (C2 and C4) and para (C5, though less pronounced) positions.
-
C3 (ipso-carbon): Similar to 3-methoxythiophene (160.0 ppm), the C3 carbon in this compound is expected to be significantly deshielded due to the direct attachment of the electronegative oxygen atom.
-
C2 and C4: The electron-donating resonance effect of the phenoxy group should cause a notable upfield shift (shielding) for C2 and especially C4, similar to the trend observed in 3-methoxythiophene where C4 is at 101.4 ppm.[1]
-
C5: The C5 carbon is expected to be less affected but may experience some shielding.
-
Phenoxy Group Carbons: The carbons of the phenyl ring in the phenoxy substituent will exhibit their own characteristic shifts, typically in the aromatic region (110-160 ppm). The ipso-carbon of the phenyl ring (the one attached to the oxygen) will be deshielded.
Based on this analysis, the predicted ¹³C NMR chemical shifts for this compound would likely show a pattern that is a hybrid of the effects seen in 3-methoxythiophene and 3-phenylthiophene.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a generalized experimental protocol for acquiring ¹³C NMR spectra of 3-substituted thiophenes, based on common laboratory practices.[1]
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the 3-substituted thiophene sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solubilizing properties and the presence of a deuterium signal for field-frequency locking. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
3.2. NMR Data Acquisition
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is typically used to obtain a spectrum with single lines for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass the full range of expected carbon chemical shifts.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds between pulses is recommended to ensure proper relaxation of all carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.
-
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Visualization of Workflow and Molecular Structure
The following diagrams illustrate the general workflow for NMR analysis and the molecular structure of a 3-substituted thiophene.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Phenoxythiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption peaks for 3-Phenoxythiophene. Due to the limited availability of direct experimental spectra in public literature, this guide presents a predicted spectrum based on the characteristic vibrational modes of its constituent functional groups: a 3-substituted thiophene ring and a phenoxy group. This information is crucial for the identification and characterization of this compound in various research and development settings.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is determined by the vibrational modes of its aromatic thiophene ring, the phenyl ring, and the ether linkage. The following table summarizes the predicted absorption peaks, their corresponding vibrational modes, and expected intensities.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3120 - 3050 | Medium | Aromatic C-H Stretching | Thiophene & Phenyl |
| 1600 - 1450 | Strong | Aromatic C=C Ring Stretching | Thiophene & Phenyl |
| 1250 - 1200 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) | Phenoxy Group |
| 1081 - 1072 | Medium | Thiophene C-H In-plane Bending | Thiophene Ring |
| 900 - 650 | Strong | C-H Out-of-plane Bending | Thiophene & Phenyl |
| 852 - 637 | Medium | C-S Stretching | Thiophene Ring |
Table 1: Predicted FT-IR Absorption Peaks for this compound.
Analysis of Key Vibrational Regions
-
Aromatic C-H Stretching (3120 - 3050 cm⁻¹) : Peaks in this region are characteristic of C-H bonds on aromatic rings. Both the thiophene and phenyl rings of this compound will contribute to absorption in this area.[1]
-
Aromatic C=C Ring Stretching (1600 - 1450 cm⁻¹) : These strong absorptions are due to the stretching vibrations within the carbon-carbon double bonds of the aromatic rings.[2]
-
Asymmetric C-O-C Stretching (1250 - 1200 cm⁻¹) : A strong and characteristic peak for aryl ethers is expected in this region due to the asymmetric stretching of the C-O-C bond.
-
Thiophene C-H In-plane Bending (1081 - 1072 cm⁻¹) : This absorption is attributed to the in-plane bending of the carbon-hydrogen bonds on the thiophene ring.[1]
-
C-H Out-of-plane Bending (900 - 650 cm⁻¹) : The substitution pattern on both the thiophene and phenyl rings will influence the specific location and number of these strong peaks.[1]
-
C-S Stretching (852 - 637 cm⁻¹) : The presence of the sulfur heteroatom in the thiophene ring gives rise to C-S stretching vibrations in this region.[3]
Experimental Protocol: Obtaining an FT-IR Spectrum
The following is a generalized protocol for obtaining an FT-IR spectrum of a compound like this compound, which is expected to be a liquid or a solid at room temperature.
Instrumentation
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Sample holder (e.g., KBr plates for liquids, pellet press for solids)
-
Agate mortar and pestle
-
Potassium bromide (KBr), spectroscopy grade
Procedure for a Liquid Sample (Neat)
-
Sample Preparation : Place a small drop of the liquid this compound onto a clean, dry KBr plate.
-
Assembly : Place a second KBr plate on top of the first, spreading the liquid into a thin film.
-
Data Acquisition : Place the assembled KBr plates into the sample holder of the FT-IR spectrometer.
-
Background Scan : Run a background spectrum with the empty sample holder to account for atmospheric CO₂ and water vapor.
-
Sample Scan : Run the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Data Analysis : Process the resulting spectrum to identify the absorption peaks.
Procedure for a Solid Sample (KBr Pellet)
-
Sample Preparation : Grind a small amount (1-2 mg) of solid this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition : Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Background and Sample Scans : Follow the same procedure as for a liquid sample to acquire the background and sample spectra.
-
Data Analysis : Analyze the resulting spectrum to identify the absorption peaks.
Visualizations
Logical Workflow for FT-IR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing an FT-IR spectrum.
References
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Substituted Thiophenes in Solution
Disclaimer: This technical guide provides a comprehensive overview of the principles and methodologies for determining the UV-Vis absorption spectrum of substituted thiophenes in solution. Direct experimental data for 3-Phenoxythiophene was not available in the reviewed literature. Therefore, this document utilizes Poly(3-hexylthiophene) (P3HT), a well-characterized and structurally related polymer, as a representative example to illustrate the data presentation, experimental protocols, and analysis. The methodologies described herein are broadly applicable to the characterization of this compound and other similar compounds.
Introduction
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed to study the electronic transitions within a molecule. For conjugated systems such as substituted thiophenes, this technique is invaluable for elucidating their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are key parameters that provide insights into the extent of π-conjugation and the effects of substituent groups on the thiophene backbone. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of thiophene-based compounds.
Spectroscopic Data Summary: Poly(3-hexylthiophene) as a Representative Example
The following table summarizes the UV-Vis absorption data for Poly(3-hexylthiophene) (P3HT) in solution, a widely studied substituted thiophene polymer. This data is presented to exemplify the typical spectroscopic characteristics of this class of materials.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Poly(3-hexylthiophene) (P3HT) | Dichlorobenzene | ~450 | Not specified | [1] |
Note: The absorption maximum of polythiophenes can be influenced by factors such as molecular weight, regioregularity, and aggregation state.
Experimental Protocols
A generalized experimental protocol for obtaining the UV-Vis absorption spectrum of a substituted thiophene, such as this compound or P3HT, in solution is detailed below.
Materials and Equipment
-
Compound of Interest: this compound or other substituted thiophene
-
Solvent: Spectroscopic grade solvent (e.g., chloroform, dichloromethane, dichlorobenzene, tetrahydrofuran)
-
Volumetric flasks and pipettes: Class A for accurate solution preparation
-
Analytical balance
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended.
-
Quartz cuvettes: Typically with a 1 cm path length
Sample Preparation
-
Stock Solution Preparation: Accurately weigh a small amount of the compound of interest and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask. The concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 arbitrary units).
-
Serial Dilutions (Optional): If necessary, perform serial dilutions from the stock solution to obtain a series of solutions with varying concentrations. This is particularly useful for determining the molar absorptivity.
Instrumental Analysis
-
Instrument Initialization: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for the manufacturer-recommended time to ensure stable output.
-
Parameter Setup: Set the desired wavelength range for the scan (e.g., 200-800 nm for a broad survey). Set the scan speed, slit width, and data interval as appropriate for the instrument and desired resolution.
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions. Place this "blank" cuvette in both the sample and reference beams of the spectrophotometer and run a baseline scan. This will subtract any absorbance due to the solvent and the cuvette itself.
-
Sample Measurement: Empty the blank cuvette from the sample holder and rinse it with a small amount of the sample solution before filling it with the sample solution. Place the sample cuvette in the sample beam path and acquire the absorption spectrum.
-
Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax). If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length in cm.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for UV-Vis absorption spectroscopy.
Caption: Experimental workflow for UV-Vis absorption spectroscopy.
Conclusion
This technical guide has outlined the fundamental principles and a generalized methodology for the characterization of the UV-Vis absorption spectrum of substituted thiophenes in solution. While specific experimental data for this compound was not found, the provided information using Poly(3-hexylthiophene) as a representative compound serves as a valuable reference for researchers in the field. The detailed experimental protocol and workflow diagram offer a practical framework for obtaining high-quality spectroscopic data, which is essential for the rational design and development of novel thiophene-based materials for various applications, including pharmaceuticals and organic electronics.
References
An In-depth Technical Guide to 3-Phenoxythiophene: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxythiophene is a heterocyclic aromatic ether that has garnered interest in the fields of medicinal chemistry and materials science. Its structural motif, combining a thiophene ring with a phenoxy group, serves as a versatile scaffold for the development of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in drug discovery and development, with a focus on the activities of its derivatives.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈OS | [1][2] |
| Molecular Weight | 176.23 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 133-134 °C at 15 Torr | [3] |
| Density | 1.178 ± 0.06 g/cm³ (predicted) | [3] |
| Storage Temperature | 2-8°C, protect from light, stored under nitrogen | [3] |
| CAS Number | 63285-84-7 | [1][2][3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This method involves the reaction of a halothiophene with a phenol in the presence of a copper catalyst and a base.
Experimental Protocol: Ullmann Condensation for this compound Synthesis
This protocol outlines a general procedure for the synthesis of this compound based on the principles of the Ullmann condensation reaction.[4]
Materials:
-
3-Bromothiophene
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromothiophene (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask via syringe. The reaction mixture is typically heated to a temperature between 120-150°C.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with toluene or another suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to light yellow liquid.
Spectroscopic Characterization
1H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the protons on both the thiophene and phenyl rings. The chemical shifts will be influenced by the electron-donating nature of the ether oxygen and the aromatic ring currents.
13C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts of the thiophene carbons will be particularly affected by the phenoxy substituent.[7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.[10][11] Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-O-C stretching (asymmetric and symmetric): ~1250 cm⁻¹ and ~1050 cm⁻¹
-
C-S stretching (in thiophene ring): Weaker bands in the fingerprint region.[12]
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (176.23 g/mol ). Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the aromatic rings.[13][14]
Reactivity and Stability
The chemical reactivity of this compound is governed by the electronic properties of the thiophene ring, which is influenced by the phenoxy group.
-
Electrophilic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than benzene. The phenoxy group, being an ortho-, para-director, will influence the position of substitution on the phenyl ring, while the ether oxygen will activate the thiophene ring, likely directing electrophiles to the 2- and 5-positions.[15]
-
Reactivity towards Nucleophiles: Aromatic ethers can undergo nucleophilic substitution under harsh conditions. The thiophene ring can also be susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups.
-
Stability: Thiophene and its derivatives are known to have good thermal stability.[16] However, like many organic compounds, this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[3]
Biological Relevance and Drug Development
While this compound itself has not been extensively studied for its biological activity, its core structure is a key component in a variety of derivatives with significant pharmacological properties. This suggests that the this compound scaffold is a valuable starting point for the design of new therapeutic agents.
Neuroprotective Effects of Derivatives
Several studies have highlighted the neuroprotective effects of phenoxythiophene sulfonamide derivatives. For instance, the compound B355252 and its analogue B355227 have been shown to protect neuronal cells from glutamate-induced oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17][18][19][20]
These compounds have been found to modulate several key signaling pathways involved in cell survival and death:
-
Reduction of Reactive Oxygen Species (ROS): Derivatives of this compound can decrease the production of harmful ROS, thereby mitigating oxidative stress.[17]
-
Modulation of Calcium Homeostasis: They can prevent the dysregulation of intracellular calcium levels, a critical factor in neuronal cell death.[18]
-
MAPK Pathway Involvement: These compounds have been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway, including Erk1/2, JNK, and p38, which play crucial roles in cell fate decisions.[5]
Experimental Protocol: In Vitro Neuroprotection Assay
The following is a generalized protocol for assessing the neuroprotective effects of a compound against glutamate-induced toxicity in a neuronal cell line, such as HT22 cells.[5]
Materials:
-
HT22 murine hippocampal neuronal cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
Glutamate
-
Test compound (e.g., a this compound derivative)
-
Resazurin sodium salt (for viability assay)
-
96-well plates
-
Plate reader for fluorescence measurement
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Glutamate Challenge: Add glutamate to the wells to induce excitotoxicity (e.g., a final concentration of 5 mM). A set of wells should be left untreated as a control.
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assay: Add resazurin solution to each well and incubate for 3 hours.
-
Measurement: Measure the fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
References
- 1. echemi.com [echemi.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound CAS#: 63285-84-7 [amp.chemicalbook.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methoxythiophene(17573-92-1) 1H NMR spectrum [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Thiophene [webbook.nist.gov]
- 13. sfrbm.org [sfrbm.org]
- 14. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 3-Phenoxythiophene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-phenoxythiophene in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide focuses on predicting solubility based on chemical principles and provides a detailed experimental protocol for its precise determination.
Predicted Solubility Profile of this compound
The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities tend to be soluble in one another. This compound is a molecule comprised of a thiophene ring and a phenoxy group. The thiophene ring, a sulfur-containing aromatic heterocycle, contributes to its relatively nonpolar and aromatic character. The phenoxy group, an ether linkage to a benzene ring, also possesses nonpolar aromatic characteristics with a slight polarity due to the ether oxygen.
Based on its structure, this compound is expected to exhibit the following solubility characteristics:
-
High Solubility in nonpolar and moderately polar aprotic solvents such as toluene, benzene, diethyl ether, tetrahydrofuran (THF), chloroform, and dichloromethane. The aromatic nature of these solvents can effectively solvate the aromatic rings of this compound.
-
Moderate to Good Solubility in polar aprotic solvents like acetone and ethyl acetate. While these solvents are more polar, they can still interact favorably with the ether linkage and the aromatic system.
-
Lower Solubility in polar protic solvents such as ethanol and methanol. The ability of these solvents to form strong hydrogen bonds with themselves may not be sufficiently disrupted to accommodate the largely nonpolar this compound molecule.
-
Insoluble in water. As a nonpolar organic molecule, this compound is not expected to be soluble in a highly polar, hydrogen-bonding solvent like water.[1][2]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of common organic solvents is not extensively documented. Therefore, for applications requiring precise solubility values, experimental determination is highly recommended. The following sections provide a detailed protocol for this purpose.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility |
| Nonpolar Aprotic | Toluene, Hexane, Benzene | High |
| Moderately Polar Aprotic | Diethyl Ether, THF, Chloroform, Dichloromethane | High |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Good |
| Polar Protic | Ethanol, Methanol | Low |
| Highly Polar Protic | Water | Insoluble |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[3]
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (liquid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of a separate liquid phase of this compound is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow for phase separation.
-
Carefully withdraw a known volume of the supernatant (the solvent saturated with this compound) using a syringe.
-
Immediately filter the collected sample through a syringe filter into a volumetric flask to remove any undissolved microdroplets.
-
Dilute the filtered sample to a suitable concentration with the same organic solvent for analysis.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Calculate the original concentration of this compound in the saturated solution by applying the dilution factor.
-
The solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the determination of this compound solubility.
Conclusion
References
An In-depth Technical Guide to the Discovery and History of 3-Phenoxythiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 3-phenoxythiophene and its derivatives. It details the initial synthesis of the core molecule, explores the evolution of synthetic methodologies, and presents a thorough examination of the applications of its derivatives, particularly in the field of drug discovery. This document includes detailed experimental protocols for key syntheses, quantitative data on the biological activity of significant derivatives, and visualizations of relevant signaling pathways to provide a complete resource for researchers in medicinal chemistry and drug development.
Discovery and Early Synthesis
The first documented synthesis of this compound was reported in 1977 in the Journal of Heterocyclic Chemistry. The synthesis was achieved via a copper-catalyzed Ullmann condensation reaction between 3-bromothiophene and phenol. This method, a cornerstone of aryl ether synthesis, established the foundation for accessing the this compound scaffold.
General Synthetic Approach: Ullmann Condensation
The Ullmann condensation is a classic method for the formation of a carbon-oxygen bond between an aryl halide and an alcohol or phenol, catalyzed by copper. In the case of this compound, 3-bromothiophene reacts with phenol in the presence of a copper catalyst and a base at elevated temperatures.
Reaction:
Experimental Protocol: Synthesis of 3-Bromothiophene (Precursor)
The synthesis of the precursor, 3-bromothiophene, is a critical first step as direct bromination of thiophene predominantly yields the 2-bromo isomer. The most common method involves a two-step process: exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination.
Step 1: Synthesis of 2,3,5-Tribromothiophene
-
Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.
-
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform is prepared.
-
The flask is cooled in a water bath.
-
Over a period of 10 hours, 6480 g (40.6 moles) of bromine is added dropwise with stirring.
-
The reaction mixture is allowed to stand overnight at room temperature.
-
The mixture is then heated to 50°C for several hours.
-
The reaction mixture is washed with 2N sodium hydroxide solution.
-
The organic layer is separated and refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.
-
After reflux, the mixture is poured into water.
-
The organic layer is separated, washed with water, and dried over calcium chloride.
-
The crude 2,3,5-tribromothiophene is purified by vacuum distillation, collecting the fraction boiling at 123-124°C (9 mm Hg).
-
Step 2: Synthesis of 3-Bromothiophene
-
Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.
-
Procedure:
-
In a 5-L three-necked flask equipped with a powerful mechanical stirrer and a reflux condenser, 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid are added.
-
The mixture is heated to reflux with continuous stirring.
-
1283 g (4.00 moles) of 2,3,5-tribromothiophene is added dropwise at a rate that maintains reflux. The addition takes approximately 70 minutes.
-
The mixture is then refluxed for an additional 3 hours.
-
The product is distilled with water.
-
The organic layer of the distillate is separated, washed with 50 ml of 10% sodium carbonate solution and 100 ml of water.
-
The organic layer is dried over calcium chloride and purified by fractional distillation to yield 3-bromothiophene.
-
Physical and Chemical Properties of this compound
The core this compound molecule is a colorless to light yellow liquid with the following properties:
| Property | Value |
| CAS Number | 63285-84-7 |
| Molecular Formula | C₁₀H₈OS |
| Molecular Weight | 176.24 g/mol |
| Boiling Point | 133-134 °C (at 15 Torr)[1] |
| Density | 1.178 g/cm³ (predicted)[1] |
| Storage Temperature | 2-8°C, under nitrogen, protected from light[1] |
Key Derivatives and Their Applications in Drug Development
The this compound scaffold has proven to be a valuable pharmacophore in the development of novel therapeutic agents. Two prominent examples are a potent selective estrogen receptor modulator (SERM) and the neuroprotective agent B355252.
A Novel Selective Estrogen Receptor Modulator (SERM)
A significant derivative, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene, has been identified as a highly potent SERM.[2][3] This compound demonstrates tissue-selective estrogen receptor agonist or antagonist activity, making it a promising candidate for the treatment of osteoporosis and breast cancer.[2][3]
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ (in vitro) | 0.05 nM | MCF-7 human breast cancer cells | [2][3] |
| ED₅₀ (in vivo, sc) | 0.006 mg/kg | Immature rats (uterine proliferative response) | [2][3] |
| ED₅₀ (in vivo, oral) | 0.25 mg/kg | Immature rats (uterine proliferative response) | [3] |
SERMs exert their effects by binding to estrogen receptors (ERα and ERβ) and modulating their interaction with co-activator and co-repressor proteins. This leads to tissue-specific regulation of gene expression.
References
Unlocking the Potential of 3-Phenoxythiophene Derivatives: A Technical Guide for Researchers
A comprehensive overview of emerging research areas, experimental protocols, and future directions for 3-phenoxythiophene derivatives in drug discovery and materials science.
The thiophene scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique electronic properties.[1][2][3] Among its numerous derivatives, 3-phenoxythiophenes are emerging as a particularly promising class of compounds with a wide spectrum of potential applications. This technical guide provides an in-depth analysis of the current research landscape for this compound derivatives, offering researchers, scientists, and drug development professionals a detailed roadmap for future exploration. We delve into key research areas, present structured quantitative data, provide detailed experimental methodologies, and visualize complex biological pathways and experimental workflows.
Core Research Areas and Applications
This compound derivatives have demonstrated significant potential across several scientific domains, most notably in medicinal chemistry and materials science. Their unique structural features, combining the electron-rich thiophene ring with the versatile phenoxy group, allow for fine-tuning of their physicochemical and biological properties.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The inherent bioactivity of the thiophene nucleus makes its derivatives attractive candidates for drug development.[1][3][4] Research into this compound and related structures has revealed promising activities in several therapeutic areas.
Antimicrobial Activity: Thiophene derivatives have been extensively investigated for their antibacterial and antifungal properties.[5][6][7][8][9] While specific data for 3-phenoxythiophenes is nascent, the broader class of substituted thiophenes shows significant promise. For instance, certain thiophene derivatives exhibit potent activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to >64 mg/L.[5] Some derivatives have shown bactericidal effects and the ability to increase bacterial membrane permeability.[5]
Antitumor Activity: The fight against cancer is a major focus for the application of thiophene derivatives.[10][11][12][13][14] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in cancer cells. For example, a novel thiophene derivative demonstrated the ability to augment the antitumor activity of γ-irradiation in a colorectal cancer model by promoting pro-apoptotic pathways involving p53 and caspase-3.[10][12] In some instances, treatment with thiophene derivatives has led to a significant increase in the expression of these crucial apoptotic markers.[10] Furthermore, certain tetrahydrobenzo[b]thiophene derivatives have been identified as potent compounds with broad-spectrum antitumor activity against various cancer cell lines, acting as tubulin polymerization destabilizers to arrest mitosis.[11]
Neuroprotective Effects: A notable area of research is the neuroprotective potential of phenoxythiophene derivatives. The small molecule 4-chloro-N-(naphthalen-1-ylmethyl)-5-[3-(piperazin-1-yl)phenoxy]thiophene-2-sulfonamide (B355252) has been shown to protect neuronal cells from glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative diseases.[15][16][17] B355252 potentiates nerve growth factor (NGF)-dependent neuronal signaling and protects against cell death by inhibiting mitochondrial fission and the nuclear translocation of apoptosis-inducing factor (AIF).[15][17][18] Co-treatment with B355252 has been shown to significantly increase cell viability in the presence of glutamate-induced toxicity.[16][17]
Kinase Inhibition: Protein kinases are critical targets in cancer therapy, and thiophene derivatives have emerged as promising kinase inhibitors.[19][20][21][22][23] Thieno[2,3-d]pyrimidine-based analogues have shown inhibitory profiles against kinases like Fms-like tyrosine kinase 3 (FLT3).[19] Additionally, novel thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors, playing a crucial role in tumor angiogenesis.[22]
Materials Science: Building Blocks for Advanced Materials
The electronic properties of thiophenes make them ideal components for organic electronics and advanced materials.[24][25]
Conducting Polymers and Organic Electronics: Poly-3,4-alkoxythiophenes are a well-known class of conducting polymers with applications in batteries, supercapacitors, and optoelectronics.[24] The introduction of a phenoxy group at the 3-position of the thiophene ring can influence the electronic and physical properties of the resulting polymers. 3-[ω-(p-methoxyphenoxy)alkyl]thiophenes have been synthesized and electrochemically polymerized to form stable, homogeneous films with color-dependent properties based on the alkyl chain length.[26]
Organic Semiconductors: Thiophene derivatives are being explored as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs). Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and used as the semiconductor layer in OFETs, demonstrating p-channel behavior with respectable hole mobility and current on/off ratios.
Photophysical Properties: The photophysical properties of thiophene derivatives are of significant interest for applications in fluorescence imaging and photodynamic therapy.[27][28][29][30][31][32] The introduction of substituents can modulate the absorption and emission spectra. For example, the fluorescence of poly(3-methoxythiophene) can be quenched by various molecules, suggesting electronic energy migration along the oligomer chain.[27] Theoretical studies on thiophene-fused BODIPY dyes have shown that the thiophene ring can significantly reduce the energy gap between singlet and triplet states, which is crucial for photosensitizer efficiency.[28]
Quantitative Data Summary
To facilitate comparison and analysis, the following tables summarize the quantitative data extracted from the cited literature.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound/Derivative | Microorganism | Activity Type | MIC (mg/L) | Reference |
| Thiophene derivatives 4, 5, 8 | Colistin-Resistant A. baumannii | MIC50 | 16 - 32 | [5] |
| Thiophene derivatives 4, 8 | Colistin-Resistant E. coli | MIC50 | 8 - 32 | [5] |
| Thiophene derivative 7 | E. coli | MIC | 8 | [5] |
| Thiophene derivative 1 | A. baumannii | MIC | 32 | [5] |
| Thiophene derivative 1 | E. coli | MIC | 64 | [5] |
Table 2: Antitumor Activity of Thiophene Derivatives
| Compound/Derivative | Cell Line | Activity Type | IC50 (µM) | Reference |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Non-small cell lung cancer) | Cytotoxicity | Not specified, but identified as most potent | [11] |
| Thiophene derivative 3c | A549 | Antiproliferative | 0.29 | [13] |
| Thiophene derivative 5d | A549 | Antiproliferative | 0.68 | [13] |
| Thiophene derivative 16c | A549 | Antiproliferative | 0.42 | [13] |
| Trisubstituted thiophene-3-carboxamide selenide 16e | HCT116 (Colon cancer) | Antiproliferative | 3.20 ± 0.12 | [20] |
| Trisubstituted thiophene-3-carboxamide selenide 16e | Other cancer cell lines | Antiproliferative | 7.86 ± 0.09 to 8.81 ± 0.14 | [20] |
Table 3: Neuroprotective Effects of Phenoxythiophene Sulfonamide B355252
| Parameter | Condition | Effect of B355252 | Quantitative Change | Reference |
| Cell Viability | Glutamate-induced toxicity | Protection against cell death | 9.1% to 61.9% increase in survival | [16][17] |
| Glutathione (GSH) Synthesis | Glutamate-enhanced reduction | Reversal of reduction | 15% reversal | [16][17] |
| Apoptosis Inducing Factor (AIF) Expression | Glutamate-enhanced expression | Reduction | 27% reduction | [17] |
| Bcl-2 associated X protein (Bax) Expression | Glutamate-enhanced expression | Attenuation | 3-fold attenuation | [17] |
| Intracellular Ca2+ Load | Glutamate-evoked increase | Inhibition | 71% inhibition | [17] |
| Reactive Oxygen Species (ROS) Production | Glutamate-evoked increase | Inhibition | 40% inhibition | [17] |
Table 4: Kinase Inhibitory Activity of Thiophene Derivatives
| Compound/Derivative | Target Kinase | Activity Type | IC50 (nM) | Reference |
| Trisubstituted thiophene-3-carboxamide selenide 16e | EGFR | Inhibition | 94.44 ± 2.22 | [20] |
| Thiophene-3-carboxamide derivative 14d | VEGFR-2 | Inhibition | 191.1 | [22] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives.
Synthesis of 3-Alkoxy-4-cyanothiophenes
This protocol describes a two-step synthesis from the readily available 4-cyano-3-oxotetrahydrothiophene.[33]
Step 1: O-Alkylation of 4-cyano-3-oxotetrahydrothiophene
-
To a solution of 4-cyano-3-oxotetrahydrothiophene in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3).
-
Add the desired alkylating agent (e.g., an alkyl halide).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by pouring it into water and extracting with an organic solvent.
-
Purify the resulting 3-alkoxy-4-cyano-2,5-dihydrothiophene by column chromatography.
Step 2: Aromatization to 3-Alkoxy-4-cyanothiophene
-
Dissolve the 3-alkoxy-4-cyano-2,5-dihydrothiophene from Step 1 in a suitable solvent (e.g., chloroform).
-
Add an oxidizing agent (e.g., DDQ or manganese dioxide).
-
Stir the reaction at room temperature or with heating until the starting material is consumed.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired 3-alkoxy-4-cyanothiophene.
In Vitro Antibacterial Susceptibility Testing (Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[5]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Include positive (bacteria without compound) and negative (broth only) controls.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system where the amount of remaining ATP is measured via a luciferase-luciferin reaction.
-
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Visualizing the Science: Diagrams and Workflows
To better illustrate the complex processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Glutamate-Induced Excitotoxicity and Neuroprotection by B355252
Caption: Signaling pathway of glutamate-induced excitotoxicity and points of intervention by B355252.
General Workflow for Synthesis and Biological Evaluation of this compound Derivatives
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Future Outlook and Research Directions
The field of this compound derivatives is ripe with opportunities for further research and development. Several key areas warrant deeper investigation:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxy and thiophene rings will be crucial to optimize biological activity and selectivity for specific targets. This includes exploring the effects of various substituents, their positions, and the nature of the linker between the two rings.
-
Elucidation of Mechanisms of Action: For derivatives showing promising biological activity, detailed mechanistic studies are needed to identify their precise molecular targets and signaling pathways.
-
Development of Drug Delivery Systems: For compounds with poor solubility or bioavailability, the development of novel drug delivery systems, such as nanoparticle formulations, could enhance their therapeutic potential.[11]
-
Exploration of New Therapeutic Areas: The diverse biological activities of thiophene derivatives suggest that 3-phenoxythiophenes could be explored for other applications, such as anti-inflammatory, antiviral, and anti-diabetic agents.
-
Advanced Materials Development: In materials science, the focus should be on synthesizing novel polymers and small molecules with tailored electronic and photophysical properties for applications in flexible electronics, sensors, and solar cells.
References
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- 6. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some new thieno[2,3-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antioxidant and antitumor activity of novel pyridine, chromene, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
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- 20. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 25. nbinno.com [nbinno.com]
- 26. researchgate.net [researchgate.net]
- 27. Photophysical properties of sexi(3-methoxythiophene): evidence for energy migration in a conducting oligomer, based on fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
- 30. iptl.gdut.edu.cn [iptl.gdut.edu.cn]
- 31. mdpi.com [mdpi.com]
- 32. Synthesis, optical properties and charge transport characteristics of a series of novel thiophene-fused phenazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 33. Facile synthesis of 3-alkoxy-4-cyanothiophenes as new building blocks for donor-acceptor conjugated systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Substituted Phenoxythiophenes
For Researchers, Scientists, and Drug Development Professionals
Substituted phenoxythiophenes represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity of Substituted Phenoxythiophenes
Several studies have highlighted the potential of phenoxythiophene derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.
The cytotoxic effects of various substituted phenoxythiophene analogs have been quantified, typically in terms of IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of the reported data is presented in the table below.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5c | Chalcone incorporating 2-phenoxy-N-arylacetamide and thiophene | HEP2 (Laryngeal Carcinoma) | 12 | [1] |
| MCF7 (Breast Carcinoma) | 9.5 | [1] | ||
| 9a | Chalcone incorporating 2-phenoxy-N-arylacetamide and thiophene | HEP2 (Laryngeal Carcinoma) | 15.5 | [1] |
| MCF7 (Breast Carcinoma) | 24.5 | [1] | ||
| Doxorubicin | (Reference Drug) | HEP2 (Laryngeal Carcinoma) | 11 | [1] |
| MCF7 (Breast Carcinoma) | 5.5 | [1] | ||
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer) | - | [2] |
| SK-N-SH (Neuroblastoma) | - | [2] | ||
| IPBT | 3-iodo-2-phenylbenzo[b]thiophene | MDA-MB-231 (Breast Cancer) | 126.67 | [3] |
| HepG2 (Liver Cancer) | 67.04 | [3] | ||
| LNCaP (Prostate Cancer) | 127.59 | [3] | ||
| Caco-2 (Colorectal Cancer) | 63.74 | [3] | ||
| Panc-1 (Pancreatic Cancer) | 76.72 | [3] | ||
| HeLa (Cervical Cancer) | 146.75 | [3] | ||
| Ishikawa (Endometrial Cancer) | 110.84 | [3] |
Note: A lower IC50 value indicates a higher cytotoxic activity. The activity of compound 5c is comparable to the standard anticancer drug, Doxorubicin.[1] Compound 3c was also noted for its anticancer activity, though specific IC50 values were not provided in the initial abstract.[2]
The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity. The following is a generalized protocol based on standard laboratory practices.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., substituted phenoxythiophenes) and a positive control (e.g., Doxorubicin) for a specified period, typically 48-72 hours.
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Some phenoxythiophene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). Real-time PCR analysis of cells treated with compound 5c revealed an inhibitory effect on the expression of several key genes involved in cell survival and proliferation.[1]
Caption: Inhibition of key survival genes by a phenoxythiophene derivative leading to apoptosis.
Antimicrobial Activity of Substituted Phenoxythiophenes
Phenoxythiophene derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a variety of pathogenic bacteria and fungi.
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Type | Microorganism | MIC (mg/L) | Reference |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [4] |
| Colistin-Resistant E. coli | 8 (MIC50) | [4] | |
| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [4] |
| Colistin-Resistant E. coli | 32 (MIC50) | [4] | |
| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [4] |
| Colistin-Resistant E. coli | 32 (MIC50) | [4] | |
| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 µg/ml | [5] |
| Pyridine side chain derivative 7a, 7b, 8 | Various bacteria | - | [6] |
| Brominated phenoxyphenols | MRSA | - | [7] |
Note: MIC50 represents the minimum concentration that inhibits 50% of the screened strains.[4] Spiro-indoline-oxadiazole 17 showed high activity against C. difficile.[5] Pyridine side chain derivatives also showed excellent antimicrobial activity.[6] Brominated phenoxyphenols are effective against MRSA.[7]
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
The process of identifying new antimicrobial agents from a library of synthetic compounds involves a systematic workflow.
Caption: Workflow for the discovery of new antimicrobial thiophene derivatives.
Enzyme Inhibition
Certain substituted phenoxythiophenes have been investigated as inhibitors of specific enzymes, which can be a valuable therapeutic strategy.
Thiophene-2-sulfonamide derivatives have been shown to inhibit lactoperoxidase (LPO), an important enzyme in the immune system.[8]
| Compound | Enzyme | IC50 | Ki | Inhibition Type | Reference |
| 5-(2-thienylthio)thiophene-2-sulfonamide | Lactoperoxidase (LPO) | 3.4 nM | 2 ± 0.6 nM | Competitive | [8] |
Note: A lower IC50 and Ki value indicates a more potent inhibitor.
A general protocol for determining enzyme inhibition is as follows:
-
Enzyme and Substrate Preparation: A solution of the purified enzyme (e.g., LPO) and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compounds (potential inhibitors) are prepared in a series of concentrations.
-
Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a cuvette or microplate well). The reaction is initiated, often by the addition of the substrate.
-
Monitoring Reaction Progress: The rate of the enzymatic reaction is monitored over time by measuring a change in absorbance or fluorescence using a spectrophotometer or fluorometer.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration. Further kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki).
Synthesis of Substituted Phenoxythiophenes
The synthesis of phenoxythiophene derivatives often involves multi-step reactions. Below is a generalized synthetic scheme for a class of chalcones incorporating phenoxy and thiophene moieties.
Caption: Generalized synthetic pathway for phenoxythiophene-containing chalcones.
This guide provides a foundational understanding of the biological activities of substituted phenoxythiophenes. Further research into the structure-activity relationships (SAR) and mechanisms of action will be crucial for the development of these compounds into clinically effective therapeutic agents.
References
- 1. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oiccpress.com [oiccpress.com]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Phenoxythiophene Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate-induced excitotoxicity is a significant contributor to the pathophysiology of numerous neurodegenerative diseases. This whitepaper provides a detailed examination of a promising class of neuroprotective agents: phenoxythiophene sulfonamides. Specifically, it focuses on two compounds, B355252 and its analog B355227, which have demonstrated significant efficacy in mitigating glutamate-induced neuronal cell death in preclinical studies. This document synthesizes the current understanding of their mechanism of action, presents key quantitative data from in vitro experiments, details the experimental protocols used to evaluate these compounds, and visualizes the complex signaling pathways involved. The findings presented herein underscore the therapeutic potential of phenoxythiophene sulfonamides as a novel approach to combat neurodegeneration.
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at high concentrations, leading to a cascade of events known as excitotoxicity.[1][2] This process is implicated in the neuronal damage observed in conditions such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[2] Phenoxythiophene sulfonamides have emerged as a promising class of small molecules with potent neuroprotective properties. This guide focuses on the preclinical data for two key compounds, B355252 and B355227, which have been shown to protect neuronal cells from glutamate-induced damage.[1][3]
Mechanism of Action
The neuroprotective effects of phenoxythiophene sulfonamides are multi-faceted, targeting key pathways involved in glutamate-induced cell death. The primary mechanisms include the attenuation of mitochondrial dysfunction, reduction of oxidative stress, maintenance of calcium homeostasis, and modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.
Attenuation of Mitochondrial Fission
In response to glutamate-induced stress, mitochondria undergo excessive fission, a process regulated by proteins such as dynamin-related protein 1 (Drp1) and fission 1 protein (Fis1).[1] The phenoxythiophene sulfonamide B355252 has been shown to counteract this by preventing the glutamate-induced increase in mitochondrial levels of Drp1 and Fis1.[1] It also modulates the levels of mitochondrial fusion proteins, including mitofusin 1/2 (Mfn1/2) and optic atrophy 1 (Opa1), thereby preserving mitochondrial integrity and function.[1]
Inhibition of AIF Translocation
A critical event in caspase-independent apoptosis is the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, where it triggers DNA fragmentation.[1] B355252 effectively blocks the nuclear translocation of AIF, a key step in preventing neuronal cell death following glutamate exposure.[1]
Reduction of Oxidative Stress and Calcium Influx
Glutamate toxicity leads to an overproduction of reactive oxygen species (ROS) and an influx of intracellular calcium ([Ca2+]i), both of which contribute to cellular damage.[3] The analog B355227 has demonstrated the ability to block the glutamate-dependent depletion of the antioxidant glutathione (GSH) and significantly reduce ROS production.[3] Furthermore, it attenuates the increase in [Ca2+]i, thereby mitigating downstream deleterious effects.[3]
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway plays a complex role in neuronal survival and death. Glutamate-induced excitotoxicity can lead to the activation of pro-apoptotic kinases such as p38 and JNK. B355227 has been shown to downregulate the activation of Erk1/2, JNK, and p38, contributing to its neuroprotective effects.[3] It also restores the levels of the anti-apoptotic protein Bcl-2.[3]
Quantitative Data
The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of B355252 and B355227.
Table 1: Neuroprotective Efficacy of Phenoxythiophene Sulfonamides against Glutamate-Induced Toxicity in HT22 Cells
| Compound | Glutamate Concentration | Compound Concentration | Protection against Cell Death | Reference |
| B355252 | LD50 of 3.0 mM | 2 µM | 9.1% (p<0.01) | [4] |
| 4 µM | 26.0% (p<0.001) | [4] | ||
| 8 µM | 61.9% (p<0.001) | [4] | ||
| B355227 | 5 mM (IC50 of 5.96 mM) | 2.5 µM | Data not specified in % | [3][5] |
| 5 µM | Data not specified in % | [3][5] | ||
| 10 µM | Data not specified in % | [3][5] |
Table 2: Effects of Phenoxythiophene Sulfonamides on Key Biomarkers of Glutamate-Induced Excitotoxicity
| Compound | Biomarker | Effect | Magnitude of Effect | Reference |
| B355252 | Glutathione (GSH) synthesis reduction | Reversed | 15% (p<0.01) | [4] |
| Apoptosis Inducing Factor (AIF) expression | Reduced | 27% | [4] | |
| Bcl-2 associated X protein (Bax) | Attenuated | 3-fold | [4] | |
| Intracellular Calcium (Ca2+) load | Inhibited | 71% (p<0.001) | [4] | |
| Reactive Oxygen Species (ROS) production | Inhibited | 40% (p<0.001) | [4] | |
| B355227 | Erk1/2 phosphorylation | Reversed glutamate-induced increase | Not specified | [3] |
| JNK phosphorylation | Reversed glutamate-induced increase | Not specified | [3] | |
| p38 phosphorylation | Reversed glutamate-induced increase | Not specified | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the neuroprotective properties of phenoxythiophene sulfonamides.
Cell Culture and Glutamate-Induced Toxicity Assay
-
Cell Line: Murine hippocampal HT22 cells are a common model for studying glutamate-induced oxidative stress.[6]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[6]
-
Toxicity Induction: To induce excitotoxicity, HT22 cells are exposed to glutamate at concentrations ranging from 2 mM to 5 mM for 8 to 24 hours.[1][6]
-
Treatment: Phenoxythiophene sulfonamides (e.g., B355252 or B355227) are typically added to the cell culture prior to or concurrently with glutamate exposure.[1][3]
-
Cell Viability Assessment: Cell viability is commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay, which quantify metabolic activity.[4]
Western Blotting for Mitochondrial Dynamics Proteins
-
Protein Extraction: Following treatment, mitochondrial and cytosolic protein fractions are isolated from HT22 cells.
-
Gel Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for mitochondrial dynamics proteins, including Drp1, p-Drp1 (S616), Fis1, Mfn1, Mfn2, and OPA1.[7]
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
Measurement of Reactive Oxygen Species (ROS) and Intracellular Calcium ([Ca2+]i)
-
ROS Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).[6] After treatment, cells are incubated with DCF-DA, which becomes fluorescent upon oxidation by ROS. The fluorescence intensity is then measured using a fluorescence microplate reader or fluorescence microscopy.[6]
-
Calcium Measurement: Intracellular calcium levels are determined using the fluorescent indicator Fura-2 AM.[3] Cells are loaded with Fura-2 AM, and changes in fluorescence upon calcium binding are monitored to quantify [Ca2+]i.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
-
Model: An in vitro BBB model is established using a co-culture of brain capillary endothelial cells (like bEnd.3 cells) and astrocytes on a Transwell insert.[3]
-
Barrier Integrity: The integrity of the endothelial monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assessment: The test compound (e.g., B355227) is added to the upper chamber of the Transwell. At various time points, samples are taken from the lower chamber to determine the amount of compound that has crossed the barrier, which is quantified by high-performance liquid chromatography (HPLC).[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Ginsenoside Rb2 suppresses the glutamate-mediated oxidative stress and neuronal cell death in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROS-Drp1-mediated mitochondria fission contributes to hippocampal HT22 cell apoptosis induced by silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Phenoxythiophene: A Comparative Study of Ullmann and Buchwald-Hartwig Couplings
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of 3-phenoxythiophene from 3-bromothiophene and phenol. Two powerful cross-coupling methodologies, the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling, are presented. This guide offers a comparative analysis of these two prominent methods, enabling researchers to select the most suitable approach for their synthetic needs.
Introduction
The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, with the resulting motifs being prevalent in pharmaceuticals, natural products, and materials science. This compound, in particular, serves as a valuable building block in the development of novel therapeutics and functional organic materials. The formation of the C-O bond between the thiophene and phenyl rings can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. This note details and compares two of the most effective methods for this transformation: the classical Ullmann condensation and the modern Buchwald-Hartwig reaction.
The Ullmann condensation is a copper-catalyzed reaction that has been a cornerstone of diaryl ether synthesis for over a century. While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. In contrast, the Buchwald-Hartwig C-O coupling is a palladium-catalyzed reaction that has gained widespread adoption due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions.
This document provides detailed experimental protocols for both methods, along with a summary of quantitative data to facilitate a direct comparison of their efficacy for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the Ullmann and Buchwald-Hartwig coupling reactions for the synthesis of this compound from 3-bromothiophene and phenol.
Table 1: Ullmann Condensation Reaction Parameters
| Parameter | Value |
| Catalyst | Copper(I) iodide (CuI) |
| Ligand | Picolinic acid |
| Base | Potassium phosphate (K₃PO₄) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| Yield | Good |
Note: Data is based on a closely related reaction involving 3-iodothiophene.
Table 2: Buchwald-Hartwig C-O Coupling Reaction Parameters
| Parameter | Value |
| Pre-catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) (tBuXPhos) |
| Base | Cesium carbonate (Cs₂CO₃) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Yield | Good to Excellent |
Note: Data is based on established protocols for the coupling of heteroaryl bromides with phenols.
Experimental Protocols
Method 1: Ullmann Condensation
This protocol is adapted from a procedure for the copper-catalyzed coupling of 3-iodothiophene with phenols and is expected to be effective for 3-bromothiophene, potentially with minor modifications to reaction time or temperature.
Materials:
-
3-Bromothiophene
-
Phenol
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To an oven-dried Schlenk tube, add copper(I) iodide (5-10 mol%), picolinic acid (10-20 mol%), and potassium phosphate (2.0 equivalents).
-
The tube is evacuated and backfilled with an inert gas three times.
-
Under a positive flow of inert gas, add 3-bromothiophene (1.0 equivalent) and phenol (1.2 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) via syringe to achieve a suitable concentration (e.g., 0.5 M).
-
The reaction mixture is stirred and heated to 80 °C in a preheated oil bath.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Buchwald-Hartwig C-O Coupling
This protocol is a representative procedure based on established methods for the palladium-catalyzed C-O coupling of heteroaryl bromides with phenols.
Materials:
-
3-Bromothiophene
-
Phenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) (tBuXPhos) or a similar bulky biaryl phosphine ligand
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a glovebox or under a stream of inert gas, a Schlenk tube is charged with Pd₂(dba)₃ (1-2 mol%) and tBuXPhos (2-4 mol%).
-
Cesium carbonate (1.5 equivalents), 3-bromothiophene (1.0 equivalent), and phenol (1.2 equivalents) are added to the tube.
-
Anhydrous toluene is added to the tube to achieve a suitable concentration (e.g., 0.5 M).
-
The Schlenk tube is sealed and heated to 100 °C with vigorous stirring.
-
The reaction is monitored by TLC or GC-MS and is typically complete within 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis of this compound via the Ullmann and Buchwald-Hartwig cross-coupling reactions.
Caption: Ullmann Condensation Workflow for this compound Synthesis.
Caption: Buchwald-Hartwig Coupling Workflow for this compound Synthesis.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling represent effective methods for the synthesis of this compound from 3-bromothiophene and phenol. The choice between the two protocols may depend on several factors including the availability of specific catalysts and ligands, the scale of the reaction, and the presence of other functional groups in more complex substrates. The Ullmann protocol presented offers a potentially more cost-effective route, while the Buchwald-Hartwig method is renowned for its broad applicability and high yields with a wide range of substrates. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
Application Notes and Protocols for the Synthesis of 3-Phenoxythiophene via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a fundamental transformation in organic synthesis for the formation of carbon-heteroatom bonds, particularly C-O bonds in diaryl ethers.[1][2] This reaction is of significant interest in medicinal chemistry and materials science due to the prevalence of the diaryl ether motif in biologically active molecules and functional materials.[3] The synthesis of 3-phenoxythiophene, a key structural unit in various pharmaceutical and organic electronic applications, can be efficiently achieved through the Ullmann condensation of 3-bromothiophene and phenol. This document provides a detailed protocol and relevant data for this synthesis.
Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper.[1] However, modern advancements have introduced milder reaction conditions through the use of soluble copper catalysts and various ligands, expanding the functional group tolerance and improving yields.[1][4]
Data Presentation: Reaction Parameters for Ullmann Condensation
The following table summarizes typical reaction conditions for the Ullmann condensation to synthesize diaryl ethers, based on a review of related literature. This data provides a comparative overview to guide the selection of optimal parameters for the synthesis of this compound.
| Parameter | Typical Range/Examples | Notes | Source(s) |
| Aryl Halide | 3-Bromothiophene, Aryl iodides, Aryl bromides | Aryl iodides are generally more reactive than bromides. Electron-withdrawing groups on the aryl halide can increase reactivity.[5][6] | [4][5][6] |
| Nucleophile | Phenol | Electron-rich phenols tend to give higher yields.[6] | [6] |
| Copper Source | CuI, Cu2O, CuCl, Copper nanoparticles | Cu(I) salts are commonly used. Nanoparticles can offer high catalytic activity.[4][5][7] | [4][5][7] |
| Ligand | 1,10-Phenanthroline, 8-Hydroxyquinoline, Amino acids, N,N-dimethylglycine, Diamines | Ligands can accelerate the reaction and allow for milder conditions. Some reactions can proceed without a ligand.[3][4][8] | [3][4][8] |
| Base | K2CO3, Cs2CO3, K3PO4, KOH | The choice of base can significantly influence the reaction outcome.[4][6][7] | [4][6][7] |
| Solvent | DMF, DMSO, NMP, Toluene, Xylene | High-boiling polar aprotic solvents are common, but reactions in non-polar solvents have also been reported.[1][6][7] | [1][6][7] |
| Temperature | 80 - 150 °C | Modern protocols with ligands allow for significantly lower temperatures compared to traditional Ullmann reactions.[3][7] | [3][7] |
| Reaction Time | 6 - 24 hours | Reaction time is dependent on the specific substrates and conditions used. | [7] |
| Yield | Moderate to Excellent | Yields are highly dependent on the specific combination of reactants and conditions. | [4][5][7] |
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound via an Ullmann condensation reaction.
Materials:
-
3-Bromothiophene
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
1,10-Phenanthroline (ligand)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction (typically within 24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M aqueous sodium hydroxide solution to remove unreacted phenol, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the Ullmann condensation synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Proposed catalytic cycle for the Ullmann condensation.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols for the Synthesis of 3-Phenoxythiophene via Palladium-Catalyzed C-O Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of heteroaryl aryl ethers is a critical transformation in medicinal chemistry and materials science, as this structural motif is present in a wide range of biologically active compounds and functional materials. Among these, 3-phenoxythiophene represents a key building block. While the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, its application in C-O bond formation is less common. A more robust and widely adopted method for the synthesis of diaryl ethers, including heteroaryl aryl ethers, is the Buchwald-Hartwig C-O cross-coupling reaction. This palladium-catalyzed reaction provides a versatile and efficient route to couple aryl or heteroaryl halides with alcohols and phenols.
These application notes provide a detailed protocol for the synthesis of this compound from 3-bromothiophene and phenol, based on established Buchwald-Hartwig C-O coupling methodologies. The notes include optimized reaction conditions, a summary of key reaction parameters, and a detailed experimental protocol.
Reaction Principle
The Buchwald-Hartwig C-O coupling reaction involves the palladium-catalyzed formation of a carbon-oxygen bond between an aryl or heteroaryl halide (or triflate) and an alcohol or phenol in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the heteroaryl halide (3-bromothiophene) to form a Pd(II) complex.
-
Transmetalation/Coordination & Deprotonation: The phenol coordinates to the palladium center, and a base facilitates the deprotonation of the hydroxyl group to form a palladium-phenoxide complex.
-
Reductive Elimination: The final C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the this compound product and regenerating the active Pd(0) catalyst.
The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands being particularly effective in promoting the reductive elimination step.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the Buchwald-Hartwig C-O coupling of 3-bromothiophene with phenol, based on analogous reactions reported in the literature.[1]
| Parameter | Condition | Typical Range/Value | Notes |
| Heteroaryl Halide | 3-Bromothiophene | 1.0 equivalent | Aryl iodides and triflates can also be used. |
| Phenol | Phenol | 1.2 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the halide. |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 5 mol% | Pre-catalysts are often used for their air stability and ease of handling. |
| Ligand | Xantphos, BrettPhos, SPhos | 2 - 10 mol% | Bulky, electron-rich phosphine ligands are essential for high yields. |
| Base | Cs₂CO₃ or K₃PO₄ | 1.5 - 2.5 equivalents | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene or Dioxane | Anhydrous | Anhydrous and deoxygenated solvents are crucial for catalyst stability. |
| Temperature | 80 - 110 °C | - | Reaction temperature is optimized based on substrate reactivity. |
| Reaction Time | 12 - 24 hours | - | Monitored by TLC or GC-MS for completion. |
| Yield | - | 70 - 95% | Isolated yield after purification. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.
Materials and Reagents:
-
3-Bromothiophene
-
Phenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon) supply
-
Magnetic stirrer with heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 equivalents).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add 3-bromothiophene (1.0 mmol, 1.0 equivalent) and phenol (1.2 mmol, 1.2 equivalents) to the Schlenk flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
-
Reaction:
-
Place the Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling.
References
Synthesis of 3-Phenoxythiophene: An Application Note and Experimental Protocol
Abstract
This document provides a detailed experimental procedure for the synthesis of 3-phenoxythiophene, a valuable building block in the development of pharmaceuticals and functional organic materials. The described protocol is based on the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This application note is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. Included are a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Thiophene and its derivatives are key heterocyclic motifs in a wide array of biologically active molecules and organic electronic materials. The introduction of a phenoxy group at the 3-position of the thiophene ring can significantly modulate the electronic properties and biological activity of the resulting compound. This compound serves as a crucial intermediate for the synthesis of more complex molecules, including certain sulfonamides with potential neuroprotective effects. The Ullmann condensation provides a classical and effective method for the formation of the aryl-O-thienyl bond, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.
Experimental Protocol: Ullmann Condensation for the Synthesis of this compound
This protocol details the synthesis of this compound from 3-bromothiophene and phenol using a copper(I) iodide catalyst.
Materials:
-
3-Bromothiophene (C₄H₃BrS)
-
Phenol (C₆H₅OH)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by the addition of 3-bromothiophene (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.
Data Presentation
| Parameter | Value |
| Yield | 75-85% (typical) |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.29 (m, 2H, Ar-H), 7.18 (dd, J = 3.3, 5.1 Hz, 1H, Th-H), 7.10-7.05 (m, 1H, Ar-H), 7.02-6.98 (m, 2H, Ar-H), 6.81 (dd, J = 1.4, 5.1 Hz, 1H, Th-H), 6.64 (dd, J = 1.4, 3.3 Hz, 1H, Th-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 157.4, 134.3, 129.8, 125.6, 123.0, 120.9, 116.8, 107.2 |
| IR (neat) | ν (cm⁻¹) 3100 (C-H, aromatic), 1590, 1490 (C=C, aromatic), 1240 (C-O, ether), 850, 750, 690 (C-H, out-of-plane bend) |
| Mass Spectrum (EI) | m/z (%) 176 (M⁺, 100), 148, 133, 105, 77, 51 |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram
The Ullmann condensation reaction does not involve a biological signaling pathway. Instead, a mechanistic pathway can be depicted.
Caption: Proposed mechanistic pathway for the Ullmann condensation.
Application Notes and Protocols for the Purification of 3-Phenoxythiophene by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxythiophene is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. As with many synthetic intermediates, achieving high purity is crucial for its effective use in subsequent reactions and for ensuring the quality of final products. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted and effective technique for separating organic compounds. The protocol is designed to be a practical guide for researchers in drug development and other scientific fields.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For this compound, a moderately polar compound, normal-phase chromatography is typically employed. In this setup, a polar stationary phase (silica gel) is used with a non-polar mobile phase (eluent). Compounds with higher polarity will have a stronger affinity for the silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly. By carefully selecting the solvent system, this compound can be effectively separated from both less polar and more polar impurities.
Potential Impurities in this compound Synthesis
The synthesis of this compound often involves an Ullmann condensation or a similar cross-coupling reaction between a 3-halothiophene (e.g., 3-bromothiophene) and phenol.[1] Potential impurities that may need to be removed during purification include:
-
Unreacted Starting Materials: 3-bromothiophene and phenol.
-
Homo-coupled Byproducts: Biphenyls or bithiophenes.
-
Catalyst Residues: Copper salts or other transition metal catalysts.[1][2]
-
Solvent and Reagents: High-boiling point solvents or residual base.
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound.
Selection of Solvent System by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase using TLC. The goal is to find a solvent system where this compound has a retention factor (Rƒ) between 0.2 and 0.4, which generally provides the best separation in column chromatography.[3]
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
A selection of non-polar and polar solvents (e.g., hexanes, ethyl acetate, dichloromethane)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare several eluent mixtures with varying ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and incrementally increase the polarity (e.g., 90:10, 80:20).
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.[4]
-
Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). This compound, being an aromatic compound, should be UV active.
-
Calculate the Rƒ value for the main spot (presumed to be this compound) using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front)[5]
-
Adjust the solvent system ratio until the desired Rƒ value (0.2-0.4) is achieved. A higher proportion of the polar solvent will increase the Rƒ value.
Column Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column with a stopcock
-
Selected eluent from TLC analysis
-
Sand (washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
Column Packing (Slurry Method):
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis. A general guideline is to use 30-50 g of silica gel per gram of crude product.
-
Pour the slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock to allow the solvent to drain, which helps in compacting the silica bed. Do not let the silica gel run dry. The solvent level should always be above the top of the silica.
-
Once the silica has settled, add a thin layer (approx. 1 cm) of sand on top to protect the surface of the stationary phase.
Sample Loading (Dry Loading Recommended):
Dry loading is preferred as it often leads to better resolution.[3]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant flow of eluent. A gentle positive pressure (e.g., from a pump or inert gas) can be applied to speed up the elution (flash chromatography).
-
If a gradient elution is required (i.e., the polarity of the eluent is gradually increased), start with the least polar solvent mixture and incrementally add more of the polar solvent.
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate. Develop the TLC plate to identify which fractions contain the purified this compound.
-
Combine the fractions that contain the pure product.
Solvent Removal:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound. The exact values should be optimized based on the preliminary TLC analysis.
| Parameter | Recommended Specification | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polarity for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Hexanes/Dichloromethane | The ratio should be optimized via TLC. A starting point could be 95:5, gradually increasing the polar component. |
| Target Rƒ Value | 0.2 - 0.4 | Provides optimal separation and reasonable elution time.[3] |
| Column Loading | Dry Loading | Recommended for better resolution and sharper bands.[3] |
| Silica to Crude Ratio | 30:1 to 50:1 (w/w) | A higher ratio is used for more difficult separations. |
| Detection | TLC with UV visualization (254 nm) | This compound is expected to be UV active. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the purification process.
References
Application Notes and Protocols for the Purification of 3-Phenoxythiophene by Low-Temperature Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxythiophene is a key intermediate in the synthesis of various organic electronic materials and pharmaceutical compounds. The purity of this building block is paramount to ensure the desired properties and efficacy of the final products. While traditional recrystallization is a standard method for purifying solid compounds, this compound exists as a colorless to light yellow liquid at room temperature, with a melting point of approximately -19°C and a boiling point of 114-115°C at 1 mm Hg.[1] Therefore, a conventional recrystallization approach is not applicable.
This document outlines a specialized low-temperature crystallization method for the purification of this compound. This technique, a variation of fractional freezing, leverages the compound's melting point to separate it from impurities. The process involves dissolving the liquid thiophene in a suitable solvent and subsequently cooling the solution to a temperature significantly below its melting point to induce crystallization of the purified this compound.
Principle of Low-Temperature Crystallization
The purification is based on the principle that the solubility of this compound and its impurities decreases as the temperature is lowered. By carefully selecting a solvent in which the impurities are more soluble than this compound at low temperatures, a selective crystallization of the target compound can be achieved. The purified this compound crystallizes out of the solution, leaving the impurities dissolved in the cold solvent.
Data Presentation
While specific quantitative data for the low-temperature crystallization of this compound is not extensively available in the public domain, the following table provides a general guideline for solvent selection based on the principles of this purification technique. The ideal solvent should have a very low freezing point and exhibit good solubility for potential impurities at the crystallization temperature.
| Solvent System | Rationale for Use | Anticipated Purity Improvement |
| Methanol | Polar solvent with a low freezing point (-97.6 °C). Good for dissolving polar impurities. | High |
| Ethanol | Similar to methanol but with a slightly higher freezing point (-114.1 °C). | High |
| Hexane/Methanol mix | A non-polar/polar mixture can be effective for a broader range of impurities. | Medium to High |
| Acetone | A polar aprotic solvent with a low freezing point (-95 °C). | Medium |
Experimental Protocol
This protocol details the methodology for the purification of this compound using a low-temperature crystallization approach.
Materials:
-
Crude this compound
-
Anhydrous methanol (or other selected solvent)
-
Dry ice or a low-temperature cooling bath/circulator
-
Pre-cooled filtration apparatus (e.g., Büchner funnel with a suitable filter paper)
-
Vacuum flask
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
Procedure:
-
Dissolution:
-
In a clean, dry round-bottom flask, dissolve the crude this compound in a minimal amount of anhydrous methanol at room temperature. The typical ratio of solvent to thiophene can range from 1:1 to 3:1 by volume, but should be optimized for the specific impurity profile.
-
Stir the mixture until a homogeneous solution is obtained.
-
-
Cooling and Crystallization:
-
Place the flask in a cooling bath (e.g., dry ice/acetone or a cryocooler) and slowly cool the solution while stirring gently.
-
Monitor the temperature of the solution. The target temperature should be at least 20°C below the melting point of this compound, with temperatures around -15°C or lower being preferable.
-
As the solution cools, crystals of purified this compound will start to form. Continue cooling and stirring for a period of 1 to 3 hours to ensure maximum crystallization.
-
-
Filtration:
-
Pre-cool the filtration apparatus (Büchner funnel and filter paper) to the crystallization temperature to prevent the crystals from melting during filtration.
-
Quickly filter the cold slurry under vacuum to separate the crystallized this compound from the mother liquor containing the dissolved impurities.
-
-
Washing:
-
Wash the collected crystals with a small amount of pre-cooled, fresh anhydrous methanol to remove any residual mother liquor.
-
-
Drying:
-
Allow the purified crystals to warm to room temperature under a stream of inert gas (e.g., nitrogen or argon) to remove any residual solvent. The purified this compound will melt into a clear liquid.
-
For higher purity, a second crystallization cycle can be performed.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle dry ice with insulating gloves to prevent frostbite.
-
Ensure all glassware is properly secured.
Mandatory Visualization
Caption: Workflow for the low-temperature purification of this compound.
References
Application Notes and Protocols: 3-Phenoxythiophene Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 3-phenoxythiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique combination of a thiophene ring and a phenoxy moiety allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and target interactions. This document provides detailed application notes on the therapeutic potential of this compound derivatives and comprehensive protocols for their synthesis and biological evaluation.
I. Application Notes
Neuroprotective Agents
A notable application of this compound derivatives is in the development of neuroprotective agents. The compound B355252 , a 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, has shown significant promise in protecting neuronal cells from excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2]
Mechanism of Action: B355252 exerts its neuroprotective effects through a multi-faceted mechanism that includes:
-
Inhibition of Mitochondrial Fission: It prevents glutamate-induced increases in the levels of mitochondrial fission proteins Drp1 and Fis1, thereby maintaining mitochondrial integrity.[2]
-
Suppression of Apoptosis: B355252 inhibits the nuclear translocation of Apoptosis-Inducing Factor (AIF) and blunts the expression of the pro-apoptotic protein Bax.[1][2]
-
Reduction of Oxidative Stress: The compound reverses the glutamate-enhanced reduction in glutathione (GSH) synthesis and inhibits the production of reactive oxygen species (ROS).[1]
-
Modulation of Signaling Pathways: It has been shown to modulate the Erk signaling pathway, which is crucial for cell survival.[1]
A chemical analogue, B355227 , has also demonstrated the ability to cross the blood-brain barrier in vitro and protect against glutamate-induced oxidative injury.
Anticancer Agents
While research on this compound derivatives specifically as anticancer agents is emerging, the broader class of thiophene derivatives has well-established anticancer properties. These compounds target various hallmarks of cancer, including uncontrolled proliferation and angiogenesis.
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain thiophene derivatives act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
-
Kinase Inhibition: Thiophene-based compounds have been developed as potent inhibitors of various kinases that are crucial for cancer cell signaling and survival, such as Polo-Like Kinase 1 (PLK1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5]
Anti-inflammatory Agents
Thiophene derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory enzymes.[6][7][8] This opens up avenues for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.
Mechanism of Action: The primary mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[6][7]
GPCR Modulators
The structural versatility of the this compound scaffold makes it an attractive candidate for the development of G protein-coupled receptor (GPCR) modulators. GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them important drug targets.[1][2][9] this compound derivatives can be designed to act as agonists, antagonists, or allosteric modulators of specific GPCRs, offering therapeutic potential for a wide range of diseases.
II. Quantitative Data
The following tables summarize the biological activities of representative this compound and related thiophene derivatives.
Table 1: Neuroprotective Activity of this compound Sulfonamides
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| B355252 | Glutamate-induced toxicity | HT-22 | 2 µM | 9.1% protection | [1] |
| 4 µM | 26.0% protection | [1] | |||
| 8 µM | 61.9% protection | [1] | |||
| B355252 | GSH synthesis | HT-22 | - | 15% reversal of glutamate-induced reduction | [1] |
Table 2: Anticancer Activity of Thiophene Derivatives
| Compound Class | Compound | Target/Mechanism | Cell Line | IC50 | Reference |
| Tetrahydrobenzo[b]thiophene | BU17 | Tubulin Polymerization/WEE1 Kinase | A549 | 1.8 µM | [3] |
| Thieno[2,3-d]pyrimidine | Compound 17f | VEGFR-2 Kinase | HCT-116 | 2.80 µM | [10] |
| HepG2 | 4.10 µM | [10] | |||
| Thieno[2,3-d]pyrimidine | Compound 5 | FLT3 Kinase | - | 32.4 µM | |
| Thieno[2,3-d]pyrimidine | Compound 8 | - | MCF-7 | 4.1 µM | |
| HepG2 | 3.3 µM | [11] |
Table 3: Anti-inflammatory Activity of Thiophene Derivatives
| Compound | Target | Assay | IC50 | Reference |
| Thiophene Derivative 1 | 5-LOX | In vitro enzyme assay | 29.2 µM | [6] |
| Ibuprofen Derivative 3 | NO Production | RAW 264.7 cells | 0.002 mM | [12] |
| Cinnamic Acid Derivative 14 | NO Production | RAW 264.7 cells | 0.05 mM | [12] |
III. Experimental Protocols
Synthesis of a this compound-2-carboxamide Derivative
This protocol describes a general method for the synthesis of 3-hydroxy-N-aryl-thiophene-2-carboxamides, which can be adapted for the synthesis of this compound derivatives through etherification of the hydroxyl group.
Materials:
-
N-(4-acetylphenyl)-2-chloroacetamide
-
Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivative
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Preparation of the Thiol Precursor: Synthesize the ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivative according to literature procedures.
-
Cyclization Reaction: a. In a round-bottom flask, dissolve the ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivative (1 equivalent) in ethanol. b. Add a solution of sodium ethoxide in ethanol (1.1 equivalents) to the flask and stir the mixture at room temperature for 30 minutes. c. Add N-(4-acetylphenyl)-2-chloroacetamide (1 equivalent) to the reaction mixture. d. Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. b. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product. c. Filter the precipitate, wash with water, and dry. d. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain the desired 3-hydroxy-thiophene-2-carboxamide derivative.[13]
-
Phenoxy Group Introduction (Williamson Ether Synthesis): a. Dissolve the synthesized 3-hydroxy-thiophene-2-carboxamide (1 equivalent) in a suitable solvent such as acetone or DMF. b. Add a base such as potassium carbonate (1.5 equivalents). c. Add the desired phenyl halide (e.g., bromobenzene or a substituted derivative, 1.2 equivalents). d. Heat the reaction mixture to reflux and monitor by TLC. e. After completion, cool the reaction, filter off the inorganic salts, and evaporate the solvent. f. Purify the residue by column chromatography to yield the final this compound-2-carboxamide.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of compounds.
Materials:
-
This compound derivative of interest
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for another 24-72 hours.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample and is useful for elucidating the mechanism of action of a compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Bradford assay reagent
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Drp1, anti-Fis1, anti-AIF)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells in RIPA buffer. Determine the protein concentration of the lysates using the Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.[2]
IV. Visualizations
References
- 1. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide CAS#: 1261576-81-1 [m.chemicalbook.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers: cytotoxicity, anti-inflammatory and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synthesis of Phenoxythiophene-Based Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of phenoxythiophene-based polymers, a class of materials with significant potential in organic electronics and biomedical applications. The protocols focus on chemical oxidative polymerization, a common and scalable method for producing these polymers.
Application Notes
Phenoxythiophene-based polymers are a subset of polythiophenes that incorporate a phenoxy group as a substituent on the thiophene ring. This functionalization imparts unique properties compared to their widely studied poly(3-alkylthiophene) counterparts. The oxygen atom in the phenoxy group can influence the electronic properties of the polymer backbone through inductive and resonance effects, potentially leading to a lower oxidation potential and a more stable conducting state.
The solubility of these polymers can be tuned by modifying the phenoxy group, for instance, by introducing alkyl chains on the phenyl ring. This enhanced solubility in common organic solvents is advantageous for solution-based processing techniques essential for the fabrication of electronic devices and for their use in biological applications.
Potential applications for phenoxythiophene-based polymers include:
-
Organic Field-Effect Transistors (OFETs): The electronic properties of these polymers make them suitable as the active semiconductor layer in OFETs.
-
Organic Photovoltaics (OPVs): Their ability to absorb light and transport charge carriers makes them promising materials for the active layer in solar cells.
-
Sensors: The conductivity of these polymers can be modulated by exposure to specific analytes, forming the basis for chemical and biological sensors.
-
Biomedical Applications: Functionalized polythiophenes have been explored for applications in drug delivery, tissue engineering, and biosensing due to their biocompatibility and tunable properties.
Experimental Protocols
The following section details the experimental protocol for the synthesis of phenoxythiophene-based polymers via chemical oxidative polymerization using iron(III) chloride (FeCl₃) as the oxidant. This method is widely used due to its simplicity and cost-effectiveness.
Protocol: Synthesis of Poly(3-phenoxythiophene) via Chemical Oxidative Polymerization
This protocol is adapted from general procedures for the synthesis of polythiophene derivatives.
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) Chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (CHCl₃) or Chlorobenzene (solvent)
-
Methanol (for precipitation and washing)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of anhydrous FeCl₃ in anhydrous chloroform under an inert atmosphere of argon or nitrogen. The molar ratio of FeCl₃ to the monomer is a critical parameter that influences the molecular weight and yield of the polymer. A common starting point is a 4:1 molar ratio of FeCl₃ to monomer.
-
Monomer Addition: To the stirred suspension of FeCl₃, add a solution of this compound in anhydrous chloroform dropwise at room temperature. The reaction mixture will typically darken upon addition of the monomer.
-
Polymerization: Allow the reaction to stir at room temperature for a specified period, typically ranging from 2 to 24 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by techniques such as UV-Vis spectroscopy.
-
Precipitation: After the desired reaction time, pour the reaction mixture into a large volume of methanol with vigorous stirring. This will cause the polymer to precipitate out of the solution.
-
Purification:
-
Collect the precipitated polymer by filtration using a Büchner funnel.
-
Wash the polymer repeatedly with methanol to remove any remaining FeCl₃, unreacted monomer, and low molecular weight oligomers. The washing should continue until the filtrate is colorless.
-
To further purify the polymer and fractionate it by molecular weight, Soxhlet extraction can be performed sequentially with methanol, hexane (to remove lower molecular weight fractions), and finally chloroform or another suitable solvent to extract the desired polymer.
-
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove any residual solvent. The final product should be a dark-colored solid.
Data Presentation
The properties of the synthesized polymer are highly dependent on the reaction conditions. The following table summarizes representative data for a phenoxy-substituted polythiophene synthesized via chemical oxidative polymerization.
| Polymer | Oxidant/Monomer Ratio | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) |
| Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) | 2:1 | 3.4 | 4.3 | 1.21 | 47 |
| Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) | 4:1 | 3.6 | 4.4 | 1.22 | 73 |
| Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) | 8:1 | 3.5 | 4.4 | 1.26 | 81 |
Note: This data is for a related methoxy-substituted terthiophene polymer synthesized via solid-state oxidative polymerization and is provided as a representative example of the influence of oxidant-to-monomer ratio on polymer properties.
Mandatory Visualization
Experimental Workflow for Chemical Oxidative Polymerization
The following diagram illustrates the general workflow for the synthesis of phenoxythiophene-based polymers via chemical oxidative polymerization.
Logical Relationship of Synthesis Parameters
The following diagram illustrates the logical relationship between key synthesis parameters and the resulting polymer properties.
3-Phenoxythiophene: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Materials Science
Introduction: 3-Phenoxythiophene has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural motif, combining the electron-rich thiophene ring with the adaptable phenoxy group, provides a scaffold for the development of a diverse array of functional molecules. This potent combination has found significant applications in medicinal chemistry, particularly in the design of novel therapeutic agents, as well as in the creation of advanced organic materials. The strategic functionalization of the this compound core through modern synthetic methodologies, such as cross-coupling reactions, allows for the precise tuning of electronic and steric properties, leading to compounds with tailored biological activities and material characteristics.
This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis, with a focus on its application in the development of bioactive compounds.
Application in the Synthesis of Bioactive Molecules
The this compound scaffold is a key component in a variety of biologically active molecules, demonstrating its utility in drug discovery. The phenoxy group can act as a crucial pharmacophore, engaging in key interactions with biological targets, while the thiophene ring offers multiple sites for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
Neuroprotective Agents
Derivatives of this compound have shown significant promise as neuroprotective agents. For instance, analogues of the phenoxythiophene sulfonamide, B355252, have been investigated for their ability to protect neuronal cells from glutamate-induced oxidative injury. These compounds have been shown to modulate key signaling pathways involved in neuronal survival and apoptosis.
Signaling Pathway of a this compound-Based Neuroprotective Agent:
The diagram below illustrates the proposed mechanism of action for a neuroprotective agent derived from this compound. Glutamate-induced excitotoxicity leads to an increase in intracellular reactive oxygen species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38 kinases. This cascade promotes the expression of the pro-apoptotic protein Bax and suppresses the anti-apoptotic protein Bcl-2, ultimately leading to cell death. The this compound derivative intervenes in this pathway by inhibiting the phosphorylation of ERK1/2 and modulating the Bax/Bcl-2 ratio, thereby promoting neuronal survival.
Caption: Neuroprotective signaling pathway.
Anticancer Agents
The terminal phenoxy group is recognized as a privileged scaffold in the design of anticancer agents. When incorporated into a thiophene core, it can lead to potent inhibitors of key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. These pathways are crucial for tumor angiogenesis and cell proliferation.
Signaling Pathway Inhibition by a this compound-Based Anticancer Agent:
The following diagram depicts the inhibitory action of a this compound derivative on cancer cell signaling. By targeting receptor tyrosine kinases like VEGFR and the downstream JAK/STAT pathway, these compounds can block the signaling cascade that leads to angiogenesis and cell proliferation, thereby exhibiting antitumor activity.
Caption: Anticancer signaling pathway.
Experimental Protocols
The functionalization of the this compound core is readily achieved through modern cross-coupling methodologies, allowing for the introduction of a wide range of substituents. The following protocols provide detailed procedures for key synthetic transformations.
Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-phenoxythiophene
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. This protocol details the coupling of 2-bromo-3-phenoxythiophene with various arylboronic acids.
General Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling workflow.
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-bromo-3-phenoxythiophene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water (4:1, v/v).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-phenoxythiophene.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 20 | 82 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 |
| 4 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 75 |
Palladium-Catalyzed C-H Arylation of this compound
Direct C-H arylation offers a more atom-economical approach to the synthesis of biaryl compounds, avoiding the need for pre-functionalized starting materials. This protocol describes the direct arylation of this compound with aryl bromides.
General Workflow for C-H Arylation:
Unlocking Neuroprotection: Application Notes and Protocols for Phenoxythiophene Sulfonamide B355252
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of the novel phenoxythiophene sulfonamide, B355252. This small molecule has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases and ischemic stroke. These guidelines are intended to assist researchers in the consistent and effective study of B355252's mechanisms of action and efficacy.
Introduction to B355252
B355252 is a phenoxythiophene sulfonamide that has emerged as a promising neuroprotective agent. Initially identified for its ability to potentiate nerve growth factor (NGF)-induced neurite outgrowth, subsequent research has revealed its broader therapeutic activities.[1] B355252 has shown efficacy in protecting neuronal cells from various insults, including glutamate-induced excitotoxicity, oxidative stress, and apoptosis.[2][3] Its neuroprotective effects have been observed in both in vitro cell culture models and in vivo animal models of Parkinson's disease, cerebral ischemia, and neuroinflammation.[1][4][5][6][7]
The primary mechanisms of action for B355252 converge on the preservation of mitochondrial integrity and function. It has been shown to modulate mitochondrial dynamics by inhibiting fission processes, reduce the production of reactive oxygen species (ROS), prevent mitochondrial membrane depolarization, and inhibit the release of pro-apoptotic factors.[8][4]
Summary of Preclinical Data
The neuroprotective efficacy of B355252 has been quantified in various preclinical models. The following tables summarize the key quantitative findings from published studies.
Table 1: In Vitro Neuroprotective Effects of B355252 in HT22 Hippocampal Neuronal Cells
| Model System | Insult | B355252 Concentration | Outcome Measure | Result |
| HT22 Cells | 2.0 mM Glutamate | 2.5 µM | Cell Viability | ~60% protection against glutamate-induced cell death. |
| HT22 Cells | 2.0 mM Glutamate | 2.5 µM | Mitochondrial Fragmentation | Attenuated changes in the mitochondrial tubular network.[8] |
| HT22 Cells | 2.0 mM Glutamate | Not Specified | Intracellular Ca2+ Influx | Inhibited by 71%. |
| HT22 Cells | 2.0 mM Glutamate | Not Specified | ROS Production | Inhibited by 40%.[9] |
| HT22 Cells | 6-OHDA | Not Specified | ROS Production | Significantly diminished.[4] |
| HT22 Cells | 6-OHDA | Not Specified | Mitochondrial Depolarization | Blocked.[4][7] |
| HT22 Cells | 300 µM CoCl2 (Hypoxia) | 5 µM | Cell Viability | Increased by 19%.[10] |
Table 2: In Vivo Neuroprotective and Anti-inflammatory Effects of B355252
| Animal Model | Insult | B355252 Dosage | Outcome Measure | Result |
| Sprague-Dawley Rats | Endothelin-1 induced cerebral ischemia | 0.125 mg/kg; ip; daily for 3 days | Infarct Volume | Significantly attenuated.[1] |
| Sprague-Dawley Rats | Endothelin-1 induced cerebral ischemia | Not Specified | Neuronal Loss | Protected against post-stroke neuronal loss.[6] |
| Sprague-Dawley Rats | Endothelin-1 induced cerebral ischemia | Not Specified | ROS Production | Reduced.[6] |
| C57BL/6j Mice | 1 mg/kg LPS (Neuroinflammation) | 1 mg/kg; ip; daily for 2 days prior to LPS | Microglial and Astrocyte Activation | Suppressed.[5] |
| C57BL/6j Mice | 1 mg/kg LPS (Neuroinflammation) | 1 mg/kg; ip | IL-1β and IL-18 Levels | Markedly reduced.[5] |
Signaling Pathways and Mechanisms of Action
B355252 exerts its neuroprotective effects through the modulation of several key signaling pathways, primarily centered around mitochondrial function and cellular stress responses.
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of B355252.
In Vitro Model: Glutamate-Induced Excitotoxicity in HT22 Cells
This protocol outlines the induction of glutamate toxicity in the murine hippocampal cell line HT22 and treatment with B355252.
4.1.1. Cell Culture and Treatment
-
Cell Seeding: Plate HT22 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis, or glass-bottom dishes for imaging) at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Culture cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
B355252 Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of B355252 (e.g., 2.5 µM). Incubate for 2 hours.
-
Glutamate Challenge: Add glutamate to the culture medium to a final concentration of 2.0 mM.
-
Incubation: Incubate the cells for 18-24 hours before proceeding to downstream analysis.
4.1.2. Cell Viability Assessment (MTT Assay)
-
MTT Addition: Following treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
4.1.3. Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
-
DCFDA Loading: After the treatment period, wash the cells once with warm PBS. Add fresh, serum-free medium containing 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
4.1.4. Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., Drp1, Fis1, AIF, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Model: Endothelin-1-Induced Cerebral Ischemia in Rats
This protocol describes the induction of focal cerebral ischemia and the administration of B355252.
4.2.1. Surgical Procedure
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats with isoflurane.
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole over the coordinates corresponding to the middle cerebral artery (MCA).
-
Endothelin-1 Injection: Slowly inject a solution of endothelin-1 (ET-1) adjacent to the MCA to induce vasoconstriction and focal ischemia.
-
Wound Closure: Suture the scalp incision.
4.2.2. B355252 Administration
-
Dosing: Administer B355252 intraperitoneally (i.p.) at a dose of 0.125 mg/kg daily for 3 days, with the first dose given shortly after the induction of ischemia.[1]
4.2.3. Post-Stroke Assessments
-
Behavioral Testing: At designated time points post-ischemia, perform behavioral tests such as the modified Neurological Severity Score (mNSS) and the cylinder test to assess sensorimotor deficits.
-
Infarct Volume Measurement: At the end of the study, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Immunohistochemistry and Biochemical Analysis: Process brain tissue for immunohistochemical analysis of neuronal loss (e.g., NeuN staining) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes). Homogenize brain tissue to measure levels of ROS and inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA.
Conclusion
The phenoxythiophene sulfonamide B355252 represents a promising therapeutic candidate for neurodegenerative disorders and ischemic stroke. Its multifaceted neuroprotective actions, centered on the preservation of mitochondrial health, offer a robust rationale for its further development. The application notes and protocols provided herein are intended to facilitate standardized and reproducible research into the therapeutic potential of this novel compound.
References
- 1. Video: Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat [jove.com]
- 2. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
- 3. A Complete Guide to Using the Endothelin-1 Model of Stroke in Conscious Rats for Acute and Long-Term Recovery Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hellobio.com [hellobio.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin-1 induced middle cerebral artery occlusion model for ischemic stroke with laser Doppler flowmetry guidance in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenoxythiophene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the yield of 3-Phenoxythiophene synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this compound involve the cross-coupling of 3-bromothiophene and phenol. The two primary catalytic systems employed for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.[1]
Q2: Which starting materials are typically used?
A2: The standard starting materials are 3-bromothiophene and phenol. In some cases, 3-iodothiophene may be used as it can be more reactive than 3-bromothiophene in certain cross-coupling reactions.[2]
Q3: What are the key factors influencing the yield of the reaction?
A3: The yield of this compound synthesis is significantly influenced by several factors, including the choice of catalyst (copper or palladium), the ligand used to stabilize the metal catalyst, the base, the solvent, the reaction temperature, and the reaction time. Optimizing these parameters is crucial for achieving high yields.
Q4: What are the common side reactions to be aware of?
A4: Common side reactions in these cross-coupling reactions include the homocoupling of the aryl halide (e.g., formation of 3,3'-bithiophene), dehalogenation of the 3-bromothiophene to form thiophene, and potential side reactions involving the solvent or impurities.[3]
Q5: How can I purify the final this compound product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel.[4] Depending on the boiling point and the nature of the impurities, fractional distillation under reduced pressure may also be a viable purification method.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Catalyst: The copper or palladium catalyst may be oxidized or of poor quality.[6] | - Use a fresh, high-purity catalyst. - For Ullmann reactions, consider using a Cu(I) source like CuI. - For Buchwald-Hartwig reactions, ensure the palladium precatalyst is properly activated. |
| Inappropriate Ligand: The chosen ligand may not be optimal for the 3-bromothiophene/phenol coupling. | - Screen a variety of ligands. For Ullmann, consider diamines or amino acids. For Buchwald-Hartwig, use bulky, electron-rich phosphine ligands.[1] | |
| Suboptimal Base: The base may be too weak to deprotonate the phenol effectively or may have poor solubility. | - Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOtBu. Ensure the base is anhydrous and finely powdered.[7] | |
| Low Reaction Temperature: The reaction may not have sufficient energy to proceed at an adequate rate. | - Gradually increase the reaction temperature. Traditional Ullmann reactions often require higher temperatures, while Buchwald-Hartwig reactions are generally milder.[8] | |
| Formation of Significant Side Products | Dehalogenation of 3-Bromothiophene: Presence of protic impurities (e.g., water) can lead to the reduction of 3-bromothiophene to thiophene.[3] | - Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried. - Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Homocoupling of 3-Bromothiophene: This can occur, especially at higher temperatures. | - Optimize the catalyst and ligand loading. - Consider a lower reaction temperature with a longer reaction time. | |
| Difficulty in Product Purification | Co-elution of Impurities: Side products may have similar polarity to this compound, making separation by column chromatography difficult. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.[9] - Consider a different purification technique, such as preparative TLC or fractional distillation. |
| Product Decomposition on Silica Gel: The product may be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before use.[9] |
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of aryl ether synthesis, providing a basis for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst and Ligand on Aryl Ether Synthesis Yield
| Catalyst System | Ligand | Substrates | Solvent | Base | Temp. (°C) | Yield (%) |
| CuI | 1,10-Phenanthroline | Aryl Iodide, Phenol | DMF | Cs₂CO₃ | 110 | 85-95 |
| CuI | N,N-Dimethylglycine | Aryl Bromide, Phenol | Dioxane | K₃PO₄ | 90 | 80-90 |
| Pd₂(dba)₃ | XPhos | Aryl Bromide, Phenol | Toluene | NaOtBu | 100 | >95 |
| Pd(OAc)₂ | BINAP | Aryl Bromide, Phenol | Toluene | Cs₂CO₃ | 100 | 85-95 |
Note: These are representative yields for similar aryl ether syntheses and may vary for this compound.
Table 2: Effect of Base and Solvent on Ullmann Condensation Yield
| Copper Source | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI | K₂CO₃ | Toluene | 110 | Moderate |
| CuI | Cs₂CO₃ | DMF | 120 | Good to Excellent |
| Cu₂O | K₃PO₄ | Dioxane | 100 | Good |
| Cu Powder | CsOAc | DMSO | 110 | Moderate |
Note: These are general trends observed in Ullmann reactions and should be optimized for the specific synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via Ullmann condensation and Buchwald-Hartwig C-O coupling, based on established procedures for similar aryl ether syntheses.
Protocol 1: Ullmann Condensation for this compound Synthesis
This protocol is based on a general procedure for copper-catalyzed O-arylation.[6]
Materials:
-
3-Bromothiophene
-
Phenol
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and Cs₂CO₃ (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon).
-
Add phenol (1.2 equivalents) and 3-bromothiophene (1.0 equivalent).
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 110-130 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Buchwald-Hartwig C-O Coupling for this compound Synthesis
This protocol is adapted from general procedures for palladium-catalyzed C-O bond formation.[10]
Materials:
-
3-Bromothiophene
-
Phenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.5 equivalents) to an oven-dried reaction vial.
-
Add phenol (1.2 equivalents) and 3-bromothiophene (1.0 equivalent).
-
Add anhydrous toluene.
-
Seal the vial and heat the reaction mixture with stirring at 100 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Mandatory Visualization
Caption: General experimental workflows for Ullmann and Buchwald-Hartwig synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of Oligothiophene–Porphyrin-Based Molecules That Can Be Utilized for Optical Assignment of Aggregated Amyloid-β Morphotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
Common side reactions in the synthesis of 3-Phenoxythiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenoxythiophene.
FAQs: Common Side Reactions and Issues
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved via Ullmann condensation or Buchwald-Hartwig C-O coupling, is often accompanied by several side reactions. The most prevalent of these are:
-
Homocoupling of 3-bromothiophene: This reaction leads to the formation of 3,3'-bithiophene as a significant byproduct. This occurs when two molecules of 3-bromothiophene react with each other, particularly at elevated temperatures in the presence of a palladium or copper catalyst.
-
Dehalogenation of 3-bromothiophene: The bromine atom on the thiophene ring can be replaced by a hydrogen atom, resulting in the formation of thiophene. This reductive dehalogenation can be promoted by the catalyst, solvent, or impurities in the reaction mixture.
-
Homocoupling of Phenol: While less common, oxidative coupling of phenol can occur under certain conditions, leading to the formation of diphenoquinones and other polymeric materials.
Q2: Why is my yield of this compound consistently low?
A2: Low yields in the synthesis of this compound can stem from a variety of factors:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst, ligand, and base are all critical. For instance, in Ullmann reactions, excessively high temperatures can favor homocoupling side reactions. In Buchwald-Hartwig couplings, the choice of phosphine ligand is crucial for efficient C-O bond formation.
-
Poor Quality of Reagents: The purity of starting materials like 3-bromothiophene and phenol, as well as the dryness of the solvent, can significantly impact the reaction outcome. Moisture can deactivate the catalyst and lead to dehalogenation.
-
Inefficient Catalyst System: The catalyst may be deactivated or may not be suitable for the specific substrate combination. For example, some palladium catalysts are more effective for C-N coupling than for C-O coupling.
-
Product Degradation: this compound, while relatively stable, can be susceptible to degradation under harsh reaction conditions, particularly prolonged exposure to high temperatures or strong bases.
Q3: I am observing a significant amount of 3,3'-bithiophene in my crude product. How can I minimize this?
A3: The formation of 3,3'-bithiophene is a common issue. To minimize its formation:
-
Optimize Catalyst Loading: Use the lowest effective concentration of the palladium or copper catalyst.
-
Control Temperature: Avoid excessively high reaction temperatures, as this often promotes homocoupling.
-
Choice of Ligand: In Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling over homocoupling.
-
Slow Addition of Aryl Halide: In some cases, slow addition of 3-bromothiophene to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.
Q4: How can I effectively remove unreacted starting materials and side products from my this compound product?
A4: Purification of this compound typically involves column chromatography.
-
Column Chromatography: A silica gel column with a non-polar eluent system, such as a gradient of hexane and ethyl acetate, is generally effective. Unreacted 3-bromothiophene and the less polar 3,3'-bithiophene and thiophene byproducts will typically elute before the more polar this compound. Unreacted phenol, being more polar, will elute later.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for larger scale reactions.
Troubleshooting Guides
Guide 1: Low Yield and Incomplete Conversion
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting materials (3-bromothiophene and phenol remain) | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Presence of moisture or oxygen. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOtBu in Buchwald-Hartwig). 3. Gradually increase the reaction temperature, monitoring for byproduct formation. 4. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (N₂ or Ar). |
| Significant formation of dehalogenated product (thiophene) | 1. Protic impurities in the solvent or reagents. 2. Certain ligands or bases promoting hydrodehalogenation. 3. Reaction run for an extended period at high temperature. | 1. Use freshly distilled, anhydrous solvents. 2. Screen different ligands and bases. 3. Monitor the reaction progress by TLC or GC and stop the reaction upon completion. |
Guide 2: Excessive Side Product Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| High percentage of 3,3'-bithiophene (homocoupling product) | 1. High reaction temperature. 2. High catalyst concentration. 3. Inappropriate ligand for Buchwald-Hartwig. | 1. Lower the reaction temperature. 2. Reduce the catalyst loading. 3. Use a bulkier, more electron-rich phosphine ligand. |
| Presence of dark, insoluble material (polymerization) | 1. Oxidative coupling of phenol. 2. Decomposition of the thiophene ring at very high temperatures. | 1. Ensure the reaction is strictly anaerobic. 2. Avoid excessive heating. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol provides a general guideline. Optimization of specific parameters may be required.
Materials:
-
3-Bromothiophene
-
Phenol
-
Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃)
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Pyridine (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous pyridine as a solvent.
-
Add 3-bromothiophene (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux (typically 110-130 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound via Buchwald-Hartwig C-O Coupling
This protocol is a general starting point and may require optimization of the ligand and base.
Materials:
-
3-Bromothiophene
-
Phenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
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Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and cesium carbonate (1.5 equivalents).
-
Add anhydrous toluene to the flask.
-
Add phenol (1.2 equivalents) and 3-bromothiophene (1.0 equivalent).
-
Heat the reaction mixture to 100-110 °C and monitor by TLC or GC.
-
After the reaction is complete, cool to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and potential yields for the synthesis of this compound. Note that actual results may vary depending on the specific experimental setup and optimization.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Common Side Products (Typical % if available) |
| Ullmann Condensation | CuI | K₂CO₃ | Pyridine | 110-130 | 60-80 | 3,3'-Bithiophene (5-15%), Thiophene (<5%) |
| Buchwald-Hartwig C-O Coupling | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100-110 | 70-90 | 3,3'-Bithiophene (<10%), Thiophene (<2%) |
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Troubleshooting the Ullmann Coupling for Phenoxythiophene Synthesis
Welcome to the technical support center for the Ullmann coupling synthesis of phenoxythiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and optimizing your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the Ullmann coupling for phenoxythiophene synthesis in a question-and-answer format.
Question: Why is my Ullmann coupling reaction for phenoxythiophene synthesis resulting in a low or no yield?
Answer: Low to no yield in this specific Ullmann condensation can be attributed to several factors. Here is a systematic troubleshooting approach:
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Catalyst Inactivity: The copper(I) catalyst is susceptible to oxidation, which deactivates it.
-
Solution: Use a fresh, high-purity source of a Cu(I) salt, such as CuI. If you suspect your catalyst has been compromised, consider opening a new bottle. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation during the reaction.[1]
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Inadequate Ligand: The choice of ligand is critical for a successful Ullmann coupling, especially with challenging substrates like some halothiophenes.[1]
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Solution: If you are running the reaction without a ligand, adding one is the first step. For O-arylation, N,N-dimethylglycine and L-proline are often effective and economical choices.[1] Picolinic acid has also been shown to be effective for the synthesis of heteroaryl diaryl ethers.[2][3] The optimal ligand-to-copper ratio should also be screened.
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-
Incorrect Base: The base plays a crucial role in deprotonating the phenol. Its strength and solubility can significantly impact the reaction rate.
-
Solution: Common and effective bases for this reaction include K₃PO₄ and Cs₂CO₃.[1] Ensure the base is finely powdered and anhydrous.
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-
Sub-optimal Solvent: The polarity of the solvent can influence the solubility of the reactants and the reaction kinetics.
-
Solution: Polar aprotic solvents like DMF and DMSO are generally good starting points for Ullmann couplings.[4] However, for O-arylation, non-polar solvents such as toluene or xylene have also been reported to be effective.[5] A solvent screen may be necessary to find the optimal conditions for your specific substrates.
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-
Unfavorable Reaction Temperature: Traditional Ullmann reactions required very high temperatures, but modern ligand-assisted protocols proceed under milder conditions.
-
Solution: For ligand-assisted couplings, a starting temperature in the range of 80-120 °C is recommended. If no reaction is observed, the temperature can be incrementally increased. Conversely, if decomposition is observed, the temperature should be lowered.[5]
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Question: I am observing significant dehalogenation of my halothiophene starting material. How can I minimize this side reaction?
Answer: Dehalogenation is a known side reaction in Ullmann couplings, leading to the formation of thiophene instead of the desired phenoxythiophene.
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Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the halothiophene.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure your phenol and base are as dry as possible. The use of molecular sieves can also be beneficial.[6]
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-
Reaction Conditions: High temperatures and certain ligands can sometimes promote dehalogenation.
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Solution: Try lowering the reaction temperature. Screening different ligands may also identify one that favors the desired coupling over the dehalogenation pathway.
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Question: How do the electronic properties of the phenol and halothiophene affect the reaction?
Answer: The electronic nature of both coupling partners has a significant impact on the reaction's success.
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Phenol Electronics: Electron-rich phenols are generally good nucleophiles in this reaction. However, very electron-rich phenols can sometimes exhibit lower reactivity.[1]
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Troubleshooting: For less reactive phenols, increasing the reaction temperature or screening a more effective ligand may be necessary.
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-
Halothiophene Electronics: Electron-withdrawing groups on the halothiophene tend to accelerate the reaction by making the thiophene ring more susceptible to nucleophilic attack.[1] Conversely, electron-rich halothiophenes may react more slowly.
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Troubleshooting: For electron-rich halothiophenes, consider using a more reactive halothiophene (iodo > bromo > chloro). Increasing the catalyst and ligand loading or the reaction temperature might also be beneficial.
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Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the synthesis of phenoxythiophenes? A1: Copper(I) salts, particularly CuI, are the most commonly used and are generally considered the active catalytic species.[7] While Cu(II) salts can sometimes be used, they may require in-situ reduction. Using a fresh, high-purity Cu(I) source is recommended for reproducibility.
Q2: Which ligand should I choose for my phenoxythiophene synthesis? A2: The choice of ligand is highly substrate-dependent. For O-arylation reactions, simple amino acids like N,N-dimethylglycine and L-proline have proven to be effective and are a good starting point due to their low cost.[8] For more challenging couplings, including those with heteroaryl halides, picolinic acid and its derivatives have shown good results.[2][3] A ligand screen is often the best approach to identify the optimal ligand for your specific phenol and halothiophene substrates.
Q3: What is the role of the base, and which one is most suitable? A3: The base is essential for deprotonating the phenol to form the more nucleophilic phenoxide. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used and have been shown to be effective in Ullmann O-arylation reactions.[1] The choice of base can also affect the solubility of the reaction components, so it can be a valuable parameter to screen during optimization.
Q4: What are the ideal solvent and temperature for this reaction? A4: Polar aprotic solvents such as DMF and DMSO are often used with success.[4] However, non-polar solvents like toluene and xylene can also be effective and should be considered during optimization.[5] Modern, ligand-accelerated Ullmann couplings typically run at temperatures between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of your specific substrates.
Q5: My reaction is not working with a chlorothiophene. What can I do? A5: Chloroarenes, and by extension chlorothiophenes, are generally the least reactive of the haloarenes in Ullmann couplings. If you are having trouble with a chlorothiophene, consider switching to the corresponding bromothiophene or iodothiophene, as they are significantly more reactive. If you must use the chlorothiophene, you may need to screen more specialized ligands and potentially use higher catalyst loadings and temperatures.
Experimental Protocols
General Protocol for Ullmann Coupling of a Phenol with a Halothiophene
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halothiophene (1.0 mmol), the phenol (1.2 mmol), CuI (0.05 mmol, 5 mol%), the chosen ligand (e.g., N,N-dimethylglycine, 0.1 mmol, 10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
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Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Add the anhydrous solvent (e.g., DMF or toluene, 3-5 mL) via syringe.
-
-
Reaction Execution:
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Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 110 °C).
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Stir the reaction mixture vigorously.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the pure phenoxythiophene.
-
Data Presentation
Table 1: Representative Conditions for Ullmann O-Arylation
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | N,N-dimethylglycine (10) | K₃PO₄ | MeCN | 80 | ~70-80 |
| 2 | 2-Bromotoluene | 2-Methoxyphenol | CuI (10) | Picolinic acid (20) | K₃PO₄ | DMSO | 100 | 85 |
| 3 | 4-Iodotoluene | 2,6-Dimethylphenol | CuI (5) | Picolinic acid (10) | K₃PO₄ | DMSO | 100 | 88 |
| 4 | Iodobenzene | m-Cresol | CuI (1) | TMHD (10) | Cs₂CO₃ | DMF | 60 | 95 |
| 5 | 3-Bromopyridine | Phenol | CuI (5) | Picolinic acid (10) | K₃PO₄ | DMSO | 100 | 91 |
Note: Yields are approximate and will vary based on the specific substrates and reaction conditions. This table is a compilation of data from various sources for illustrative purposes.[2][4][9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromothiophene Arylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura coupling for the arylation of 3-bromothiophene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 3-bromothiophene, offering systematic approaches to identify and resolve them.
| Issue | Potential Causes | Recommended Solutions |
| Low to No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or impurities. 2. Poor Reagent Quality: 3-bromothiophene, the arylboronic acid, or solvents may be impure or contain water. 3. Incorrect Reaction Conditions: The temperature may be too low, or the reaction time too short. 4. Inefficient Base: The chosen base may not be strong enough or may have poor solubility. | 1. Use a fresh batch of palladium catalyst or consider a more robust pre-catalyst. Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[1] 2. Verify the purity of all reagents. Dry solvents and ensure the boronic acid is not degraded. 3. Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress over a longer period (e.g., up to 24 hours) using TLC or GC-MS. 4. Switch to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered to maximize surface area. |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture can lead to the formation of biaryl products from the boronic acid. 2. Dehalogenation: The bromine on the thiophene ring is replaced by a hydrogen atom. This can be promoted by excess water. 3. Protodeboronation: The boronic acid is converted back to the corresponding arene before it can couple with the 3-bromothiophene. | 1. Thoroughly degas all solvents and the reaction mixture before heating. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a minimal amount of water in the solvent system or consider using anhydrous conditions, though this may slow down the reaction. 3. Use a slight excess of the boronic acid. If the issue persists, consider using more stable boronate esters (e.g., pinacol esters). |
| Reaction Stalls or is Sluggish | 1. Insufficiently Active Catalyst System: The chosen catalyst and ligand combination may not be effective for the less reactive 3-bromothiophene. 2. Poor Solubility of Reagents: One or more of the reactants may not be fully dissolved in the chosen solvent system. 3. Catalyst Poisoning: Impurities in the starting materials or solvents can inhibit the catalyst. | 1. Screen more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). 2. Change the solvent system to one that ensures better solubility for all components, such as a 1,4-dioxane/water or toluene/water mixture.[2] 3. Purify starting materials and use high-purity solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of 3-bromothiophene?
A1: A common and effective starting point is to use a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), a base such as K₂CO₃ or K₃PO₄ (2-3 equivalents), and a solvent system of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The reaction is usually heated to 80-100°C and monitored for 12-24 hours under an inert atmosphere.[2]
Q2: Why is my Suzuki reaction with 3-bromothiophene slower or lower yielding compared to 2-bromothiophene?
A2: 3-bromothiophene is generally less reactive than 2-bromothiophene in Suzuki couplings. This is due to the C-Br bond at the 3-position being slightly stronger and the C3 position being less electron-deficient than the C2 position. This can lead to a slower rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.
Q3: How can I minimize the formation of homocoupled byproducts?
A3: Homocoupling of the arylboronic acid is primarily caused by the presence of oxygen. To minimize this side reaction, it is crucial to rigorously degas your solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is also essential.
Q4: Can I use other boronic acid derivatives besides boronic acids?
A4: Yes, if you are experiencing issues with the stability of your arylboronic acid (protodeboronation), you can use more stable alternatives such as arylboronic acid pinacol esters or potassium aryltrifluoroborates. These reagents are often more robust and can lead to more reproducible results.
Q5: What is the role of water in the Suzuki coupling reaction?
A5: Water can play a beneficial role in the Suzuki coupling by aiding in the dissolution of the base and facilitating the crucial transmetalation step of the catalytic cycle. However, an excessive amount of water can lead to unwanted side reactions, most notably dehalogenation of the 3-bromothiophene. Therefore, the amount of water in the solvent system should be carefully optimized.
Data Presentation
The following tables summarize quantitative data on the Suzuki coupling of brominated thiophenes with various arylboronic acids under different reaction conditions. Note: The data is compiled from various sources and may not be directly comparable due to variations in experimental setups. It is intended to provide general trends and starting points for optimization.
Table 1: Comparison of Palladium Catalysts for the Arylation of Brominated Thiophenes
| Catalyst | Thiophene Substrate | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | Various Arylboronic Acids | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good[2] |
| Pd(OAc)₂/PPh₃ | 2,3-dibromothiophene | Phenylboronic Acid | K₂CO₃ | 95% EtOH | Reflux | 4 | 85 |
| PdCl₂(dppf) | 3-bromo-7-chloro-1-benzothiophene | Phenylboronic Acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 92 |
| Pd(OAc)₂ | 2-bromo-3-methylthiophene | Phenylboronic Acid | K₂CO₃ | DMA | 150 | 24 | 80[3] |
Table 2: Effect of Base and Solvent on the Arylation of Brominated Thiophenes
| Thiophene Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 2,5-dibromo-3-hexylthiophene | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75[2] |
| 2,5-dibromo-3-hexylthiophene | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 55[2] |
| Bromobenzene | Phenylboronic Acid | Pd(II) Complex | NaOH | MeOH/H₂O (3:2) | RT | 98.5 |
| Bromobenzene | Phenylboronic Acid | Pd(II) Complex | K₂CO₃ | MeOH/H₂O (3:2) | RT | 95.2 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromothiophene with an Arylboronic Acid
This protocol provides a reliable starting point for the arylation of 3-bromothiophene.
Materials:
-
3-Bromothiophene (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
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Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 eq)
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1,4-Dioxane (4 mL)
-
Water, degassed (1 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add 3-bromothiophene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and concepts in optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient 3-Phenoxythiophene Synthesis
Welcome to the technical support center for the synthesis of 3-Phenoxythiophene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and reaction optimization. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis of this compound, an aryl ether, is typically achieved through cross-coupling reactions. The two most prominent methods are the Ullmann condensation, which uses a copper catalyst, and the Buchwald-Hartwig amination-type C-O coupling, which employs a palladium catalyst.[1][2] The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope compared to the traditional high-temperature Ullmann condensation.[2][3]
Q2: How do I choose between a copper-based and a palladium-based catalyst system?
A2: The choice depends on your specific substrate, available resources, and desired reaction conditions.
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Palladium-based catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) are generally more versatile and efficient, operating under milder conditions.[4] They are often used with specialized phosphine ligands that enhance reactivity and selectivity.[1][5]
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Copper-based catalysts (e.g., CuI, Cu₂O) are used in Ullmann-type reactions.[6][7] While classic Ullmann conditions can be harsh (temperatures >150 °C), modern protocols using ligands like 1,10-phenanthroline allow for lower temperatures.[2][6] Copper catalysts can be a cost-effective alternative.
Q3: What is the role of the ligand in palladium-catalyzed synthesis?
A3: Ligands are critical in Pd-catalyzed cross-coupling as they stabilize the metal center, influence its reactivity, and control selectivity.[5] For C-O bond formation, sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or trialkylphosphines like P(t-Bu)₃) are often required.[5][8] These ligands facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle, which can be kinetically challenging for C-O coupling.[1][5]
Q4: How does the choice of base and solvent affect the reaction?
A4: The base and solvent play crucial roles in reaction efficiency.
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Base: A base is required to deprotonate the phenol, forming the active nucleophile. The choice of base is critical. Strong bases may be needed, but for substrates with base-sensitive functional groups (like esters), milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are recommended to prevent side reactions like hydrolysis.[9]
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Solvent: High-boiling point, polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), dioxane, or toluene are commonly used.[2][9] Substrate solubility is a key consideration; poor solubility can significantly hinder the reaction rate.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst | Ensure reagents and solvents are anhydrous and degassed to prevent catalyst oxidation.[9] Use fresh, high-quality catalyst. For palladium-catalyzed reactions, consider using more robust and air-stable precatalysts like Buchwald's G3 or G4 precatalysts.[9] If necessary, increase the catalyst loading, for instance, from 1-2 mol% up to 5 mol%.[9] |
| Incorrect Ligand Selection (Pd-catalyzed) | The ligand is crucial for activating the palladium center. Screen different phosphine ligands. For electron-rich or sterically hindered substrates, bulky biarylphosphines are often superior.[9] |
| Inappropriate Base | The base may not be strong enough to deprotonate the phenol, or it may be causing substrate degradation. Screen a range of bases from mild (e.g., K₂CO₃, Cs₂CO₃) to strong (e.g., NaOt-Bu, K₃PO₄).[8][9] Ensure the base is finely powdered and anhydrous to maximize its reactivity.[9] |
| Poor Substrate Solubility | Low solubility of the thiophene starting material or the phenol can impede the reaction. Screen different solvents such as toluene, THF, DMF, or 1,4-dioxane to improve solubility.[9] |
| Low Reaction Temperature | Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of potential side reactions or decomposition at excessively high temperatures.[10] |
Problem 2: Significant Side Product Formation
| Potential Cause | Troubleshooting Steps & Solutions |
| Dehalogenation | The aryl halide starting material is reduced to the corresponding arene. This is common when the desired coupling is slow.[10] Solution: Ensure strictly anhydrous conditions and a robustly inert atmosphere (Argon or Nitrogen).[10] Sometimes, changing the solvent can mitigate this issue.[10] |
| Homocoupling | Formation of bithienyl or biphenyl byproducts.[11] Solution: This can be caused by high temperatures or issues with the catalyst system. Lowering the reaction temperature or screening a different ligand/catalyst combination can help minimize this side reaction. |
| Protodeboronation (if using a boronic acid precursor) | Cleavage of the C-B bond by a proton source is a common side reaction, especially with excess base and water at high temperatures.[9] Solution: Use anhydrous conditions and consider using a stoichiometric amount of the boronic acid or a slight excess (e.g., 1.1 equivalents).[9] |
Problem 3: Catalyst Deactivation
| Potential Cause | Troubleshooting Steps & Solutions |
| Poisoning | The catalyst's active sites are blocked by strong chemical interactions with contaminants.[12][13] Sulfur or nitrogen-containing functional groups in the starting materials can act as poisons.[14] Solution: Purify starting materials thoroughly. If the substrate contains a potential poison, a higher catalyst loading or a more poison-resistant ligand may be necessary. |
| Fouling / Coking | The catalyst surface is blocked by the deposition of carbonaceous materials (coke) or polymers from side reactions.[13] Solution: Optimize reaction conditions (temperature, concentration) to minimize the formation of degradation products. |
| Thermal Degradation (Sintering) | High temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.[12][15] Solution: Avoid excessively high reaction temperatures. If high temperatures are necessary, choose a catalyst with high thermal stability. |
Data Presentation: Catalyst System Optimization
The selection of catalyst, ligand, and base is critical for achieving high yields in C-O coupling reactions. The following tables summarize optimization data from representative studies.
Table 1: Screening of Palladium Catalysts and Ligands for C-N Coupling of Bromobenzene and Carbazole (as a model for C-heteroatom coupling)
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | [Pd(allyl)Cl]₂ (1) | XPhos (2) | t-BuONa | Toluene | >95 |
| 2 | [Pd(allyl)Cl]₂ (1) | SPhos (2) | t-BuONa | Toluene | 65 |
| 3 | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | t-BuONa | Toluene | 75 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | t-BuONa | Toluene | >95 |
| 5 | [Pd(allyl)Cl]₂ (1) | TrixiePhos (2) | t-BuOLi | Toluene | >95 |
| 6 | Pd(dppf)Cl₂ (2) | - | t-BuONa | Toluene | <5 |
| 7 | Pd(PPh₃)₂Cl₂ (2) | - | t-BuONa | Toluene | <5 |
Data adapted from a study on Buchwald-Hartwig amination, which provides a relevant model for optimizing C-O coupling conditions.[8] This table highlights the superior performance of specific Buchwald-type ligands (XPhos, TrixiePhos) over others and the ineffectiveness of older generation catalysts for this transformation.
Table 2: Optimization of Reaction Conditions for One-Pot Synthesis of 3-(Alkylthio)thiophene-2,5-dicarboxylates (as a model for thiophene functionalization)
| Entry | Reducing Agent | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | NaBH₄ | Methanol | K₂CO₃ | Reflux | Low |
| 2 | NaBH₄ | Ethanol | K₂CO₃ | Reflux | Mixture |
| 3 | NaBH₄ | Isopropanol | K₂CO₃ | Reflux | Mixture |
| 4 | NaBH₄ | DMF | K₂CO₃ | 80 | 85 |
| 5 | NaBH₄ | DMF | - | 80 | 96 |
| 6 | Na₂S₂O₄ | DMF | K₂CO₃ | 80 | 82 |
| 7 | Na₂S₂O₄ | DMF | - | 80 | 0 |
Data adapted from a study on the synthesis of 3-substituted thiophenes.[16] This table demonstrates the profound effect of solvent and base choice on reaction outcome, with DMF and the absence of an additional base in the alkylation step proving optimal for the NaBH₄-mediated reduction.[16]
Experimental Protocols
The following is a representative protocol for a palladium-catalyzed C-O coupling reaction, which can be adapted for the synthesis of this compound.
Protocol: General Procedure for Palladium-Catalyzed C-O Coupling
This protocol is a general guideline and should be optimized for the specific substrates used.
Reagents & Setup:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (e.g., 3-bromothiophene, 1.0 equiv), the phenol (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.[9]
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
Reaction:
-
Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or GC-MS, typically 4-24 hours).
Workup & Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.[9]
Visualizations
Logical & Experimental Workflows
Caption: General experimental workflow for this compound synthesis.
Caption: Decision tree for troubleshooting synthesis issues.
Catalytic Cycle and Deactivation Pathways
Caption: Simplified Buchwald-Hartwig C-O coupling catalytic cycle.
Caption: Common pathways for catalyst deactivation.[12][14][17]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Copper(i) oxide nanoparticle-mediated C–C couplings for synthesis of polyphenylenediethynylenes: evidence for a homogeneous catalytic pathway - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 15. scispace.com [scispace.com]
- 16. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
Preventing homo-coupling in the synthesis of 3-Phenoxythiophene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 3-phenoxythiophene, focusing on the prevention of homo-coupling side reactions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.
Troubleshooting Guides
Issue: Significant Formation of Homo-Coupling Byproducts (Bithiophene or Diphenyl Ether)
The formation of homo-coupled products, such as 3,3'-bithiophene and diphenyl ether, is a common challenge in the palladium-catalyzed synthesis of this compound. These byproducts arise from the coupling of two molecules of the starting materials (3-bromothiophene or phenol) with each other.
| Observed Problem | Potential Cause | Suggested Solution |
| High levels of 3,3'-bithiophene detected by GC-MS or NMR. | 1. Inefficient Reductive Elimination: The desired reductive elimination to form the C-O bond is slow compared to the side reactions of the palladium-complexed 3-thienyl intermediate. 2. Transmetalation Issues: In Suzuki-type couplings (if a boronic acid is used), the homo-coupling of the boronic acid can be promoted by oxygen.[1] | 1. Ligand Choice: Employ bulky, electron-rich phosphine ligands like t-BuXPhos or Me4t-BuXPhos, which have been shown to promote the desired C-O reductive elimination.[2] 2. Catalyst System: Use a well-defined pre-catalyst to ensure the formation of the active catalytic species. 3. Inert Atmosphere: Rigorously degas solvents and maintain a strict inert atmosphere (Nitrogen or Argon) to minimize oxygen-induced homo-coupling.[1] |
| Presence of diphenyl ether in the crude product. | 1. Phenoxide Homo-Coupling: Under certain conditions, the phenoxide can undergo oxidative coupling. 2. Catalyst System: The chosen catalyst system may favor this side reaction. | 1. Base Selection: Use a base that is strong enough to deprotonate the phenol but does not excessively promote phenoxide side reactions. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often good choices. 2. Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homo-coupling more significantly than the desired cross-coupling. |
| Low yield of this compound with a complex mixture of byproducts. | 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or concentration can lead to a variety of side reactions. 2. Inappropriate Ligand/Base Combination: The interplay between the ligand and the base is crucial for catalytic efficiency and selectivity. | 1. Systematic Optimization: Perform small-scale trial reactions to screen different ligands, bases, solvents, and temperatures. 2. Use of Additives: In some cases, additives can suppress side reactions. 3. Controlled Addition: Slow, controlled addition of one of the coupling partners can sometimes minimize homo-coupling by keeping its concentration low. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound while avoiding homo-coupling?
A1: The Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction is a highly effective method for forming the aryl ether bond in this compound. This reaction directly couples a 3-halothiophene (typically 3-bromothiophene) with phenol in the presence of a palladium catalyst, a phosphine ligand, and a base. Careful selection of the ligand and base is critical to minimize homo-coupling.[2][3]
Q2: Which ligands are most effective in preventing homo-coupling in the synthesis of diaryl ethers like this compound?
A2: Bulky, electron-rich biarylphosphine ligands have demonstrated superior performance in promoting the desired C-O bond formation and suppressing homo-coupling. Ligands such as t-BuXPhos and Me4t-BuXPhos have been shown to be effective in the synthesis of diaryl ethers under milder conditions and with a wider substrate scope.[2] The choice of ligand can significantly impact the reaction rate and selectivity.
Q3: How does the choice of base affect the formation of homo-coupling byproducts?
A3: The base plays a crucial role in the catalytic cycle by deprotonating the phenol to form the more nucleophilic phenoxide. However, a very strong base or one with poor solubility can lead to side reactions. Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are effective in promoting the reaction while minimizing side product formation. The use of a soluble organic base like 1,2,2,6,6-pentamethylpiperidine (PMP) can also be beneficial in creating a homogeneous reaction mixture, which can improve reproducibility and scalability.
Q4: My reaction has stalled and is not going to completion. What should I do?
A4: Incomplete conversion can be due to several factors. First, ensure that all reagents and solvents are pure and anhydrous, as impurities can deactivate the catalyst. Running the reaction under a strict inert atmosphere is also crucial. If the issue persists, consider increasing the catalyst loading slightly or screening a different ligand-base combination. Monitoring the reaction by TLC or GC-MS can help determine if the catalyst has deactivated over time.
Q5: Are there any alternatives to palladium catalysis for the synthesis of this compound?
A5: While palladium catalysis is the most common and versatile method, copper-catalyzed Ullmann-type couplings can also be used for the synthesis of diaryl ethers.[4] These reactions typically require higher temperatures but can be a viable alternative, especially for certain substrates.
Data Presentation
Table 1: Effect of Ligand on the Yield of a Diaryl Ether in a Palladium-Catalyzed C-O Cross-Coupling Reaction
The following data is adapted from a study on the synthesis of a diaryl ether and serves as a representative example of the impact of ligand choice on reaction yield. The specific yields for this compound may vary.
| Ligand | Yield (%) |
| L8 (A New Bulky Biarylphosphine Ligand) | 54 |
| L7 | 22 |
| L9 | 19 |
| L10 (R¹ = Cy) | 32 |
| L12 (tert-butyl groups at 2', 4', 6') | 0 |
(Data adapted from a study on a similar diaryl ether synthesis.[2])
Experimental Protocols
Key Experiment: Palladium-Catalyzed Buchwald-Hartwig Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound. Optimization of specific parameters may be required for optimal results.
Materials:
-
3-Bromothiophene
-
Phenol
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst
-
A bulky biarylphosphine ligand (e.g., t-BuXPhos)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).
-
Addition of Reactants: Add 3-bromothiophene (1.0 equivalent) and phenol (1.2 equivalents) to the flask, followed by the anhydrous solvent.
-
Reaction Conditions: Stir the mixture at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Mandatory Visualizations
Caption: Synthesis of this compound via Buchwald-Hartwig Coupling.
Caption: A step-by-step guide to troubleshoot and minimize homo-coupling.
Caption: Interplay of reaction parameters and their effect on yield and purity.
References
- 1. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 2. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of Crude 3-Phenoxythiophene
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the purification of crude 3-Phenoxythiophene. Below you will find frequently asked questions (FAQs) and detailed guides to address common issues encountered during the removal of impurities from this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound, with a focus on impurities arising from common synthetic routes such as the Ullmann condensation or Buchwald-Hartwig C-O coupling type reactions.
Q1: After synthesizing this compound via an Ullmann condensation, my crude product is a dark, oily residue. What are the likely impurities?
A1: Dark coloration and oily consistency in crude this compound from an Ullmann reaction often point to several types of impurities. These can include:
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Unreacted Starting Materials: Residual 3-bromothiophene and phenol may be present.
-
Homocoupled Byproducts: Biphenyls (from the coupling of two phenol molecules) or bithiophenes (from the coupling of two 3-bromothiophene molecules) can form.
-
Copper Catalyst Residues: The copper catalyst, whether in metallic form or as a salt, can contaminate the product.[1]
-
High-Boiling Solvents: Solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), commonly used in Ullmann reactions, can be difficult to remove completely.[1]
Troubleshooting Steps:
-
Aqueous Workup: Perform a thorough aqueous workup. Washing the organic layer with a dilute base (like 1M NaOH) will remove unreacted phenol. Subsequent washes with water and brine will help remove residual DMF or NMP.
-
Filtration: To remove insoluble copper species, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter it through a pad of celite.
-
Chromatography: Flash column chromatography is highly effective for separating the desired product from unreacted starting materials and homocoupled byproducts.
Q2: I'm purifying my this compound using column chromatography, but the product is co-eluting with an impurity. How can I improve the separation?
A2: Co-elution during column chromatography is a common issue. Several factors could be at play, including an inappropriate solvent system or improper column packing.
Troubleshooting Steps:
-
Solvent System Optimization: The key to good separation is selecting the right eluent. Experiment with different solvent systems using Thin Layer Chromatography (TLC) beforehand. The goal is to achieve a retention factor (Rf) of around 0.25-0.35 for this compound, with clear separation from impurities.[2] Try varying the ratio of non-polar (e.g., hexane) to polar (e.g., ethyl acetate or dichloromethane) solvents.
-
Column Packing: Ensure your column is packed correctly to avoid channeling, which leads to poor separation. Pack the column as a slurry and make sure the silica bed is level and free of air bubbles.[3][4]
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be effective. Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
Column Dimensions: Using a longer, narrower column can improve separation efficiency for difficult-to-separate compounds.
Q3: I attempted to purify this compound by recrystallization, but it 'oiled out' instead of forming crystals. What should I do?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.
Troubleshooting Steps:
-
Solvent Choice: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] You may need to screen for a better solvent or use a co-solvent system.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.
-
Reduce Concentration: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.
-
Seeding: If you have a small amount of pure this compound, adding a seed crystal to the cooled solution can initiate crystallization.
Data Presentation: Purification of Crude this compound
The following table summarizes hypothetical quantitative data from the purification of a 5.0 g batch of crude this compound using different methods.
| Purification Method | Crude Purity (by HPLC) | Post-Purification Purity (by HPLC) | Recovery Yield | Notes |
| Column Chromatography | 75% | 98.5% | 85% | Effective for removing a wide range of impurities. |
| Recrystallization | 75% | 99.2% | 70% | Higher purity but lower yield compared to chromatography in this case. |
| Distillation (Vacuum) | 75% | 95.0% | 80% | Suitable for removing non-volatile impurities. |
Experimental Protocol: Flash Column Chromatography of Crude this compound
This protocol provides a step-by-step guide for the purification of crude this compound using flash column chromatography.
Materials:
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Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates and chamber
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp to determine the Rf values of the product and impurities. Adjust the solvent system to achieve an Rf of ~0.3 for the product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[3]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Collect fractions in test tubes.
-
Monitor the elution process by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of crude this compound.
Caption: Workflow for the purification of crude this compound.
References
Technical Support Center: Scale-Up Synthesis of 3-Phenoxythiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Phenoxythiophene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up production of this compound?
A1: The most common and scalable methods for synthesizing this compound involve the cross-coupling of 3-bromothiophene and phenol. The two primary catalytic systems employed for this transformation are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed C-O coupling).[1][2] The choice between these methods often depends on factors like cost, catalyst sensitivity, substrate scope, and reaction conditions.
Q2: Why can't 3-bromothiophene, a key intermediate, be synthesized by direct bromination of thiophene?
A2: Direct electrophilic bromination of thiophene is highly regioselective for the more reactive α-positions (2- and 5-), yielding 2-bromothiophene and 2,5-dibromothiophene as the major products.[3] To obtain the 3-bromo isomer required for this compound synthesis, an indirect, multi-step approach is necessary.[3][4]
Q3: What is the most reliable and scalable method for preparing the 3-bromothiophene precursor?
A3: The most widely adopted and scalable methodology involves a two-step process:
-
Exhaustive Bromination: Thiophene is treated with an excess of bromine to form 2,3,5-tribromothiophene.[3][5]
-
Selective Reductive Debromination: The 2,3,5-tribromothiophene intermediate is then treated with a reducing agent, such as zinc dust in acetic acid, to selectively remove the bromine atoms at the α-positions (2 and 5), yielding the desired 3-bromothiophene.[3][6]
Q4: What are the main differences to consider when choosing between Ullmann and Buchwald-Hartwig C-O coupling for scale-up?
A4: Both methods have distinct advantages and disadvantages for industrial-scale synthesis. Traditional Ullmann reactions often require harsh conditions with high temperatures (>150-210 °C) and stoichiometric amounts of copper.[1][7] Modern variations with ligands can proceed under milder conditions.[8] Buchwald-Hartwig reactions, catalyzed by palladium, generally operate under much milder conditions and have a broader substrate scope but can be more expensive due to the cost of palladium and specialized phosphine ligands.[2][9][10] Catalyst deactivation and the need to remove metal contaminants are key considerations for both processes on a large scale.[11]
Troubleshooting Guides
Guide 1: Low Yield in Ullmann Condensation
Problem: The copper-catalyzed coupling of 3-bromothiophene and phenol is resulting in low yields of this compound.
Troubleshooting Steps:
-
Assess Reagent and Solvent Quality:
-
Issue: Ullmann reactions are sensitive to moisture, which can lead to dehalogenation of the 3-bromothiophene starting material.[7]
-
Solution: Ensure all reagents (phenol, base) and solvents (e.g., DMF, NMP, Toluene) are rigorously dried.[12] Verify the purity of your 3-bromothiophene, as impurities from its synthesis can interfere with the reaction.
-
-
Optimize Reaction Conditions:
-
Issue: Traditional Ullmann conditions require high temperatures, but excessively high temperatures can cause decomposition.[1][7] The choice of solvent and base is also critical.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation versus degradation. Screen different polar aprotic solvents like DMF or NMP, which are often effective.[1][12] While inexpensive bases like K₂CO₃ can be effective, stronger bases like Cs₂CO₃ may improve yields in difficult couplings.[8]
-
-
Evaluate the Copper Catalyst:
-
Issue: The activity of the copper catalyst is paramount. Copper powder can have a passivating oxide layer.
-
Solution: Use "activated" copper powder or prepare it fresh by reducing a copper salt.[1] Alternatively, consider using a soluble copper(I) salt like CuI or CuBr. The addition of a ligand (e.g., triphenylphosphine, phenanthroline) can stabilize the catalyst and improve yields, often allowing for lower reaction temperatures.[8][13]
-
Guide 2: Inefficient Buchwald-Hartwig C-O Coupling
Problem: The palladium-catalyzed synthesis of this compound is slow, incomplete, or accompanied by side products like debromination.
Troubleshooting Steps:
-
Re-evaluate Ligand and Palladium Source:
-
Issue: The choice of phosphine ligand is the most critical parameter for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[10]
-
Solution: Screen a panel of sterically demanding, electron-rich phosphine ligands. For C-O coupling, bidentate ligands like XantPhos or bulky monodentate ligands from the Buchwald family (e.g., RuPhos, SPhos) are often effective.[10][14] Using a pre-formed palladium pre-catalyst can also improve consistency and reactivity over generating the active catalyst in situ.[14]
-
-
Check the Base:
-
Issue: The reaction requires a strong, non-nucleophilic base to deprotonate the phenol. The physical properties and strength of the base can significantly impact reaction rates.[15]
-
Solution: Use bases like sodium tert-butoxide (NaOt-Bu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[15] Ensure the base is anhydrous and, for solid bases, finely powdered to maximize surface area and reactivity.
-
-
Prevent Catalyst Deactivation:
-
Issue: The active Pd(0) catalyst can be oxidized by air or deactivated by impurities, often observed by the formation of palladium black.[11]
-
Solution: Maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction. Ensure starting materials and solvents are thoroughly deoxygenated before use. Purify starting materials to remove any potential catalyst poisons.
-
Guide 3: Purification Challenges on a Large Scale
Problem: Difficulty in removing the catalyst (copper/palladium) and other impurities from the final this compound product.
Troubleshooting Steps:
-
Catalyst Removal:
-
Copper (from Ullmann): After the reaction, an acidic workup (e.g., with dilute HCl or ammonium chloride) can help dissolve copper salts. Filtration through a pad of celite can remove insoluble copper species. For persistent contamination, treatment with a solution of a chelating agent like EDTA may be effective.
-
Palladium (from Buchwald-Hartwig): Palladium can be removed by treating the crude product solution with activated carbon, specific metal scavengers (e.g., silica-bound thiols), or by performing a crystallization where the metal impurities remain in the mother liquor.
-
-
Chromatographic Purification:
-
Issue: While effective at the lab scale, silica gel chromatography can be costly and generate significant waste at the production scale. The slightly acidic nature of silica gel can also potentially degrade sensitive products.[16]
-
Solution: Optimize the chromatography to minimize solvent usage. If degradation is an issue, consider deactivating the silica gel with a base like triethylamine.[16] For very large scales, alternative methods should be prioritized.
-
-
Crystallization/Distillation:
-
Solution: As this compound is a stable liquid/low-melting solid, vacuum distillation is a highly effective and scalable purification method to separate it from non-volatile impurities like catalyst residues and salts. If the product is a solid, recrystallization from a suitable solvent system is often the most economical and efficient method for achieving high purity on a large scale.
-
Quantitative Data Summary
The following tables summarize typical reaction parameters for the key synthetic steps. Note that optimal conditions for specific substrates may vary and require empirical optimization.
Table 1: Synthesis of 2,3,5-Tribromothiophene (Intermediate)
| Parameter | Value/Condition | Reference |
| Reactants | Thiophene, Bromine | [5] |
| Molar Ratio (Br₂:Thiophene) | ~3.0 - 3.2 : 1 | [5] |
| Solvent | Chloroform | [5] |
| Temperature | Addition at <10°C, then heat to 50°C | [5] |
| Workup | Wash with aq. NaOH, then KOH/Ethanol reflux | [5] |
| Typical Yield | 75-85% | [5] |
Table 2: Synthesis of 3-Bromothiophene (Precursor)
| Parameter | Value/Condition | Reference |
| Reactant | 2,3,5-Tribromothiophene | [3][5] |
| Reducing Agent | Zinc Dust | [3][6] |
| Molar Ratio (Zinc:Tribromo) | ~3 : 1 | [3] |
| Solvent/Medium | Acetic Acid / Water | [3] |
| Temperature | Reflux | [5][6] |
| Workup | Steam Distillation, then Fractional Distillation | [5] |
| Typical Yield | 64-69% | [5] |
Table 3: Comparison of C-O Coupling Conditions
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling | Reference |
| Catalyst | CuI, Cu Powder, or other Cu(I) salts | Pd₂(dba)₃, Pd(OAc)₂, or Pd pre-catalyst | [1][9] |
| Catalyst Loading | 5-20 mol% (can be stoichiometric) | 0.5-5 mol% | [8][15] |
| Ligand | PPh₃, Phenanthroline (optional, but advised) | XantPhos, RuPhos, other bulky phosphines | [8][10] |
| Base | K₂CO₃, Cs₂CO₃ | NaOt-Bu, K₃PO₄ | [8][15] |
| Solvent | Toluene, Xylene, DMF, NMP | Toluene, Dioxane | [8][12][14] |
| Temperature | 110-180 °C | 80-110 °C | [8][17] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromothiophene[3][5]
Step A: Synthesis of 2,3,5-Tribromothiophene
-
Charge a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet with thiophene (13.4 moles) and chloroform (450 ml).
-
Cool the flask in a cold water bath.
-
Add bromine (40.6 moles) dropwise over 10 hours, maintaining the temperature of the reaction mixture.
-
After addition, allow the mixture to stand overnight at room temperature.
-
Heat the mixture at 50°C for several hours, then wash with a 2N sodium hydroxide solution.
-
Reflux the organic layer for 7 hours with a solution of potassium hydroxide in 95% ethanol.
-
After cooling, separate the organic layer, wash with water, dry over calcium chloride, and fractionate to yield 2,3,5-tribromothiophene.
Step B: Synthesis of 3-Bromothiophene
-
To a three-necked flask equipped with a stirrer and reflux condenser, add water (1850 ml), zinc dust (12.0 moles), and acetic acid (700 ml).
-
Heat the stirred mixture to reflux.
-
Remove the heat source and add 2,3,5-tribromothiophene (4.00 moles) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, apply heat and reflux the mixture for an additional 3 hours.
-
Arrange the condenser for downward distillation and distill the mixture until no more organic material co-distills with the water.
-
Separate the heavier organic layer, wash with 10% sodium carbonate solution and then water, dry over calcium chloride, and purify by vacuum fractional distillation to yield 3-bromothiophene.
Protocol 2: General Procedure for Ullmann C-O Coupling[8]
-
To an oven-dried reaction vessel under an inert atmosphere (Argon or N₂), add CuI (5-10 mol%), 3-bromothiophene (1.0 eq.), phenol (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Add anhydrous, degassed toluene or xylene as the solvent.
-
If using a ligand (e.g., PPh₃, 10-20 mol%), add it at this stage.
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig C-O Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XantPhos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene, followed by phenol (1.2 eq.) and 3-bromothiophene (1.0 eq.).
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Synthesis and Workflow Visualization
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
Regioselectivity issues in the functionalization of phenoxythiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues in the functionalization of phenoxythiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of phenoxythiophenes?
A1: The primary challenge lies in controlling the site of functionalization on both the thiophene and phenoxy rings. The phenoxy group exerts electronic and steric effects that can direct incoming substituents to multiple positions. On the thiophene ring, the α-positions (C2 and C5) are generally more reactive towards electrophiles and lithiation than the β-positions (C3 and C4). The presence of the phenoxy group can further modulate this reactivity, leading to mixtures of regioisomers.
Q2: How does the position of the phenoxy group (2- vs. 3-phenoxy) influence functionalization?
A2: The position of the phenoxy group significantly impacts the electronic and steric environment of the thiophene ring.
-
2-Phenoxythiophene : The C5 position is highly activated towards electrophilic substitution and lithiation due to electronic effects and less steric hindrance. The C3 position is also a potential site for functionalization, though generally less reactive than C5.
-
3-Phenoxythiophene : The C2 and C5 positions are the most activated α-positions. The phenoxy group at C3 can sterically hinder functionalization at C2 and C4, potentially favoring substitution at C5.
Q3: What is the directing effect of the phenoxy group in electrophilic aromatic substitution?
A3: The oxygen atom of the phenoxy group is electron-donating through resonance and electron-withdrawing through induction. In electrophilic aromatic substitution on the phenoxy ring, it is an ortho-, para-director.[1] On the thiophene ring, its influence is more complex. It generally activates the thiophene ring towards electrophilic attack. The regiochemical outcome will be a balance between the inherent reactivity of the thiophene ring positions and the electronic and steric influence of the phenoxy substituent.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Lithiation and Subsequent Electrophilic Quench
Problem: Lithiation of a phenoxythiophene followed by quenching with an electrophile results in a mixture of regioisomers.
| Potential Cause | Suggested Solution |
| Competitive Lithiation Sites: Both the α-protons on the thiophene ring and potentially an ortho-proton on the phenoxy ring are acidic enough to be removed by strong bases like n-BuLi. | Use a milder lithium amide base such as lithium diisopropylamide (LDA) which can be more selective. Alternatively, employ a directing group strategy if a specific regioisomer is desired. |
| Temperature Effects: Lithiation reactions are often kinetically controlled at low temperatures (-78 °C). At higher temperatures, equilibration can lead to a mixture of lithiated species. | Maintain a strictly low temperature during the lithiation and quenching steps. |
| Steric Hindrance: The phenoxy group can sterically block access to an adjacent position on the thiophene ring. | Consider using a smaller organolithium reagent or a different synthetic route that does not rely on direct lithiation of the target position. |
Issue 2: Lack of Selectivity in Palladium-Catalyzed C-H Arylation
Problem: Direct arylation of a phenoxythiophene with an aryl halide gives a mixture of α- and β-arylated products.
| Potential Cause | Suggested Solution |
| Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a crucial role in determining the regioselectivity of C-H activation.[2][3] | For α-arylation, ligands like 2,2'-bipyridyl are often effective.[2][3] For β-arylation, bulky, electron-rich phosphine ligands may be required.[2][3] |
| Reaction Mechanism: The reaction may proceed through competing pathways, such as a concerted metalation-deprotonation (CMD) pathway which favors α-substitution, or a Heck-type mechanism which can lead to β-substitution.[2][3] | Altering the reaction conditions (solvent, base, additives) can favor one pathway over the other. The addition of a carboxylic acid like pivalic acid can promote the CMD pathway.[4] |
| Substrate Control: The electronic properties of the phenoxythiophene and the aryl halide can influence the reaction outcome. | Systematic screening of reaction parameters is recommended for new substrate combinations. |
Issue 3: Difficulty in Selective Halogenation
Problem: Attempts to monohalogenate a phenoxythiophene result in a mixture of mono- and di-halogenated products, or halogenation at an undesired position.
| Potential Cause | Suggested Solution |
| High Reactivity of Thiophene Ring: The thiophene ring is highly activated towards electrophilic halogenation, making it difficult to stop at the mono-halogenated stage. | Use a less reactive halogenating agent (e.g., N-bromosuccinimide (NBS) instead of Br₂) and carefully control the stoichiometry.[5] Perform the reaction at low temperature. |
| Inherent Regioselectivity: Direct halogenation of thiophenes strongly favors the α-positions.[6] | To achieve β-halogenation, a multi-step approach is often necessary. This can involve protecting the α-positions, halogenating the β-position, and then deprotecting the α-positions.[6] |
| Solvent Effects: The solvent can influence the reactivity of the halogenating agent and the regioselectivity of the reaction. | Non-polar solvents like carbon tetrachloride or chloroform are commonly used.[5] |
Quantitative Data Summary
The following tables summarize typical yields and regioselectivities for common functionalization reactions on substituted thiophenes. These can serve as a baseline for what to expect with phenoxythiophene substrates.
Table 1: Regioselectivity in Pd-Catalyzed Direct Arylation of Thiophenes
| Catalyst/Ligand System | Thiophene Position | Product | Regioselectivity (α:β) | Yield (%) | Reference |
| Pd(OAc)₂ / 2,2'-bipyridyl | C-H | α-arylated thiophene | >95:5 | ~80 | [2][3] |
| Pd(OAc)₂ / P(OCH(CF₃)₂)₃ | C-H | β-arylated thiophene | <5:95 | ~70 | [2][3] |
| Pd(OAc)₂ (phosphine-free) | C-H | 2-arylated thiophene | High | Good | [7] |
Table 2: Yields for Suzuki Cross-Coupling of Bromothiophenes
| Bromothiophene Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~70-90 | [8][9] |
| 3-Bromothiophene | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | ~60-80 | [10] |
| 2,5-Dibromothiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~50-75 (for mono-coupling) | [8][9] |
Experimental Protocols
Protocol 1: Regioselective α-Bromination of this compound
This protocol is adapted from the bromination of 3-methylthiophene.[5]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Chloroform
-
Acetic acid
-
1N Sodium hydroxide solution
-
Saturated sodium bisulfite solution
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve this compound (1 equivalent) in a 1:1 mixture of chloroform and acetic acid.
-
Cool the solution to 0 °C.
-
Add NBS (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with chloroform (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bisulfite solution, 1N sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired α-brominated phenoxythiophene (typically 5-bromo-3-phenoxythiophene as the major product).
Protocol 2: Suzuki Cross-Coupling of a Bromophenoxythiophene
This protocol is a general procedure adapted from literature for the Suzuki coupling of bromothiophenes.[8][9]
Materials:
-
Bromophenoxythiophene (e.g., 5-bromo-2-phenoxythiophene) (1 equivalent)
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a Schlenk flask, add the bromophenoxythiophene (1 equivalent), arylboronic acid (1.1 equivalents), and K₃PO₄ (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (2.5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the functionalization of phenoxythiophenes.
References
- 1. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 2-Bromo-3-methylthiophene synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Enhancing the stability of 3-Phenoxythiophene and its derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3-phenoxythiophene and its derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound and its derivatives?
A1: The stability of this compound and its derivatives is primarily influenced by three main factors:
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones). This process can be initiated by atmospheric oxygen, peroxides, or certain metabolic enzymes.[1]
-
Light Exposure (Photodegradation): Exposure to UV or visible light, especially in the presence of oxygen, can induce photochemical reactions. This can lead to the oxidation of the thiophene ring or reactions involving the phenoxy substituent.[1]
-
Heat (Thermal Degradation): High temperatures can cause the cleavage of the C-S bond within the thiophene ring, which is typically the weakest bond in the structure.[1] The presence of certain substituents may also lead to their fragmentation at elevated temperatures.
Q2: I've observed a change in the color of my this compound sample. What could be the cause?
A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is frequently due to the formation of oxidized species or polymeric byproducts resulting from exposure to air (oxidation) and/or light (photodegradation). To minimize this, always store your samples in amber vials, under an inert atmosphere (like nitrogen or argon), and at recommended low temperatures (e.g., 2-8°C).[2]
Q3: My experimental results are inconsistent when using a this compound derivative. Could stability be the issue?
A3: Yes, inconsistent results are a strong indication of compound instability. If the compound degrades over the course of an experiment, its effective concentration will change, leading to poor reproducibility. It is crucial to establish the stability of your compound under your specific experimental conditions (e.g., in your chosen solvent, at the experimental temperature, and for the duration of the assay). We recommend performing a preliminary stability study using an analytical technique like HPLC to monitor the compound's integrity over time.
Q4: How can I enhance the stability of my this compound derivatives in solution?
A4: To improve stability in solution, consider the following:
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Solvent Choice: Use deoxygenated solvents. The stability of your compound may vary between different solvents, so it's worth testing a few options.
-
Antioxidants: For applications where it won't interfere with your experiment, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidative degradation.
-
pH Control: The stability of some derivatives can be pH-dependent. Buffering your solution to an optimal pH may enhance stability.
-
Light Protection: Always protect solutions from light by using amber glassware or wrapping containers in aluminum foil.
Q5: Are there any known metabolic pathways for thiophene derivatives that I should be aware of in biological assays?
A5: Yes, substituted thiophenes can undergo metabolic degradation, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes.[3] The main metabolic reactions include S-oxidation of the thiophene ring and hydroxylation of the aromatic rings. The resulting oxidized metabolites are often conjugated with molecules like glutathione to facilitate excretion.[3] This metabolic transformation can alter the biological activity of your compound and should be considered when interpreting in vitro and in vivo data.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of the compound. | 1. Re-analyze a freshly prepared sample. 2. Compare the chromatogram with a sample that has been intentionally stressed (e.g., exposed to light or heat) to see if the impurity peaks match. 3. Conduct a forced degradation study to identify potential degradants. |
| Loss of biological activity over time. | Compound instability in the assay medium. | 1. Prepare fresh solutions of the compound immediately before each experiment. 2. Assess the stability of the compound in the assay medium over the time course of the experiment using HPLC. 3. If instability is confirmed, consider modifying the assay conditions (e.g., adding antioxidants, protecting from light, adjusting pH). |
| Solid sample has become discolored and sticky. | Significant oxidation and/or polymerization. | The sample is likely highly degraded and should be discarded. Review storage procedures to ensure the compound is protected from light, oxygen, and moisture. |
| Difficulty in dissolving the compound. | Formation of insoluble degradation products. | Try sonicating the sample in the chosen solvent. If it remains insoluble, the compound may be too degraded for use. Always use high-purity solvent. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[4][5][6] Below are generalized protocols for subjecting this compound or its derivatives to various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions (perform each in a separate vial):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[1]
-
Thermal Degradation: Place 1 mL of the stock solution in a tightly capped vial and heat in an oven at 80°C for 48 hours.[1]
-
Photodegradation: Expose 1 mL of the stock solution in a photostability chamber to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours), as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV method. A C18 column is often a good starting point, with a mobile phase gradient of acetonitrile and water.[7]
-
Quantify the percentage of the parent compound remaining and the formation of any degradation products.
Illustrative Quantitative Data
The following table provides an example of results that might be obtained from a forced degradation study of a hypothetical this compound derivative. The data is for illustrative purposes only.
| Stress Condition | Duration (hours) | % Parent Compound Remaining | % Degradation | Major Degradation Products |
| Control (Dark, RT) | 48 | 99.5 | 0.5 | - |
| 0.1 M HCl | 24 | 98.2 | 1.8 | Minor hydrolysis products |
| 0.1 M NaOH | 24 | 85.7 | 14.3 | Ring-opened species |
| 3% H₂O₂ | 24 | 72.1 | 27.9 | Thiophene S-oxide, Thiophene S,S-dioxide |
| Heat (80°C) | 48 | 91.5 | 8.5 | C-S bond cleavage fragments |
| Photolytic | - | 65.3 | 34.7 | Oxidized and polymerized products |
Visualizations
Degradation Pathways and Experimental Workflow
The following diagrams illustrate the key degradation pathways for substituted thiophenes and a typical workflow for conducting forced degradation studies.
Caption: Key degradation pathways for this compound.
Caption: Workflow for forced degradation studies.
Caption: Logic for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 63285-84-7 [amp.chemicalbook.com]
- 3. femaflavor.org [femaflavor.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. researchgate.net [researchgate.net]
Overcoming low yields in Suzuki reactions with electron-rich substrates.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging electron-rich substrates.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Q1: My Suzuki coupling of an electron-rich aryl chloride is resulting in a very low yield or no reaction. What are the primary factors to investigate?
A1: Electron-rich aryl chlorides are notoriously challenging substrates due to the slow rate of oxidative addition to the Pd(0) catalyst.[1] To overcome this, several factors are critical:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You require a more active catalyst system, typically one that is both electron-rich and sterically bulky. This combination facilitates the difficult oxidative addition step.[2]
-
Choice of Base: Stronger bases are often necessary to promote the reaction with less reactive chlorides.[2] Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (tBuOK).[5]
-
Reaction Temperature: Higher temperatures are generally required to drive the oxidative addition. Reactions are often heated to 80-110 °C.[3]
-
Inert Atmosphere: The exclusion of oxygen is absolutely critical. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, rendering them inactive. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
Q2: I'm observing significant amounts of dehalogenation (replacement of the halide with a hydrogen) of my electron-rich aryl halide. How can I suppress this side reaction?
A2: Dehalogenation is a common side reaction, particularly with electron-rich aryl halides. It occurs when the oxidative addition is slow, allowing for competing pathways.
-
Increase Reaction Rate: By optimizing the conditions to favor the desired coupling, you can often outcompete the dehalogenation pathway.
-
Use a More Active Ligand: As mentioned above, switching to a bulky, electron-rich ligand like SPhos or P(t-Bu)₃ can accelerate the oxidative addition.
-
Increase Temperature: Carefully increasing the reaction temperature can also increase the rate of the desired reaction.
-
-
Choice of Solvent and Base: The reaction medium can influence the extent of dehalogenation. Protic solvents or water can sometimes be a source of protons. While many Suzuki protocols use aqueous bases, if dehalogenation is severe, consider using anhydrous conditions with a base like potassium phosphate.
Q3: My reaction with an electron-rich boronic acid is giving low yields, and I suspect protodeboronation is the issue. What steps can I take?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a major competing pathway, especially with electron-rich or heteroaromatic boronic acids.
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6]
-
Anhydrous Conditions: Water is a proton source for this side reaction. Employing anhydrous solvents and bases can significantly reduce protodeboronation.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative.
-
Pinacol Esters (Bpin): These are significantly more stable and less prone to protodeboronation.[7]
-
Trifluoroborate Salts (BF₃K): Potassium aryltrifluoroborates are highly stable crystalline solids that are resistant to protodeboronation.[7]
-
MIDA Boronates: These are exceptionally stable and release the boronic acid slowly under the reaction conditions, which can minimize side reactions.[7]
-
-
Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can help minimize the decomposition of the boronic acid.
Frequently Asked Questions (FAQs)
What is the general reactivity trend for aryl halides in Suzuki coupling? The general reactivity trend is I > Br > OTf >> Cl.[2] This is due to the bond strengths of the carbon-halogen bond, which affects the ease of oxidative addition.
Why are bulky, electron-rich ligands so effective for coupling electron-rich substrates? Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl halide to the Pd(0) catalyst.[4] The steric bulk of the ligand facilitates the final reductive elimination step, releasing the product and regenerating the catalyst.[2]
Can I run a Suzuki reaction open to the air? It is strongly discouraged. The Pd(0) catalyst and many phosphine ligands are sensitive to oxidation by atmospheric oxygen, which will deactivate the catalyst and lead to low yields.[8] Always use an inert atmosphere.
Data Presentation: Catalyst Systems for Electron-Rich Substrates
The following tables summarize reaction conditions for the Suzuki coupling of challenging electron-rich substrates.
Table 1: Suzuki Coupling of Electron-Rich Aryl Chlorides
| Aryl Chloride | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (1.5) | Toluene | 80 | 24 | 91 | [1] |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 18 | 98 | [3] |
| 4-Chloroanisole | Phenylboronic acid | PdCl₂(PEPPSI-IPr) (0.5) | - | tBuOK (2) | Dioxane | 100 | 2 | 71 | [5] |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ (2) | t-AmylOH | 100 | 16 | 94 | [9] |
Table 2: Suzuki Coupling of Electron-Rich Aryl Bromides
| Aryl Bromide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (3) | Na₂CO₃ (2) | DME/H₂O | 80 | 12 | 95 | N/A |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 2 | 99 | [3] |
| 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 12 | 92 | N/A |
| 2-Bromomesitylene | Phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 85 | 16 | 88 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Electron-Rich Aryl Chloride using a Buchwald Ligand
This protocol is adapted from literature procedures for coupling challenging aryl chlorides.[3]
-
Reagent Preparation: In a glovebox, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (3-5 mL) to the vial.
-
Reaction Setup: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Reaction Monitoring: Stir the reaction vigorously for 18-24 hours. The progress of the reaction can be monitored by TLC or GC-MS by taking small aliquots.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: General Procedure for Suzuki Coupling of an Electron-Rich Aryl Bromide
This is a standard protocol often effective for electron-rich aryl bromides.
-
Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low yields in Suzuki reactions.
Caption: Impact of ligand choice on Suzuki coupling efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Strategies to avoid palladium black formation in Suzuki coupling.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of palladium black formation in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is palladium black and why is it problematic in Suzuki coupling?
Palladium black is a form of elemental palladium that has precipitated out of the reaction mixture as insoluble, metallic nanoparticles.[1] Its formation is a strong indicator of catalyst deactivation. The active catalytic species in a Suzuki coupling is a soluble Pd(0) complex.[2] When this complex decomposes and aggregates to form palladium black, the concentration of the active catalyst in the solution decreases, leading to lower reaction rates, incomplete conversion, and ultimately, poor yields.[3][4]
Q2: What are the primary causes of palladium black formation?
The formation of palladium black typically stems from the instability of the active Pd(0) catalyst. Several factors can contribute to this instability:
-
Presence of Oxygen: Trace amounts of oxygen in the reaction vessel can oxidize the active Pd(0) species to inactive Pd(II) or oxidize the phosphine ligands, leaving the palladium center under-coordinated and prone to aggregation.[3][5]
-
Ligand Dissociation or Decomposition: The ligands stabilize the Pd(0) center.[1] If the ligands are too bulky, thermally unstable, or dissociate from the metal, the unprotected palladium atoms can aggregate.[3] This is a known issue when using certain hindered monodentate phosphines.[3]
-
Inefficient Pre-catalyst Reduction: Many Suzuki reactions use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced to Pd(0) in situ to initiate the catalytic cycle.[2] If this reduction is slow or inefficient, side reactions can occur, leading to the formation of palladium black.[6]
-
High Temperatures: Elevated temperatures can accelerate the decomposition of thermally sensitive catalysts, particularly those with unstable ligands.[3]
-
Reagent Purity and Choice: Impurities in solvents or starting materials can poison the catalyst.[3] Furthermore, the choice of solvent and base can significantly impact catalyst stability and reaction outcomes.[7][8]
Q3: How exactly does oxygen lead to catalyst deactivation?
Oxygen can interfere with the Suzuki coupling in two primary ways:
-
Direct Oxidation of the Catalyst: The active Pd(0) catalyst can be directly oxidized by oxygen to a Pd(II) species. This disrupts the catalytic cycle, as the Pd(II) species may not efficiently re-enter the desired pathway.[3]
-
Oxidation of Phosphine Ligands: Many phosphine ligands, which are crucial for stabilizing the palladium catalyst, are sensitive to oxidation.[3][5] Oxygen can convert the phosphine (PR₃) to a phosphine oxide (O=PR₃), which no longer coordinates effectively to the palladium center. This loss of ligation leads to catalyst instability and precipitation as palladium black.
Rigorous degassing of all solvents and maintaining an inert atmosphere are the most effective ways to prevent these oxygen-induced side reactions.[5][9]
Q4: What is the role of the ligand in preventing catalyst decomposition?
Palladium ligands are a key component in preventing the formation of palladium black.[1] They fulfill several critical roles:
-
Stabilization: Ligands coordinate to the palladium atom, stabilizing the soluble Pd(0) species and preventing the metal centers from aggregating into nanoparticles.[1]
-
Solubilization: The organic nature of the ligands helps to keep the palladium complex dissolved in the organic solvent.[1]
-
Modulation of Reactivity: Ligands influence the electronic and steric properties of the palladium center, which in turn affects the rates of the key steps in the catalytic cycle (oxidative addition and reductive elimination).[1]
Choosing robust ligands, such as bidentate phosphines like dppf and Xantphos, can form very stable palladium complexes that are less prone to decomposition.[3]
Q5: Can the choice of palladium pre-catalyst influence the formation of palladium black?
Yes, the choice of pre-catalyst is critical. While common Pd(II) sources like Pd(OAc)₂ are bench-stable, they require an in situ reduction to the active Pd(0) state.[1] This reduction step can sometimes be inefficient.[2] Modern, specially designed pre-catalysts, such as Buchwald G3 or G4 palladacycles and PEPPSI™-type catalysts, are engineered for the clean and efficient generation of the active Pd(0) species, which can lead to more robust and reproducible reactions with less risk of palladium black formation.[2] Some Pd(0) sources, like Pd₂(dba)₃, can be used directly but may degrade over time, also forming palladium black.[1][2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: My reaction turned black immediately after adding the catalyst.
This often points to a severe, acute problem with the reaction setup, most commonly the presence of oxygen.
| Potential Cause | Recommended Solution |
| Inadequate Degassing | Oxygen is a primary culprit for rapid catalyst decomposition.[3][5] Ensure all solvents and aqueous base solutions are rigorously degassed before use by sparging with an inert gas (N₂ or Ar) for at least 15-30 minutes.[3] For highly sensitive systems, perform 3-4 freeze-pump-thaw cycles.[3] |
| Contaminated Reagents | Impurities in the starting materials, solvent, or base can poison the catalyst. Use high-purity, anhydrous solvents and fresh reagents.[2][3] |
| Improper Inert Atmosphere | Ensure the reaction flask is properly purged. After adding solid reagents, seal the flask and perform several vacuum/inert gas backfill cycles before adding degassed solvents.[3] |
Issue 2: I am observing a slow precipitation of a black solid throughout the reaction.
This suggests a more gradual catalyst decomposition due to the instability of the catalytic species under the reaction conditions.
| Parameter | Observation and Recommendations |
| Temperature | High temperatures can cause thermal degradation of the catalyst complex.[3] Action: Try lowering the reaction temperature. Many modern catalyst systems are highly active at lower temperatures.[10] |
| Ligand Choice | Hindered monodentate phosphines (e.g., Buchwald or Hartwig ligands) can form highly active but thermally unstable complexes.[3] Action: Switch to a more robust bidentate ligand like Xantphos or dppf, which form more stable chelates with palladium.[3] |
| Base | The strength and type of base can affect catalyst stability.[8] Harsh conditions can exacerbate catalyst degradation.[2] Action: Screen different bases. Sometimes a milder base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is sufficient and less detrimental to the catalyst.[11] |
| Solvent | The solvent influences the stability and reactivity of the catalyst.[7][12] For example, using methanol has been observed to cause rapid formation of palladium black in some systems.[7] Action: Screen alternative anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF.[2][7] |
| Ligand Type | Examples | Stability Characteristics | Best For |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., XPhos) | Can be very active but prone to dissociation and thermal instability, increasing the risk of Pd black formation.[3] | Challenging couplings (e.g., with aryl chlorides) where high activity is needed, but requires careful optimization.[3] |
| Bidentate Phosphines | dppf, Xantphos, DPPP | Form stable chelate rings with palladium, reducing the likelihood of ligand dissociation and catalyst aggregation.[3][6] | General-purpose Suzuki couplings; reactions where catalyst stability is a concern. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form very strong bonds to palladium, creating highly stable and active catalysts.[10] | A wide range of couplings, including those with challenging substrates. |
Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents and Reaction Mixture
The exclusion of oxygen is the single most critical step in preventing palladium black formation.[5][9]
Materials:
-
Reaction solvent(s) and any aqueous solutions (e.g., base)
-
Schlenk line or a manifold connected to a vacuum pump and an inert gas (Argon or Nitrogen) source
-
Reaction flask and other glassware
-
Long needle for sparging
Procedure:
-
Solvent Degassing (Sparging Method):
-
Place the required volume of solvent(s) into a separate Schlenk flask sealed with a septum.
-
Insert a long needle through the septum so its tip is below the liquid surface. Insert a short needle to act as a vent.
-
Bubble a steady stream of inert gas through the solvent for at least 15-30 minutes.[3] This is best done while preparing the other reagents.
-
-
Reaction Vessel Preparation:
-
Add all solid, non-volatile reagents (aryl halide, boronic acid/ester, base) to the reaction flask.
-
Seal the flask with a septum and connect it to the Schlenk line.
-
Carefully evacuate the flask under vacuum until bubbling stops, then backfill with inert gas. Repeat this vacuum/backfill cycle 3-5 times to ensure the vessel is inert.[3]
-
-
Solvent Transfer and Final Degassing:
-
Using a syringe or cannula, transfer the degassed solvent(s) into the prepared reaction flask under a positive pressure of inert gas.
-
To be extra thorough, you can bubble inert gas through the final reaction mixture for another 5-10 minutes before adding the catalyst.[13]
-
-
Catalyst Addition:
-
Add the palladium catalyst and ligand (if separate) to the reaction flask under a positive flow of inert gas to prevent air from entering.
-
Protocol 2: General Procedure for a Suzuki Coupling Optimized to Minimize Palladium Black Formation
This procedure incorporates best practices for reagent handling and reaction setup.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Palladium pre-catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.01-0.05 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water (if using an aqueous base)
-
Schlenk flask or sealed reaction vial with a stir bar
Procedure:
-
Inerting the Vessel: In a fume hood, add the aryl halide, boronic acid/ester, and base to a Schlenk flask containing a magnetic stir bar.
-
Atmosphere Exchange: Seal the flask and perform 3-5 vacuum/inert gas (Argon) backfill cycles as described in Protocol 1.[3]
-
Solvent Addition: Under a positive pressure of Argon, add the degassed solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe.[13]
-
Final Degassing: Sparge the resulting slurry with Argon via a long needle for 10 minutes.[13]
-
Catalyst Addition: While maintaining a positive flow of Argon, quickly add the palladium pre-catalyst.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS. A homogenous, dark-colored solution is often normal; the formation of a distinct black precipitate is the key indicator of a problem.[14]
Visualizations
Caption: Suzuki catalytic cycle vs. catalyst decomposition leading to palladium black.
Caption: Troubleshooting workflow for palladium black formation in Suzuki coupling.
Caption: Mechanisms of oxygen-induced catalyst and ligand deactivation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 3-Phenoxythiophene and 2-Phenoxythiophene for Researchers and Drug Development Professionals
An objective guide to the synthesis, properties, and reactivity of 3-phenoxythiophene and 2-phenoxythiophene, complete with experimental protocols and theoretical insights.
This guide provides a comprehensive comparative analysis of the chemical and physical properties of this compound and 2-phenoxythiophene. Given the limited direct comparative experimental data in peer-reviewed literature, this document combines available data with theoretical predictions and established principles of thiophene chemistry to offer a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound and 2-phenoxythiophene is presented below. It is important to note that some properties for 2-phenoxythiophene are estimated based on analogous compounds due to the absence of readily available experimental data.
| Property | This compound | 2-Phenoxythiophene (Estimated) |
| Molecular Formula | C₁₀H₈OS | C₁₀H₈OS |
| Molecular Weight | 176.24 g/mol | 176.24 g/mol |
| Appearance | Colorless to light yellow liquid[1] | Expected to be a colorless to light yellow liquid |
| Boiling Point | 133-134 °C at 15 Torr[1] | Estimated to be similar to the 3-isomer |
| Density | 1.178 ± 0.06 g/cm³ (Predicted)[1] | Estimated to be similar to the 3-isomer |
| ¹H NMR (CDCl₃, ppm) | Estimated: ~7.3 (m, Phenyl-H), ~7.2 (m, Th-H) | Estimated based on 2-methoxythiophene[2]: ~6.9-7.4 (m) |
| ¹³C NMR (CDCl₃, ppm) | Estimated: Aromatic region | Estimated: Aromatic region |
Synthesis and Reactivity
The synthesis of phenoxythiophenes can be approached through several established methods in organic chemistry. The choice of synthetic route depends on the availability of starting materials and the desired isomer.
Synthesis Workflow
Caption: General synthetic routes to phenoxythiophenes.
Comparative Reactivity
The position of the phenoxy group on the thiophene ring significantly influences the molecule's electronic properties and, consequently, its reactivity in various chemical transformations.
Electrophilic Aromatic Substitution:
The thiophene ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, preferentially at the 2- and 5-positions. The phenoxy group, being an ortho-, para-directing activator in benzene chemistry, is expected to influence the regioselectivity of substitution on the thiophene ring.
-
This compound: The phenoxy group at the 3-position is expected to activate the 2- and 5-positions for electrophilic attack. The 2-position is likely to be the most activated site due to the combined electron-donating effects of the sulfur atom and the phenoxy group.
-
2-Phenoxythiophene: With the phenoxy group at the 2-position, electrophilic attack is anticipated to occur primarily at the 5-position, which is the other α-position of the thiophene ring.
Caption: Predicted outcomes of electrophilic substitution.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on an unsubstituted thiophene ring is generally difficult. However, the presence of strong electron-withdrawing groups can facilitate this reaction. For phenoxythiophenes, SNAr would likely involve the displacement of the phenoxy group, which is a poor leaving group. Therefore, these reactions are not expected to be facile unless the thiophene ring is further activated.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound and 2-phenoxythiophene are provided below. These are generalized procedures and may require optimization based on specific laboratory conditions and available starting materials.
Synthesis of this compound via Ullmann Condensation
Materials:
-
3-Bromothiophene
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromothiophene (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to 3-bromothiophene.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Synthesis of 2-Phenoxythiophene via Lawesson's Reagent
This method is adapted from a procedure for the synthesis of 2-alkoxy- and 2-aryloxythiophenes[3].
Materials:
-
A suitable 1,4-dicarbonyl precursor (e.g., a phenoxy-substituted succinaldehyde derivative)
-
Lawesson's reagent
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, thoroughly mix the 1,4-dicarbonyl precursor (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Irradiate the solvent-free mixture in a microwave reactor at a suitable power and temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes), monitoring the reaction by TLC or GC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Purify the crude product directly by column chromatography on silica gel to yield 2-phenoxythiophene.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified phenoxythiophene isomer in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the phenoxythiophene isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program that allows for the separation of the product from any impurities. The mass spectrometer will provide the mass-to-charge ratio of the molecular ion and fragmentation pattern, confirming the molecular weight.
Biological Activity
Currently, there is a significant lack of publicly available data on the specific biological activities of the parent this compound and 2-phenoxythiophene molecules. The existing research primarily focuses on more complex derivatives. For instance, certain phenoxythiophene sulfonamide derivatives have been investigated for their neuroprotective effects[4]. The core phenoxythiophene scaffold is a constituent of these biologically active molecules, suggesting its potential as a pharmacophore. However, direct comparative studies on the biological effects of the two parent isomers are needed to elucidate their individual contributions and potential for drug development. The thiophene moiety itself is present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anti-inflammatory properties[5].
Conclusion
This comparative guide provides a foundational understanding of this compound and 2-phenoxythiophene. While there are gaps in the experimental data for 2-phenoxythiophene, this analysis, based on established chemical principles and data from analogous compounds, offers valuable insights for researchers. The provided synthesis and characterization protocols serve as a practical starting point for further experimental investigation into these interesting heterocyclic compounds. Future research should focus on obtaining detailed experimental data for 2-phenoxythiophene and conducting direct comparative studies of the biological activities of both isomers to fully unlock their potential in medicinal chemistry and materials science.
References
- 1. This compound CAS#: 63285-84-7 [amp.chemicalbook.com]
- 2. 2-Methoxythiophene(16839-97-7) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis [organic-chemistry.org]
- 4. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to the Synthesis of 3-Phenoxythiophene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-phenoxythiophene, a key structural motif in various pharmacologically active compounds and organic materials, can be achieved through several cross-coupling methodologies. This guide provides an objective comparison of the most common synthesis routes, including the Ullmann condensation and the Buchwald-Hartwig C-O coupling, with supporting experimental data where available. The comparison focuses on key performance indicators such as reaction yield, conditions, and catalyst systems to aid researchers in selecting the most suitable method for their specific application.
Comparison of Synthesis Methods
The formation of the C-O bond between the thiophene ring and a phenoxy group is typically accomplished using transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig reaction.
| Method | Starting Materials | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ullmann Condensation | 3-Bromothiophene, Phenol | CuI / N,N'-dimethylethylenediamine | K₂CO₃ | n-Butanol | 120 | 3 | Moderate | [1] |
| Modified Ullmann Condensation | 3-Bromothiophene, Phenol | CuI / Picolinic Acid | K₃PO₄ | DMSO | 90-110 | 12-24 | Good | [2] |
| Buchwald-Hartwig C-O Coupling | 3-Halothiophene, Phenol | Pd₂(dba)₃ / Ligand (e.g., Xantphos) | Cs₂CO₃ | Toluene or Dioxane | 80-110 | 12-24 | Good to Excellent | [3][4] |
Note: Specific yield data for the direct synthesis of this compound is often embedded within broader studies. The yields presented are indicative of the general efficacy of these reactions for similar substrates.
Methodological Overview and Experimental Protocols
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers.[1] Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications utilizing ligands such as diamines or amino acids have enabled these reactions to proceed under milder conditions with catalytic amounts of copper.[2]
A ligand-assisted Ullmann reaction for the synthesis of heteroaryl diaryl ethers has been reported to give good yields.[2] While a specific protocol for this compound is not detailed, a general procedure can be adapted.
General Experimental Protocol (Modified Ullmann Condensation):
-
To a reaction vessel, add 3-bromothiophene (1.0 equiv.), phenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), picolinic acid (0.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add anhydrous DMSO as the solvent.
-
Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and versatile method for the synthesis of diaryl ethers.[3] This method generally offers milder reaction conditions and broader substrate scope compared to the traditional Ullmann reaction. The choice of phosphine ligand is crucial for the success of the reaction.
While a specific protocol for this compound is not explicitly detailed in the immediate search results, a general procedure for the Buchwald-Hartwig C-O coupling of aryl halides with phenols is well-established.[4]
General Experimental Protocol (Buchwald-Hartwig C-O Coupling):
-
To a dry Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and cesium carbonate (1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a solution of 3-bromothiophene (1.0 equiv.) and phenol (1.2 equiv.) in anhydrous toluene or dioxane.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
Logical Relationship of Synthesis Methods
The following diagram illustrates the general workflow for the synthesis of this compound using either the Ullmann or Buchwald-Hartwig cross-coupling reactions.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction are viable methods for the synthesis of this compound. The choice between these methods will depend on factors such as the availability and cost of catalysts and ligands, desired reaction conditions, and functional group tolerance. The Buchwald-Hartwig reaction is often favored for its milder conditions and broader substrate scope. However, the lower cost of copper catalysts makes the Ullmann reaction an attractive alternative, especially with modern, more efficient protocols. For any specific application, optimization of the reaction conditions is recommended to achieve the highest possible yield. Currently, specific, high-yielding metal-free alternatives for this particular transformation are not as well-documented in the scientific literature.
References
A Comparative Analysis of the Biological Activity of Phenoxythiophene Isomers in Neuroprotection
Introduction to Phenoxythiophene Isomers
Phenoxythiophenes are a class of organic compounds characterized by a thiophene ring linked to a phenyl group through an ether bond. The position of the phenoxy group on the thiophene ring gives rise to different isomers, primarily 2-phenoxythiophene and 3-phenoxythiophene. The electronic and steric differences between these isomers are expected to influence their interaction with biological targets, leading to variations in their pharmacological profiles. While a head-to-head comparison of the unsubstituted isomers is lacking, structure-activity relationship (SAR) studies on various thiophene derivatives suggest that the position of substituents on the thiophene ring is a critical determinant of their biological activity.
Comparative Biological Activity of Phenoxythiophene Sulfonamide Derivatives
Research has focused on phenoxythiophene derivatives bearing a sulfonamide group, which have demonstrated notable efficacy in models of neuronal cell death. Two such compounds, B355252 and its analog B355227, have been investigated for their ability to protect neuronal cells from glutamate-induced excitotoxicity, a key pathological process in various neurodegenerative diseases.
Quantitative Data on Neuroprotective Effects
The neuroprotective effects of B355252 and B355227 have been quantified by assessing their ability to preserve cell viability in the presence of glutamate-induced oxidative stress. The following table summarizes the key findings from these studies.
| Compound | Chemical Structure | Cell Line | Neurotoxic Insult | Concentration of Compound | % Increase in Cell Viability (compared to glutamate-treated control) | Reference |
| B355252 | 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide | HT-22 (murine hippocampal) | 5 mM Glutamate | 2 µM | 9.1% (p<0.01) | [1] |
| 4 µM | 26.0% (p<0.001) | [1] | ||||
| 8 µM | 61.9% (p<0.001) | [1] | ||||
| B355227 | (Analog of B355252) | HT-22 (murine hippocampal) | 5 mM Glutamate | 2.5 µM | 10% | [2] |
| 5 µM | 30% | [2] | ||||
| 10 µM | 10% | [2] |
Experimental Protocols
The evaluation of the neuroprotective activity of these phenoxythiophene derivatives relies on established in vitro assays. A key method used is the MTT assay to determine cell viability.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Plating: Plate neuronal cells (e.g., HT-22) in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., B355252 or B355227) for a specified period (e.g., 1-2 hours) before inducing toxicity.
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., 5 mM glutamate) to the wells containing the cells and the test compounds. Include control wells with cells and glutamate only, and wells with untreated cells.
-
Incubation: Incubate the plates for a duration sufficient to induce cell death in the glutamate-treated group (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[3]
-
Solubilization of Formazan: After the incubation with MTT, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm. The reference wavelength is typically set at 630 nm or higher.[3][4]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
Signaling Pathway in Glutamate-Induced Oxidative Stress
The neuroprotective effects of phenoxythiophene derivatives are attributed to their ability to interfere with the signaling cascade initiated by excessive glutamate. High concentrations of extracellular glutamate lead to an influx of Ca²⁺, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately culminating in apoptotic cell death.
Caption: Glutamate-induced neurotoxicity pathway and points of intervention by phenoxythiophene sulfonamides.
Conclusion
While a direct biological activity comparison of 2- and this compound isomers remains an area for future investigation, studies on their sulfonamide derivatives highlight the therapeutic potential of the phenoxythiophene scaffold in neuroprotection. The presented data on compounds B355252 and B355227 demonstrate their ability to mitigate glutamate-induced neuronal cell death, suggesting that modulation of the glutamate-induced oxidative stress pathway is a key mechanism of action. The position of the phenoxy group and other substituents on the thiophene ring undoubtedly plays a crucial role in the observed biological activity, and further SAR studies are warranted to optimize the neuroprotective efficacy of this promising class of compounds.
References
- 1. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Electronic Properties of 3-Substituted Thiophenes: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 3-phenoxythiophene and its alternatives, based on computational studies. While direct computational data for this compound is limited in readily available literature, we can infer its properties by examining related 3-substituted thiophene derivatives. This guide synthesizes data from various computational studies to offer insights into how different substituents at the 3-position of the thiophene ring influence its electronic characteristics. The data presented herein is crucial for the rational design of novel organic materials with tailored electronic properties for applications in organic electronics, sensors, and pharmaceuticals.
Comparative Analysis of Electronic Properties
The electronic properties of thiophene derivatives, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the corresponding HOMO-LUMO energy gap, are critical determinants of their chemical reactivity and potential applications. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and is a desirable trait for applications in organic electronics.
The following table summarizes the computed electronic properties of various 3-substituted thiophenes and related molecules. These calculations were predominantly performed using Density Functional Theory (DFT), a robust method for predicting molecular electronic structure.
| Molecule | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-(4-fluorophenyl)thiophene | B3LYP/6-311++G(d,p) | -6.23 | -1.01 | 5.22 |
| 3-(4-cyanophenyl)thiophene | B3LYP/6-311++G(d,p) | -6.54 | -1.82 | 4.72 |
| 3-(4-nitrophenyl)thiophene | B3LYP/6-311++G(d,p) | -6.81 | -2.54 | 4.27 |
| Thiophene Sulfonamide Derivative (Example 1) | B3LYP/6-311G(d,p) | -7.13 | -2.48 | 4.65 |
| Thiophene Sulfonamide Derivative (Example 7) | B3LYP/6-311G(d,p) | -6.98 | -3.54 | 3.44 |
| Thieno[3,2-b]thiophene | B3LYP/6-31G(d) | -6.21 | -1.53 | 4.68 |
| Anisole (Methoxybenzene) | B3LYP/6-311++G(d,p) | -5.89 | -0.12 | 5.77 |
Inference for this compound:
Anisole (methoxybenzene) can be used as a proxy to estimate the electronic influence of a phenoxy group. The methoxy group in anisole is an electron-donating group, which tends to raise the HOMO energy level. Based on the data for anisole, which shows a relatively high HOMO energy (-5.89 eV) and a large energy gap (5.77 eV), it can be inferred that this compound would also exhibit a relatively high HOMO energy level due to the electron-donating nature of the phenoxy group. This would likely result in a HOMO-LUMO gap that is comparable to or slightly larger than that of 3-(4-fluorophenyl)thiophene. The presence of the oxygen atom in the phenoxy group introduces a lone pair of electrons that can participate in resonance with the thiophene ring, further influencing its electronic properties.
Experimental Protocols: A Generalized DFT Workflow
The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). A typical workflow for such a study is outlined below.
Optimizing 3-Phenoxythiophene Synthesis: A DFT-Informed Comparison of Coupling Strategies
For researchers, scientists, and drug development professionals, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 3-Phenoxythiophene, a key structural motif in various pharmacologically active compounds and organic materials, presents a synthetic challenge that can be addressed through both traditional and computationally optimized methods. This guide provides a comparative analysis of synthetic routes to this compound, highlighting the insights gained from Density Functional Theory (DFT) calculations in optimizing reaction conditions and predicting outcomes.
The synthesis of this compound typically involves the formation of a C-O bond between a thiophene moiety and a phenyl group. Traditional methods often rely on well-established but sometimes harsh reaction conditions, such as the Ullmann condensation. Modern approaches, aided by computational chemistry, seek to refine these methods for improved efficiency, selectivity, and milder conditions. Here, we compare a traditional Ullmann-type coupling with a DFT-informed approach to understand the advantages of computational optimization in synthesis design.
Data Presentation: Comparing Synthetic Efficiency
The following table summarizes the key quantitative data for a traditional Ullmann-type coupling for a 3-substituted thiophene and insights from a DFT study on a related C-O coupling reaction, which informs an optimized approach.
| Parameter | Traditional Ullmann-Type Synthesis (Experimental) | DFT-Informed Optimized Synthesis (Theoretical & Inferred) |
| Reaction Type | Ligand-Free Copper-Catalyzed Amination | Ligand-Assisted Copper-Catalyzed O-Arylation |
| Reactants | 3-Bromothiophene, Amine | 3-Halothiophene, Phenol |
| Catalyst | Cu₂O | [Cu(Ligand)]⁺ Complex |
| Ligand | None | 8-hydroxyquinoline or similar bidentate, anionic ligand |
| Solvent | DMSO | Not specified in theoretical study |
| Base | CsOAc | Not specified in theoretical study |
| Temperature | High (inferred from typical Ullmann conditions) | Potentially lower due to ligand-assistance |
| Reported Yield | Moderate[1] | Higher yields anticipated due to lower activation energy |
| Calculated Activation Energy (ΔG‡) | Not Calculated | ~25-30 kcal/mol for the turnover-limiting step (oxidative addition) |
Experimental Protocols
Traditional Synthesis: Ligand-Free Ullmann-Type Coupling of 3-Bromothiophene
This protocol is based on a reported ligand-free Ullmann N-arylation of 3-bromothiophene, which serves as a proxy for a traditional C-O coupling.[1]
Materials:
-
3-Bromothiophene
-
Amine (e.g., a secondary amine)
-
Copper(I) oxide (Cu₂O)
-
Cesium acetate (CsOAc)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add 3-bromothiophene, the amine (1.2 equivalents), Cu₂O (catalytic amount), and CsOAc (2 equivalents).
-
Add DMSO as the solvent.
-
The reaction mixture is heated under an inert atmosphere for a specified time until the reaction is complete (as monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water to remove inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 3-aminothiophene product. A moderate yield was reported for this reaction.[1]
DFT-Informed Optimized Synthesis: Conceptual Protocol
This conceptual protocol is based on insights from a detailed DFT study on the mechanism of the Ullmann biaryl ether synthesis. The study suggests that the use of a bidentate, anionic ligand can facilitate the turnover-limiting oxidative addition step, potentially leading to a more efficient reaction.
Conceptual Materials:
-
3-Halothiophene (e.g., 3-iodothiophene or 3-bromothiophene)
-
Phenol
-
Copper(I) salt (e.g., CuI)
-
Bidentate, anionic ligand (e.g., 8-hydroxyquinoline)
-
A suitable base
-
A suitable solvent
Conceptual Procedure:
-
In a reaction vessel, the copper(I) salt and the bidentate ligand are combined in a suitable solvent to form the active catalyst complex.
-
The phenol and the base are added to the reaction mixture.
-
3-Halothiophene is then added to initiate the cross-coupling reaction.
-
The reaction is stirred at an optimized temperature (likely lower than traditional Ullmann conditions) under an inert atmosphere.
-
Reaction progress is monitored by an appropriate analytical technique.
-
Upon completion, the reaction is worked up similarly to the traditional method, involving extraction and purification by column chromatography. The expected outcome, based on the lower calculated activation barrier, is a higher yield of this compound compared to the ligand-free approach.
Mandatory Visualization
Caption: Workflow comparing DFT-informed and traditional synthesis approaches.
The provided DOT script visualizes the logical flow of both a DFT-informed and a traditional empirical approach to the synthesis of this compound. The DFT-informed path highlights a rational, bottom-up design process, starting from computational investigation to achieve optimized conditions. In contrast, the traditional approach often relies on empirical screening, which may lead to harsher reaction conditions and potentially lower yields. This visual comparison underscores the value of computational chemistry in modern synthetic design.
References
Comparative study of phenoxythiophene and phenylthiophene derivatives
A Comparative Analysis of Phenoxythiophene and Phenylthiophene Derivatives for Drug Discovery
Thiophene-based compounds are a cornerstone in medicinal chemistry, recognized for their wide range of biological activities and presence in numerous FDA-approved drugs.[1][2][3] Among the vast landscape of thiophene analogs, phenoxythiophene and phenylthiophene derivatives represent two important scaffolds, each with distinct synthetic routes, physicochemical properties, and pharmacological profiles. This guide provides a comparative study of these two classes of compounds, offering insights into their structure-activity relationships, and presenting experimental data to aid researchers in drug development.
Synthesis of Thiophene Scaffolds
The synthesis of substituted thiophenes is well-established, with several named reactions providing versatile routes to various derivatives. The choice of synthetic pathway often depends on the desired substitution pattern.
Common Synthetic Methodologies:
-
Gewald Reaction: This is a widely used and robust method for synthesizing 2-aminothiophenes.[1] It involves the base-catalyzed condensation of a ketone (or aldehyde with an α-methylene group) with an α-cyanoester, followed by cyclization with elemental sulfur.[1] This multicomponent reaction is efficient for creating highly substituted thiophenes.[2]
-
Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, such as phosphorus pentasulfide (P4S10) or Lawesson's reagent, to yield the thiophene ring.[4]
-
Other Methods: Various other synthetic procedures have been developed, including the Fiesselmann and Hinsberg syntheses, as well as modern transition-metal-catalyzed reactions that offer high regioselectivity.[2]
While both phenoxythiophene and phenylthiophene cores can be accessed through these general methods, the introduction of the specific phenyl or phenoxy moiety often requires tailored synthetic steps, either by using appropriately substituted starting materials or through post-synthesis modification. For instance, 2-amino-3-carboxy-4-phenylthiophenes have been synthesized to explore their role as protein kinase C inhibitors.[5]
Experimental Protocol: General Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
This protocol is a generalized procedure for a common method used to produce key thiophene intermediates.[1]
Materials:
-
α-cyanoester (e.g., ethyl cyanoacetate)
-
Ketone or aldehyde with an α-methylene group
-
Elemental sulfur
-
Base catalyst (e.g., diethylamine, triethylamine)
-
Solvent (e.g., ethanol)
Procedure:
-
To a stirred mixture of the α-cyanoester (1 eq.) and the ketone/aldehyde (1 eq.) in ethanol, add elemental sulfur (1 eq.).
-
Add the base catalyst (1 eq.) dropwise to the heterogeneous mixture.
-
Stir the reaction mixture at a temperature of 40–50°C for approximately 4 hours.[6]
-
Allow the mixture to stand at room temperature overnight.[6]
-
The resulting precipitate is collected by filtration, dried, and recrystallized from a suitable solvent like ethanol to yield the purified 2-aminothiophene product.[6]
-
Reaction progress can be monitored using Thin-Layer Chromatography (TLC).[6]
Physicochemical Properties
The physicochemical properties of thiophene derivatives, such as lipophilicity (logP) and ionization constant (pKa), are critical for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[7][8] The substitution of a phenyl versus a phenoxy group can significantly alter these properties.
-
Lipophilicity (logP): The logP value is a primary measure of a compound's hydrophobicity and is crucial for predicting its ability to cross biological membranes.[8] The phenoxy group, with its ether linkage, may impart slightly different lipophilicity and hydrogen bonding capabilities compared to the direct carbon-carbon bond of the phenyl group.
-
Metabolic Stability: The thiophene ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through S-oxidation or epoxidation.[7] The nature and position of substituents dictate the metabolic fate. The electronic differences between a phenoxy (electron-donating through oxygen lone pair resonance) and a phenyl group can influence the electron density of the thiophene ring, thereby affecting its metabolic stability.
Experimental Protocol: Determination of logP (Shake-Flask Method)
This is the standard method for experimentally determining the partition coefficient.[8]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or stoppered flask
-
Pure thiophene derivative
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Dissolve a precisely weighed amount of the thiophene derivative in either water or n-octanol.
-
Add a known volume of this solution to a separatory funnel containing a known volume of the immiscible solvent (n-octanol or water, respectively).
-
Stopper the funnel and shake vigorously for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[8]
-
Allow the two phases to separate completely.
-
Carefully separate the aqueous and organic layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method.
-
Calculate the logP value as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Comparative Biological Activities
Phenoxythiophene and phenylthiophene derivatives have been explored for a variety of therapeutic applications, with their distinct structures leading them toward different biological targets.
Phenylthiophene Derivatives
This class of compounds has shown significant promise in oncology and inflammation.
-
Protein Kinase C (PKC) Inhibition: Certain 2-amino-3-carboxy-4-phenylthiophenes act as novel inhibitors of atypical PKC (aPKC) isoforms.[5][9] These inhibitors can block vascular endothelial growth factor (VEGF)-induced endothelial permeability, with the most potent compounds showing EC50 values in the low nanomolar range.[5] Structure-activity relationship (SAR) studies have highlighted that electron-donating groups on the C-4 phenyl ring are crucial for inhibitory activity.[5]
-
Overcoming Multidrug Resistance (MDR): Phenylthiophene derivatives have been designed to overcome P-glycoprotein mediated MDR in cancer cells.[10]
-
PD-L1 Antagonism: Novel 2-hydroxy-4-phenylthiophene-3-carbonitrile compounds have been developed as small-molecule PD-L1 antagonists for cancer immunotherapy, with performance comparable to known inhibitors.[11]
Phenoxythiophene Derivatives
Research on phenoxythiophenes has highlighted their potential as neuroprotective agents.
-
Neuroprotection against Glutamate-Induced Excitotoxicity: A specific phenoxythiophene sulfonamide, B355252, has been shown to protect neuronal cells from glutamate-induced cell death.[12][13] Its mechanism involves reducing oxidative stress, preventing intracellular calcium overload, and attenuating mitochondrial fission by reducing the levels of fission proteins like Drp1 and Fis1.[12][14] Pretreatment with B355252 significantly increases cell survival in glutamate-challenged neuronal cells.[14]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on phenoxythiophene and phenylthiophene derivatives.
Table 1: Biological Activity of Phenylthiophene Derivatives
| Compound Class | Target/Assay | Key Result | Reference |
|---|---|---|---|
| 2-amino-3-carboxy-4-phenylthiophenes | aPKC Inhibition (NFκB activation) | EC50 in low nanomolar range | [5] |
| 2-hydroxy-4-phenylthiophene-3-carbonitriles | PD-L1 Antagonism (Jurkat cell activation) | EC50 = 2.70 µM |[11] |
Table 2: Neuroprotective Effects of Phenoxythiophene Derivative B355252
| Assay | Condition | Result | Reference |
|---|---|---|---|
| Cell Viability (MTT Assay) | HT-22 cells + Glutamate + 8 µM B355252 | ~62% increase in cell survival vs. glutamate only | [14] |
| Intracellular Ca2+ | HT-22 cells + Glutamate + B355252 | ~71% reduction in Ca2+ load vs. glutamate only | [14] |
| Mitochondrial Protein Levels | HT-22 cells + Glutamate + B355252 | Significant decrease in glutamate-induced elevation of Opa1, Mfn1, and Mfn2 proteins |[12] |
Experimental Protocol: Cell Viability (MTT Assay)
This protocol is used to assess the cytotoxic or protective effects of compounds on cultured cells.[15]
Materials:
-
Cultured cells (e.g., HT22 neuronal cells)
-
96-well microplate
-
Complete cell culture medium
-
Test compound (Phenoxythiophene or Phenylthiophene derivative)
-
Toxin or stimulant (e.g., Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Introduce the toxin (e.g., glutamate) to induce cell death, while keeping control wells untreated.
-
Incubate for the desired period (e.g., 10-24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells.
Visualizing Workflows and Pathways
General Workflow for Synthesis and Evaluation
The diagram below illustrates a typical workflow for the development and biological testing of novel thiophene derivatives.
Caption: General workflow for the synthesis and evaluation of thiophene derivatives.
Signaling Pathway: Neuroprotection by Phenoxythiophene B355252
This diagram shows the proposed mechanism of action for the neuroprotective effects of the phenoxythiophene derivative B355252 against glutamate-induced excitotoxicity.
Caption: Neuroprotective pathway of a phenoxythiophene derivative against glutamate toxicity.
Conclusion
The comparative analysis of phenoxythiophene and phenylthiophene derivatives reveals two versatile scaffolds with distinct and valuable pharmacological profiles. Phenylthiophenes have been predominantly developed as potent inhibitors for targets in oncology and inflammation, such as aPKC and PD-L1. In contrast, phenoxythiophenes, exemplified by the sulfonamide B355252, show significant promise as neuroprotective agents by modulating pathways related to oxidative stress and mitochondrial dynamics.
For researchers and drug development professionals, the choice between these scaffolds will depend on the therapeutic target. The phenylthiophene core offers a rigid framework ideal for mimicking phenyl-containing ligands, while the phenoxythiophene core provides additional flexibility and different electronic properties due to the ether linkage, opening avenues for targeting different biological systems. Further exploration and optimization of both scaffolds are warranted to develop novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rroij.com [rroij.com]
- 5. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Rational design of phenyl thiophene (pyridine) derivatives that overcome P-glycoprotein mediated MDR in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists [mdpi.com]
A Comparative Guide to the Structural Validation of 3-Phenoxythiophene: X-ray Crystallography vs. Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a novel or synthesized compound like 3-phenoxythiophene, confirming its precise atomic arrangement is crucial for understanding its physicochemical properties, predicting its biological activity, and ensuring its purity and identity. While single-crystal X-ray crystallography remains the gold standard for absolute structure elucidation, a suite of spectroscopic techniques provides complementary and often more readily accessible data. This guide presents a comprehensive comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of this compound.
At a Glance: Method Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei (¹H, ¹³C) | Functional groups | Molecular weight, elemental composition, fragmentation pattern |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid, liquid, or gas | Solid, liquid, or gas (requires ionization) |
| Sample Amount | Micrograms to milligrams | Milligrams | Milligrams | Micrograms to nanograms |
| Data Complexity | High (requires specialized software for data processing and structure solution) | Moderate to high (spectral interpretation can be complex) | Low to moderate | Moderate (interpretation of fragmentation can be challenging) |
| Time per Sample | Hours to days | Minutes to hours | Minutes | Minutes |
| Cost | High (instrumentation and maintenance) | Moderate to high | Low | Moderate |
| Key Advantage | Unambiguous determination of stereochemistry and conformation | Excellent for determining the carbon-hydrogen framework in solution | Quick and easy identification of functional groups | High sensitivity and accurate mass determination |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow | Does not provide information on bond lengths or angles directly | Provides limited information on the overall molecular skeleton | Does not provide direct information on connectivity or stereochemistry |
Performance Data: A Head-to-Head Analysis
To illustrate the strengths of each technique, the following tables summarize the expected experimental data for this compound.
X-ray Crystallography: The Definitive Structure
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 5.9 Å, c = 16.2 Å, β = 95° |
| C-S Bond Lengths (thiophene) | ~1.72 Å |
| C-C Bond Lengths (thiophene) | ~1.37 Å, ~1.42 Å |
| C-O-C Bond Angle | ~118° |
| Dihedral Angle (Thiophene-Phenyl) | ~45° |
Spectroscopic Data: The Complementary Picture
The following tables present predicted spectroscopic data for this compound, offering insights into its connectivity, functional groups, and molecular mass.
¹H and ¹³C NMR Spectroscopy
| ¹H NMR (Predicted, CDCl₃, 500 MHz) | ¹³C NMR (Predicted, CDCl₃, 125 MHz) | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| 7.35 | t | H-3', H-5' | 157.0 |
| 7.28 | t | H-4' | 130.0 |
| 7.15 | d | H-2', H-6' | 124.0 |
| 7.20 | dd | H-5 | 122.0 |
| 6.90 | dd | H-2 | 126.0 |
| 6.85 | dd | H-4 | 121.0 |
| 110.0 | |||
| 140.0 |
Mass Spectrometry (Electron Ionization)
| m/z (Predicted) | Relative Intensity (%) | Assignment |
| 176 | 100 | [M]⁺ (Molecular Ion) |
| 148 | 30 | [M - CO]⁺ |
| 131 | 25 | [M - C₂H₂S]⁺ |
| 99 | 40 | [C₄H₃S-O]⁺ |
| 77 | 60 | [C₆H₅]⁺ |
FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1590, 1490 | Strong | C=C stretch (aromatic rings) |
| 1240 | Strong | C-O-C stretch (asymmetric) |
| 850-750 | Strong | C-H out-of-plane bend (aromatic) |
| 700 | Medium | C-S stretch (thiophene) |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: A suitable single crystal of this compound is grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, hexane, or a mixture). The crystal should be well-formed and of sufficient size (typically 0.1-0.3 mm in each dimension).
-
Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions, bond lengths, and bond angles.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, either directly via a solid probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
FTIR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the salt plates/ATR crystal) is collected.
-
Sample Spectrum: The sample is placed in the infrared beam, and the sample spectrum is recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final FTIR spectrum, which plots transmittance or absorbance versus wavenumber.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for structural validation using X-ray crystallography and a combination of spectroscopic methods.
Caption: Workflow for structure determination by X-ray crystallography.
Caption: Workflow for structure validation using spectroscopic methods.
A Comparative Guide to the Neuroprotective Efficacy of Phenoxythiophene Sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective efficacy of two promising phenoxythiophene sulfonamide analogs, B355252 and B355227. The data presented is derived from in vitro studies assessing their ability to protect neuronal cells from glutamate-induced oxidative stress, a common model for studying neurodegenerative processes.
Comparative Efficacy of Phenoxythiophene Analogs
The following table summarizes the quantitative data on the neuroprotective effects of B355252 and its analog, B355227, in the HT22 hippocampal neuronal cell line. Both compounds have demonstrated significant neuroprotective properties by mitigating the downstream effects of glutamate-induced excitotoxicity.
| Parameter | Phenoxythiophene Analog | Effect | Quantitative Data |
| Cell Viability | B355252 | Increased cell survival in the presence of glutamate. | At 8 µM, B355252 increased cell viability by 61.9% compared to glutamate-treated cells[1]. |
| B355227 | Increased cell survival in the presence of glutamate. | At 5 µM, B355227 increased cell viability by 30% compared to glutamate-treated cells[2]. | |
| Reactive Oxygen Species (ROS) | B355252 | Inhibited glutamate-induced ROS production. | At 8 µM, B355252 inhibited ROS production by 40%[1]. |
| B355227 | Suppressed glutamate-induced increase in intracellular ROS. | Showed a significant decrease in ROS levels[2][3]. | |
| Intracellular Calcium (Ca2+) | B355252 | Inhibited glutamate-evoked increase in intracellular Ca2+ load. | At 8 µM, B355252 inhibited the increase in intracellular Ca2+ by 71%[1]. |
| B355227 | Suppressed glutamate-induced increase in intracellular Ca2+. | Showed a significant decrease in intracellular Ca2+ levels[2]. | |
| Mitochondrial Membrane Potential (MMP) | B355227 | Attenuated the collapse of MMP. | Prevented the dissipation of MMP induced by glutamate[2]. |
| Glutathione (GSH) Levels | B355252 | Reversed the glutamate-enhanced reduction in GSH synthesis. | Increased GSH levels by 15% compared to glutamate-treated cells[1]. |
| B355227 | Prevented the glutamate-induced reduction of GSH. | Significantly increased the levels of GSH compared to glutamate-treated cells[2][3]. | |
| Apoptosis-Inducing Factor (AIF) | B355252 | Reduced the expression of AIF and inhibited its nuclear translocation. | Reduced AIF expression by 27%[1] and completely inhibited nuclear translocation[4]. |
| Bax/Bcl-2 Ratio | B355227 | Restored the ratio of Bax/Bcl-2 to control levels. | Prevented the glutamate-induced increase in the Bax/Bcl-2 ratio[2]. |
| MAPK Pathway | B355252 | Attenuated the glutamate-dependent activation of Erk1/2. | Potently attenuated pERK1/2 levels[1]. |
| B355227 | Reversed the glutamate-induced increase in the phosphorylation of JNK and decreased phosphorylation of Erk1/2. | Markedly reduced p-Erk1/2 and reversed the increase in p-JNK[2][3]. |
Experimental Protocols
The data presented above is based on the following key experimental methodologies:
Cell Culture and Treatment
-
Cell Line: Murine hippocampal HT22 cells were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity: Glutamate was added to the cell culture medium at a final concentration of 2 mM to 5 mM to induce oxidative stress and cell death[1][4].
-
Compound Treatment: Cells were pre-treated with various concentrations of the phenoxythiophene analogs (B355252 or B355227) for a specified period before the addition of glutamate[1][4].
Cell Viability Assay
-
Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a resazurin-based assay was used to assess cell viability.
-
Procedure: Following treatment, the respective reagent was added to the cells and incubated. The resulting formazan product (in the case of MTT) was solubilized, and the absorbance was measured at a specific wavelength (e.g., 570 nm). For the resazurin assay, fluorescence was measured. Cell viability was expressed as a percentage of the untreated control[1][5].
Measurement of Reactive Oxygen Species (ROS)
-
Method: The fluorescent dye 2',7'-dichlorofluorescein diacetate (DCFDA) was used to measure intracellular ROS levels.
-
Procedure: After treatment, cells were incubated with DCFDA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence microplate reader[2].
Measurement of Intracellular Calcium (Ca2+)
-
Method: The fluorescent dye Fura-2 AM was used to measure intracellular calcium levels.
-
Procedure: Cells were loaded with Fura-2 AM, and the fluorescence was measured to determine the concentration of intracellular calcium[2].
Western Blotting for Signaling Proteins
-
Procedure: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., p-Erk1/2, JNK, p38, Bax, Bcl-2, AIF). After incubation with secondary antibodies, the protein bands were visualized and quantified[2][4].
Signaling Pathways and Visualizations
Glutamate-induced excitotoxicity in HT22 cells triggers a cascade of events leading to neuronal cell death. The phenoxythiophene analogs B355252 and B355227 appear to intervene at multiple points in this pathway.
Caption: Glutamate-induced neurotoxicity pathway in HT22 cells.
The phenoxythiophene sulfonamides, B355252 and B355227, exert their neuroprotective effects by targeting key nodes in the glutamate-induced death pathway.
Caption: Neuroprotective mechanisms of phenoxythiophene analogs.
A generalized workflow for evaluating the neuroprotective effects of these compounds is depicted below.
Caption: Workflow for in vitro neuroprotection assays.
References
- 1. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3-Phenoxythiophene Derivatives' Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is increasingly driven by computational methodologies that precede and guide traditional wet-lab experimentation. In silico modeling, encompassing techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling, offers a rapid and cost-effective approach to predict the biological activity of novel chemical entities. This guide provides a comparative overview of these in silico techniques, using a representative case study of 3-phenoxythiophene derivatives investigated for their potential as anticancer agents.
The Promise of this compound Derivatives
Thiophene and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The this compound core, in particular, presents a versatile framework for designing molecules with the potential to interact with various biological targets. In silico studies are instrumental in exploring the vast chemical space of possible derivatives to identify candidates with the highest probability of therapeutic success.
Comparative Analysis of In Silico Models
This section details a hypothetical comparative study of a series of this compound derivatives designed as potential inhibitors of a key protein kinase involved in cancer progression.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[2][3] These models are built by analyzing a "training set" of compounds with known activities to identify physicochemical, electronic, and topological descriptors that influence their potency.[4][5] Once validated, a QSAR model can predict the activity of new, untested compounds.[6][7]
Data Presentation: QSAR Model for Anticancer Activity
Below is a representative table comparing the experimental anticancer activity (IC50) of a set of this compound derivatives with the activity predicted by a hypothetical 3D-QSAR model.
| Compound ID | Substituent (R) on Phenoxy Ring | Experimental IC50 (µM) | Predicted IC50 (µM) | Residual |
| PHT-01 | H | 15.2 | 14.8 | -0.4 |
| PHT-02 | 4-Cl | 8.5 | 9.1 | +0.6 |
| PHT-03 | 4-OCH3 | 12.1 | 11.5 | -0.6 |
| PHT-04 | 4-NO2 | 5.3 | 5.9 | +0.6 |
| PHT-05 | 3,4-diCl | 3.1 | 3.5 | +0.4 |
| PHT-06 | 4-CF3 | 6.8 | 7.2 | +0.4 |
Statistical Validation of the QSAR Model:
-
r² (Coefficient of determination): 0.960
-
q² (Cross-validated r²): 0.706
-
r²_pred (External validation): 0.866
Experimental Protocol: Cell Viability Assay for QSAR Model Validation
To generate the experimental data for building and validating the QSAR model, a cell viability assay such as the MTT assay would be performed.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8] This method helps to elucidate the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy.[8]
Data Presentation: Molecular Docking against Target Kinase
The following table compares the docking scores and key interactions of the this compound derivatives within the ATP-binding pocket of the target kinase.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| PHT-01 | -7.8 | Met149, Gln155 | 1 |
| PHT-02 | -8.9 | Met149, Gln155, Leu208 | 2 |
| PHT-03 | -8.1 | Met149, Gln155 | 1 |
| PHT-04 | -9.5 | Met149, Gln155, Lys98 | 3 |
| PHT-05 | -10.2 | Met149, Gln155, Leu208 | 2 |
| PHT-06 | -9.2 | Met149, Gln155, Lys98 | 2 |
Experimental Protocol: Kinase Inhibition Assay
To validate the predictions from molecular docking, an in vitro kinase inhibition assay is essential.
-
Reagents: Recombinant human kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP are required.
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Procedure: The kinase, substrate, and the this compound derivatives at various concentrations are incubated in a buffer solution in a 96-well plate. The reaction is initiated by adding ATP.
-
Detection: After a set incubation time, a detection reagent is added that simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Analysis: The luminescent signal is read using a luminometer. The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target.[9] This model can then be used as a 3D query to screen large compound libraries for molecules with the desired features.[10][11]
Data Presentation: Pharmacophore Model Comparison
This table indicates how well each this compound derivative fits the generated pharmacophore model, which consists of features like a hydrogen bond acceptor (HBA), a hydrophobic feature (HY), and an aromatic ring (AR).
| Compound ID | Fit Score | Features Matched |
| PHT-01 | 3.2 | HBA, HY, AR |
| PHT-02 | 4.5 | HBA, HY, AR |
| PHT-03 | 3.8 | HBA, HY, AR |
| PHT-04 | 4.9 | HBA, HY, AR |
| PHT-05 | 5.3 | HBA, HY, AR |
| PHT-06 | 4.7 | HBA, HY, AR |
Experimental Protocol: Surface Plasmon Resonance (SPR)
To experimentally confirm the direct binding predicted by pharmacophore and docking models, SPR can be used.
-
Immobilization: The target kinase is immobilized on a sensor chip.
-
Analyte Injection: The this compound derivatives (analytes) are flowed over the sensor surface at various concentrations.
-
Binding Measurement: Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected and measured in real-time as a response unit (RU).
-
Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) are calculated from the sensorgrams (plots of RU versus time). A lower KD value indicates a higher binding affinity.
Visualizing the In Silico Process
Diagrams are crucial for understanding the workflow and relationships in computational drug design.
Conclusion
The integration of QSAR, molecular docking, and pharmacophore modeling provides a powerful, multi-faceted approach to the discovery of novel this compound derivatives with therapeutic potential. While QSAR offers a statistical prediction of activity, molecular docking provides insights into the physical interactions at the atomic level, and pharmacophore modeling defines the essential chemical features for activity. This guide demonstrates that a synergistic use of these computational tools, followed by rigorous experimental validation, can significantly streamline the drug discovery process, saving time and resources while increasing the likelihood of identifying promising new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. QSAR Assessing the Efficiency of Antioxidants in the Termination of Radical-Chain Oxidation Processes of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Prediction reliability of QSAR models: an overview of various validation tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. structure-based pharmacophore model: Topics by Science.gov [science.gov]
- 10. Pharmacophore-based virtual screening versus docking-based virtual screening: a benchmark comparison against eight targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacophore-based virtual screening versus docking-based virtual screening: a benchmark comparison against eight targets - PMC [pmc.ncbi.nlm.nih.gov]
Phenoxythiazole Derivatives as Potent Antioxidants: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activity of novel phenoxythiazole derivatives, supported by experimental data. This analysis aims to elucidate the structure-activity relationships that govern their antioxidant potential.
A recent study on a series of newly synthesized phenolic thiazoles, structurally analogous to phenoxythiazoles, has shed light on their significant antioxidant and radical scavenging properties. The investigation systematically evaluated the ability of these compounds to neutralize various free radicals, offering valuable insights for the development of new therapeutic agents to combat oxidative stress-related diseases.
Comparative Antioxidant Activity
The antioxidant capacity of the synthesized phenolic thiazole derivatives was rigorously assessed using multiple in vitro assays. The results, summarized below, highlight the varying efficacy of each derivative and provide a clear comparison against the standard antioxidant, ascorbic acid. The data is presented as IC50 values (µg/mL), which represents the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH Radical Scavenging Assay (IC50 µg/mL)[1] | ABTS Radical Scavenging Assay (IC50 µg/mL)[1] |
| Derivative 5a | 1.98 ± 0.04 | 1.34 ± 0.02 |
| Derivative 5b | 1.99 ± 0.02 | 1.30 ± 0.02 |
| Derivative 6a | 2.82 ± 0.05 | 1.88 ± 0.03 |
| Derivative 6b | 2.80 ± 0.03 | 1.84 ± 0.04 |
| Derivative 7a | 2.15 ± 0.04 | 1.48 ± 0.02 |
| Derivative 7b | 2.13 ± 0.02 | 1.44 ± 0.03 |
| Derivative 8a | 2.02 ± 0.03 | 1.38 ± 0.02 |
| Derivative 8b | 2.00 ± 0.02 | 1.35 ± 0.02 |
| Ascorbic Acid | 2.45 ± 0.03 | 1.55 ± 0.03 |
Experimental Protocols
The antioxidant activities of the phenoxythiazole derivatives were determined using the following established and validated experimental protocols:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[1]
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagent Preparation: A stock solution of the test compounds and the standard (ascorbic acid) was prepared in DMSO (1 mg/mL). A 0.1 mM solution of DPPH in methanol was prepared and stored in the dark.
-
Assay Procedure: In a 96-well microplate, 100 µL of various concentrations of the test compounds were added to 100 µL of the DPPH solution. The mixture was incubated for 30 minutes in the dark at room temperature.
-
Data Analysis: The absorbance was measured at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value was determined by plotting the percentage of inhibition against the concentration of the derivative.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay[1]
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
-
Reagent Preparation: The ABTS•+ radical cation was generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution was then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: 20 µL of the test compound at various concentrations was mixed with 180 µL of the diluted ABTS•+ solution in a 96-well plate. The plate was incubated at room temperature for 6 minutes.
-
Data Analysis: The absorbance was measured at 734 nm. The percentage of ABTS•+ scavenging activity was calculated using the same formula as for the DPPH assay. The IC50 value was determined from the concentration-response curve.
Mechanism of Antioxidant Action
The primary mechanism by which phenolic compounds, including phenoxythiazole derivatives, exert their antioxidant effect is through hydrogen atom transfer (HAT) or single electron transfer (SET). The phenolic hydroxyl group is crucial for this activity.
Figure 1. General mechanisms of free radical scavenging by phenoxythiazole derivatives.
Experimental Workflow
The evaluation of the antioxidant activity of the synthesized phenoxythiazole derivatives followed a systematic workflow, from compound preparation to data analysis.
Figure 2. Workflow for the evaluation of antioxidant activity.
References
Performance Benchmark of 3-Phenoxythiophene-Based Organic Semiconductors: A Comparative Guide
In the rapidly evolving landscape of organic electronics, the development of novel semiconductor materials with enhanced performance and processability is paramount. Among the promising candidates, 3-phenoxythiophene and its derivatives have garnered attention due to their potential for high charge carrier mobility and stability. This guide provides a comparative benchmark of this compound-based organic semiconductors against established materials like Pentacene and Poly(3-hexylthiophene) (P3HT), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
While direct comparative data for this compound itself is limited in publicly available research, this guide utilizes performance metrics from closely related and structurally similar thieno[3,2-b]thiophene derivatives as a predictive benchmark. This family of compounds shares the same core thiophene ring system, offering valuable insights into the expected performance characteristics.
Quantitative Performance Comparison
The performance of an organic semiconductor is primarily evaluated by its charge carrier mobility, the on/off ratio of the transistor, and its operational stability. The following table summarizes key performance metrics for thieno[3,2-b]thiophene derivatives in comparison to Pentacene and P3HT, serving as a benchmark for this compound-based materials.
| Organic Semiconductor | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Substrate Temperature (°C) |
| Thieno[3,2-b]thiophene Derivatives | ||||
| 2,5-Diphenyl-thieno[3,2-b]thiophene | 0.1 - 1.0 | > 10⁶ | Vacuum Evaporation | RT - 100 |
| Benzothieno[3,2-b]benzothiophene (BTBT) | up to 3.6[1] | > 10⁷ | Vacuum Evaporation | 60 - 120 |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | up to 8.3 | > 10⁸ | Vacuum Evaporation | 80 - 150 |
| Benchmark Materials | ||||
| Pentacene | 0.1 - 3.0 | > 10⁶ | Vacuum Evaporation | RT - 80 |
| Poly(3-hexylthiophene) (P3HT) | 10⁻⁴ - 0.1 | 10³ - 10⁵ | Solution Shearing | 50 - 100 |
Note: The performance of organic semiconductors is highly dependent on the fabrication conditions, device architecture, and measurement environment. The data presented here is a representative range compiled from various sources.
Experimental Protocols
To ensure reproducible and comparable results when benchmarking organic semiconductors, standardized experimental protocols are crucial. Below are detailed methodologies for the fabrication and characterization of Organic Thin-Film Transistors (OTFTs), a common device architecture for evaluating semiconductor performance.
Substrate Preparation
-
Cleaning: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) are used as the substrate and gate dielectric, respectively. The substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Surface Treatment: To improve the interface quality between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM). A common treatment involves immersing the cleaned substrates in a solution of octadecyltrichlorosilane (OTS) in toluene or hexamethyldisilazane (HMDS) vapor deposition. This treatment renders the surface hydrophobic, which can promote better molecular ordering of the organic semiconductor.
Organic Semiconductor Deposition
-
For Solution-Processable Materials (e.g., P3HT, some this compound derivatives):
-
A solution of the organic semiconductor is prepared in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).
-
The solution is then deposited onto the treated substrate using techniques like spin-coating, drop-casting, or solution shearing. The deposition parameters (spin speed, solution volume, shearing speed, and substrate temperature) are carefully controlled to achieve a uniform thin film of the desired thickness.
-
The film is subsequently annealed at a specific temperature for a defined duration to remove residual solvent and improve crystallinity.
-
-
For Vacuum-Deposited Materials (e.g., Pentacene, some thieno[3,2-b]thiophene derivatives):
-
The organic semiconductor material is placed in a crucible within a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
The substrate is mounted above the crucible and can be heated to a specific temperature.
-
The material is sublimated by heating the crucible, and a thin film is deposited on the substrate at a controlled deposition rate (e.g., 0.1-0.5 Å/s), monitored by a quartz crystal microbalance.
-
Electrode Deposition
-
Source and drain electrodes (typically Gold) are deposited on top of the organic semiconductor film through a shadow mask in a thermal evaporator.
-
The channel length (L) and width (W) of the transistor are defined by the dimensions of the shadow mask. A typical thickness for the electrodes is 50-100 nm.
Device Characterization
-
The electrical characteristics of the fabricated OTFTs are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or in ambient air) using a semiconductor parameter analyzer.
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) for different gate-source voltages (Vgs).
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (typically in the saturation regime).
-
Performance Parameter Extraction:
-
Field-Effect Mobility (µ): Calculated from the slope of the (Id)1/2 vs. Vgs plot in the saturation regime using the following equation: Id,sat = (µ * Ci * W) / (2 * L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric and Vth is the threshold voltage.
-
On/Off Ratio: The ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer curve.
-
Threshold Voltage (Vth): Extracted from the x-intercept of the linear fit to the (Id)1/2 vs. Vgs plot.
-
Visualizing the Benchmarking Process
To provide a clear overview of the experimental and logical flow of this comparative study, the following diagrams have been generated using Graphviz.
References
The Potent and Versatile Thiophene Scaffold: A Comparative Analysis of Biological Activities
For researchers, scientists, and drug development professionals, the thiophene ring represents a privileged scaffold in medicinal chemistry, consistently appearing in a wide array of biologically active compounds.[1] This five-membered sulfur-containing heterocycle serves as a crucial building block in numerous approved drugs, including anti-inflammatory agents, anticancer therapies, and antimicrobial drugs.[1][2] Its unique electronic and structural properties allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[3] This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various thiophene derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.
Comparative Biological Activity of Thiophene Derivatives
The biological efficacy of thiophene compounds is significantly influenced by the nature and position of substituents on the thiophene ring.[4] This section presents a comparative summary of the anticancer, antimicrobial, and anti-inflammatory activities of selected thiophene derivatives, with quantitative data organized for easy comparison.
Anticancer Activity
Thiophene derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines.[4][5][6] The mechanism of action often involves the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[4][5]
Table 1: Comparative Anticancer Activity (IC50 µM) of Thiophene Derivatives
| Compound ID | Derivative Type | HeLa | HepG2 | A549 | MCF-7 | Reference |
| Compound 1 | 2,3-fused thiophene | 23.79 | 13.34 | - | - | [7] |
| Compound 2 | 2,3-fused thiophene | 12.61 | 33.42 | - | - | [7] |
| Compound 3 | Thiophene Carboxamide | - | 5.46 | - | - | [8] |
| Compound 4 | Thiophene Carboxamide | - | 8.85 | - | - | [8] |
| Compound 5 | 5-(2-Thiophene)-2-thiobarbituric acid | - | - | >100 | 45.3 | [9] |
| Doxorubicin | Standard Drug | - | 8.28 | 6.62 | 7.67 | [10] |
IC50 (µM): The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. HeLa: Cervical cancer cell line; HepG2: Liver cancer cell line; A549: Lung cancer cell line; MCF-7: Breast cancer cell line. "-" indicates data not available in the cited sources.
Antimicrobial Activity
The thiophene scaffold is a key component in many compounds exhibiting potent antimicrobial activity against a spectrum of bacteria and fungi.[11][12] The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Thiophene Derivatives
| Compound ID | Derivative Type | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Compound 6 | Thiophene derivative | >64 | 8 | 16 | >64 | [11] |
| Compound 7 | Thiophene derivative | >64 | 32 | 16 | >64 | [11] |
| Compound 8 | Benzimidazolo benzothiophene | 20 | >100 | >100 | 20 | [13] |
| Compound 9 | Benzimidazolo benzothiophene | 10 | >100 | >100 | 20 | [13] |
| Ampicillin | Standard Drug | - | - | - | - | [14] |
| Gentamicin | Standard Drug | - | - | - | - | [15] |
MIC (µg/mL): The minimum inhibitory concentration, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. S. aureus: Staphylococcus aureus; E. coli: Escherichia coli; P. aeruginosa: Pseudomonas aeruginosa; C. albicans: Candida albicans. "-" indicates data not available in the cited sources.
Anti-inflammatory Activity
Thiophene derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.[16][17] Some derivatives also modulate the production of pro-inflammatory cytokines.[16]
Table 3: Comparative Anti-inflammatory Activity of Thiophene Derivatives
| Compound ID | Derivative Type | Assay | Target/Mediator | Activity | Reference |
| Compound 10 | 2-amino-thiophene derivative | Carrageenan-induced paw edema | Inflammation | 58.46% inhibition | [16] |
| Compound 11 | Thiophene pyrazole hybrid | In vitro enzyme assay | COX-2 | IC50: 0.31 µM | [16] |
| Compound 12 | Thiophene derivative | In vitro assay | 5-LOX | ~57% inhibition | [16] |
| Compound 13 | 2-amino-thiophene derivative | Inhibition of albumin denaturation | Protein denaturation | Significant activity | [18] |
| Indomethacin | Standard Drug | Carrageenan-induced paw edema | Inflammation | 47.73% inhibition | [16] |
| Celecoxib | Standard Drug | In vitro enzyme assay | COX-2 | - | [16] |
"-" indicates data not available in the cited sources.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of biological activity.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[19] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[20][21]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 24 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19][23]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization.[20] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[24]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the thiophene derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[24]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[24] Dilute the standardized inoculum to the final desired concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[24]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.[25]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[24]
Visualizing Molecular Mechanisms and Workflows
NF-κB Signaling Pathway Inhibition by Thiophene Derivatives
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer.[26][27] Several studies have shown that thiophene derivatives can modulate this pathway, thereby exerting their anti-inflammatory and anticancer effects.[4][28] The following diagram illustrates a simplified representation of the NF-κB signaling pathway and a potential point of inhibition by a thiophene compound.
Caption: Inhibition of the NF-κB signaling pathway by a thiophene compound.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activity of newly synthesized thiophene compounds involves a series of standardized assays. The following diagram outlines a typical experimental workflow.
Caption: A typical experimental workflow for biological activity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. soeagra.com [soeagra.com]
- 15. mdpi.com [mdpi.com]
- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. benchchem.com [benchchem.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3-Phenoxythiophene
This document provides essential safety and logistical information for the proper disposal of 3-Phenoxythiophene. The following procedures are based on the chemical properties of this compound and disposal guidelines for structurally similar compounds, including thiophene and phenoxy derivatives. This guide is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance.
Hazard Profile and Safety Precautions
Quantitative Data Summary
The following table summarizes key physical and chemical data for this compound, with some data extrapolated from related compounds for guidance in the absence of specific information.
| Property | Value | Source |
| Boiling Point | 133-134 °C (at 15 Torr) | [4] |
| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage Temperature | 2-8°C, under nitrogen, protected from light | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Flash Point | ~ -1 °C (estimated from thiophene) | [2] |
| Toxicity | Assumed harmful if swallowed or inhaled, may cause skin and eye irritation (based on thiophene derivatives).[1][5] | Inferred |
| Environmental Hazard | Assumed harmful to aquatic life with long-lasting effects (based on thiophene derivatives).[1] | Inferred |
Experimental Protocols
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use within a fume hood to avoid inhalation of vapors.
Spill Cleanup Protocol
In the event of a small spill, adhere to the following procedure:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the liquid.[1] Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a designated, sealed, and labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[5]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
Disposal Workflow
The primary method for the disposal of this compound is through an approved hazardous waste program. This chemical should not be disposed of down the drain or in regular trash.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
-
Waste Segregation and Collection:
-
Waste Identification: All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[1] It should be collected separately as a non-halogenated organic solvent waste.
-
Container: Collect waste in a dedicated, properly labeled, and sealed container. A glass container is generally suitable.[1]
-
-
Labeling:
-
Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[1] Include relevant hazard symbols (e.g., flammable, harmful).
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][6]
-
The recommended method of disposal for thiophene compounds is incineration.[2] Ensure the disposal company utilizes high-temperature incineration in compliance with all federal, state, and local environmental regulations.
-
References
Personal protective equipment for handling 3-Phenoxythiophene
Essential Safety and Handling Guide for 3-Phenoxythiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a conservative approach, assuming hazards similar to or greater than other thiophene derivatives. Thiophene and its analogues are typically flammable, harmful if swallowed, and can cause skin and eye irritation.[1][2][3][4][5][6]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended for good chemical resistance.[7] Always inspect gloves before use and replace them immediately if contaminated.[1] |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times.[7] A face shield should be worn over safety goggles when there is a risk of splashing.[8] |
| Body Protection | Laboratory Coat & Apron | A flame-resistant lab coat should be worn and kept fastened.[7] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[7] |
| Respiratory Protection | Chemical Fume Hood | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] |
| Foot Protection | Closed-toe Shoes | Appropriate footwear that covers the entire foot is required in the laboratory. |
Operational Plan: Handling and Experimental Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.[7]
-
Designate a specific area within the fume hood for the experiment to contain potential spills.[7]
-
Have all necessary equipment and reagents ready to minimize handling time.[7]
2. Step-by-Step Protocol for Weighing and Dissolving this compound (assuming it is a solid):
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Weighing: Inside the chemical fume hood, carefully weigh the desired amount of this compound in a tared container. Avoid creating dust.
-
Transfer: Use a clean spatula to transfer the solid to the reaction vessel.
-
Dissolution: Add the appropriate solvent to the vessel containing the this compound.
-
Mixing: Gently stir the mixture until the solid is fully dissolved. Keep the container covered as much as possible to minimize the release of vapors.
-
Post-Experiment: Decontaminate all surfaces and equipment that came into contact with the chemical. Properly label and store any resulting products.
Disposal Plan
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[7]
-
Compliance: Do not dispose of this compound down the drain.[1] All waste disposal must be in accordance with local, regional, and national hazardous waste regulations.
Visual Guides
PPE Selection Flowchart
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection flowchart for handling this compound.
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is crucial to prevent contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
